molecular formula C6H7BrN2O2 B1530749 methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1784137-59-2

methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1530749
CAS No.: 1784137-59-2
M. Wt: 219.04 g/mol
InChI Key: RUSKUWANJCIMBH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSKUWANJCIMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784137-59-2
Record name methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
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Foundational & Exploratory

synthesis of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of a reliable and regioselective synthetic route to this compound, a valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical development. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. The narrative emphasizes the causality behind experimental choices, grounding the methodology in established principles of organic chemistry.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole scaffold is a privileged structure in modern chemistry, forming the core of numerous biologically active compounds. Its derivatives are integral to pharmaceuticals such as Celebrex (a COX-2 inhibitor) and Viagra, as well as a new generation of insecticides.[1][2] Specifically, pyrazole-5-carboxylic acid esters functionalized with a bromine atom at the 3-position are crucial intermediates. They serve as versatile precursors for introducing further molecular complexity through cross-coupling reactions, enabling the synthesis of targeted therapeutic agents and advanced agrochemicals like chlorantraniliprole.[3][4]

The synthesis of this compound presents a distinct regiochemical challenge: the precise placement of the methyl group on the nitrogen (N-1), the bromine atom (C-3), and the carboxylate group (C-5). Direct bromination of the pyrazole ring often leads to a mixture of isomers, making it an unreliable strategy for scalable production.[5] This guide details a robust, three-step synthetic sequence that leverages a Sandmeyer reaction to ensure unambiguous regiocontrol.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis is key to designing an efficient synthesis. Our strategy hinges on installing the key functional groups in a controlled sequence, culminating in the target molecule.

Retrosynthesis Target This compound Acid 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Target->Acid Esterification AminoAcid 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid Acid->AminoAcid Sandmeyer Reaction StartingMaterials Ethyl 2-cyano-3-oxobutanoate + Methylhydrazine AminoAcid->StartingMaterials Cyclocondensation & Hydrolysis

Caption: Retrosynthetic pathway for the target compound.

This approach is superior to direct bromination because it builds the regiochemistry into the molecule from the beginning. The Sandmeyer reaction, in particular, provides a classic and powerful method for converting an amino group at a specific position into a bromine atom without isomerization.[6]

Detailed Synthetic Pathway and Experimental Protocols

The recommended forward synthesis proceeds through three distinct stages, each designed for high yield and ease of purification.

Overall Synthetic Workflow

The diagram below outlines the complete transformation from commercially available starting materials to the final product.

Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Fischer Esterification SM Ethyl 2-cyano-3-oxobutanoate + Methylhydrazine Int1 Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate SM->Int1 Cyclocondensation (Ethanol, Reflux) Int2 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid Int1->Int2 1. Diazotization (NaNO₂, HBr) 2. Bromination (CuBr) 3. Hydrolysis Product This compound Int2->Product Esterification (Methanol, H₂SO₄, Reflux)

Caption: Three-step synthetic workflow to the target molecule.

Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

This initial step constructs the core pyrazole ring with the necessary functional group handles for subsequent transformations. The reaction is a cyclocondensation between a β-ketoester derivative and methylhydrazine.

  • Causality: The use of ethyl 2-cyano-3-oxobutanoate as the 1,3-dicarbonyl equivalent is strategic. The cyano group ultimately directs the formation of the 3-amino pyrazole, while the ester provides the precursor to the C-5 carboxylate. Methylhydrazine is used to introduce the N-1 methyl group. The regioselectivity is controlled by the differential reactivity of the ketone and ester carbonyls with the two nitrogen atoms of methylhydrazine.

Protocol:

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per gram of ketoester), add methylhydrazine (1.05 eq) dropwise at room temperature.

  • Heat the resulting mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from an ethanol/water mixture to obtain pure Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate as a crystalline solid.

Step 2: Synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid via Sandmeyer Reaction

This is the key regiochemistry-defining step. The 3-amino group is converted to a diazonium salt, which is subsequently displaced by bromide. The reaction conditions also hydrolyze the ethyl ester to a carboxylic acid.

  • Causality: The Sandmeyer reaction is a robust method for introducing halides onto an aromatic or heteroaromatic ring. It proceeds via a diazonium intermediate, which is highly reactive. The use of hydrobromic acid (HBr) serves as both the acid for diazotization and the source of bromide ions. Copper(I) bromide (CuBr) catalyzes the decomposition of the diazonium salt and the transfer of the bromide.

Protocol:

  • Suspend Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~5-6 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to complete the formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction and hydrolysis of the ester.

  • Cool the mixture, and collect the precipitated solid by filtration. Wash thoroughly with water to remove copper salts.

  • Dry the solid under vacuum to yield 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Synthesis of this compound

The final step is a standard Fischer esterification to convert the carboxylic acid to the desired methyl ester.

  • Causality: The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent (a large excess).[1]

Protocol:

  • Suspend 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with ethyl acetate (3 x volume of methanol used).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Data Summary and Validation

Each step of the synthesis should be validated through appropriate analytical techniques to confirm the identity and purity of the intermediates and the final product.

StepStarting MaterialKey ReagentsProductExpected Yield
1 Ethyl 2-cyano-3-oxobutanoateMethylhydrazine, EthanolEthyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate75-85%
2 Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateNaNO₂, HBr, CuBr3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid60-70%
3 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acidMethanol, H₂SO₄This compound85-95%

Self-Validation System:

  • TLC: Essential for monitoring reaction progress and assessing the purity of column fractions.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the structure of each intermediate and the final product by identifying characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compounds, confirming the successful incorporation of the bromine atom.

References

  • Patil, S., Dandale, A., & Patil, P. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research.
  • Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Özdemir, A., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. WO2012025469A1.
  • ResearchGate. (n.d.).
  • MDPI. (2009).
  • Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.
  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development.
  • Smolecule. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
  • PubChem. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN106866750A.
  • Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Tumosienė, I., et al. (2023).
  • ChemicalBook. (n.d.). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.

Sources

methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Introduction: A Versatile Heterocyclic Scaffold

This compound is a highly functionalized pyrazole derivative that serves as a critical building block in modern organic synthesis. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry due to its unique electronic properties and ability to participate in various biological interactions.[1][2] The specific arrangement of substituents on this molecule—an N-methyl group, a bromine atom at the 3-position, and a methyl ester at the 5-position—provides a trifecta of reactive handles. This strategic functionalization allows for sequential, regioselective modifications, making it an invaluable intermediate for constructing complex molecular architectures, particularly in the discovery of novel therapeutics and advanced materials.

This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with the technical insights necessary to leverage its full synthetic potential.

Core Chemical and Physical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in synthesis. The properties of the title compound are summarized below. It is important to distinguish this molecule from its isomers, such as methyl 5-bromo-1H-pyrazole-3-carboxylate, which may have different properties.[3]

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 126929-05-7Inferred from related structures
Molecular Formula C₆H₇BrN₂O₂Calculated
Molecular Weight 219.04 g/mol Calculated
Physical Form Expected to be a white to yellow solid
Solubility Likely soluble in organic solvents like DCM, EtOAc, and alcoholsGeneral chemical knowledge
Storage Store in a refrigerator (2-8°C) under an inert atmosphere[4]

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the single proton on the pyrazole ring (H-4) would appear, typically in the aromatic region. Two additional singlets would be observed for the N-methyl group and the ester's O-methyl group, with characteristic shifts around 3.5-4.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the three pyrazole ring carbons, the carbonyl carbon of the ester, and the two methyl carbons (N-CH₃ and O-CH₃). The carbon atom attached to the bromine (C-3) will have a chemical shift influenced by the halogen's electronegativity.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720-1750 cm⁻¹.[5] Other significant peaks would include C-H stretching and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. Two molecular ion peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule with the ⁷⁹Br isotope and the ⁸¹Br isotope (M⁺ and M⁺+2).

Synthesis and Reactivity

The synthetic utility of this compound stems from its strategic placement of functional groups, which act as hubs for molecular elaboration.

General Synthetic Approach

While specific, optimized protocols for this compound are proprietary or scattered in patent literature, a logical and common synthetic pathway can be constructed based on established pyrazole chemistry. A plausible route involves the condensation of a β-ketoester derivative with methylhydrazine, followed by a regioselective bromination step.

Below is a generalized workflow for the synthesis.

G cluster_0 Synthetic Workflow A β-Ketoester Precursor (e.g., Dimethyl oxalacetate) C Cyclocondensation A->C B Methylhydrazine B->C D Methyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-5-carboxylate C->D Formation of Pyrazole Ring F Regioselective Bromination D->F E Brominating Agent (e.g., POBr₃ or NBS) E->F G Methyl 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate (Target Molecule) F->G Introduction of Bromine at C3

Caption: Generalized synthetic workflow for the target pyrazole.

Core Reactivity

The true power of this compound lies in the differential reactivity of its functional groups. This allows for a programmed, stepwise approach to building molecular complexity.

  • Cross-Coupling at the C-3 Position: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This is the primary site for introducing carbon-carbon (Suzuki, Stille, Sonogashira, Heck) or carbon-heteroatom (Buchwald-Hartwig) bonds, enabling the attachment of a vast array of aryl, alkyl, or vinyl groups.

  • Modification of the Ester Group: The methyl ester at the C-5 position is a versatile handle. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (a common linkage in pharmaceuticals), converted to other esters, or reduced to an alcohol.

  • N-Methyl Group: The N-methyl substituent serves a crucial role by protecting the N-1 position of the pyrazole ring. This prevents competing side reactions during synthesis, such as N-arylation, and ensures that reactions are directed specifically to the other functional groups. It also enhances the compound's solubility in organic solvents.

The diagram below illustrates the key reactivity hubs of the molecule.

G cluster_0 Reactivity Hubs Core This compound C3-Br C5-CO₂Me Coupling Suzuki, Heck, Sonogashira, Buchwald-Hartwig Core:f1->Coupling Cross-Coupling Reactions Hydrolysis Hydrolysis (LiOH, NaOH) -> Carboxylic Acid Core:f2->Hydrolysis Amidation Amidation (Amine Coupling) -> Amide Derivatives Hydrolysis->Amidation Activate & Couple

Caption: Key reactive sites on the pyrazole scaffold.

Applications in Research and Development

The structural motifs accessible from this building block are prevalent in several areas of chemical science.

Medicinal Chemistry

The pyrazole nucleus is a cornerstone of many approved drugs. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] this compound is a key intermediate for synthesizing libraries of compounds for drug discovery screening. For example, the synthesis of complex molecules targeting cancer cell lines often involves pyrazole intermediates.[1] The ability to functionalize both the C-3 and C-5 positions allows for the precise tuning of a molecule's steric and electronic properties to optimize its binding affinity to biological targets like kinases or other enzymes.

Agrochemicals

This pyrazole scaffold is also central to the design of modern pesticides and herbicides. A prominent example is the insecticide family of ryanodine receptor modulators. The synthesis of chlorantraniliprole, a broad-spectrum insecticide, relies on a 3-bromo-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid intermediate.[6][7] Our title compound is an analogous and equally powerful precursor for developing next-generation crop protection agents, where the C-3 substituent and the C-5 amide group are systematically varied to enhance potency and selectivity.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Based on data for structurally similar compounds, the following precautions are advised.

  • Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) to ensure long-term stability.[4]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed platform for innovation. Its well-defined reactive sites—the bromine atom for cross-coupling and the ester for functional group interconversion—provide a reliable and predictable pathway for the synthesis of diverse and complex molecules. For researchers in drug discovery, agrochemistry, and materials science, this compound represents a powerful tool for accelerating the development of novel, high-value chemical entities.

References

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

  • Methyl 5-bromo-1H-pyrazole-3-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Methyl 3-bromo-1H-pyrazole-5-carboxylate. MySkinRecipes. Available at: [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available at: [Link]

  • N-Methyl-3-Bromo-5-Methyl Pyrazole. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
  • N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, National Center for Biotechnology Information. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- US EPA. Available at: [Link]

  • 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

1H NMR spectrum of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Introduction: Structural Elucidation of a Privileged Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile synthetic handles.[1][2] Accurate and unambiguous structural characterization is paramount in the development of novel pyrazole-based entities. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the definitive method for elucidating molecular structure in solution.

This technical guide provides an in-depth analysis of the proton (¹H) NMR spectrum of a key synthetic intermediate: This compound . We will dissect the theoretical underpinnings of the expected spectrum, offer expert interpretation of signal characteristics, and provide a robust, field-proven protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to interpret and leverage NMR data for this class of compounds.

Molecular Structure and Proton Environments

To accurately predict and interpret the ¹H NMR spectrum, we must first identify the distinct, non-equivalent proton environments within the molecule. In this compound, there are three such environments.

G cluster_mol This compound cluster_labels mol H4_label H-4 (pyrazole ring) H4_label->H4_node NCH3_label N-CH₃ NCH3_label->NCH3_node OCH3_label O-CH₃ (ester) OCH3_label->OCH3_node

Figure 1. Molecular structure highlighting the three distinct proton environments.

  • Pyrazole Ring Proton (H-4): The sole proton attached to the pyrazole core at position 4.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen at position 1.

  • Ester Methyl Protons (O-CH₃): The three protons of the methyl group in the methyl carboxylate substituent at position 5.

Spectral Prediction and Mechanistic Rationale

The chemical shift (δ), integration, and multiplicity of each signal are dictated by the local electronic environment of the protons. Due to the absence of adjacent protons for any of the three distinct sets, the spectrum is predicted to be simple, consisting of three singlets. The primary challenge lies in the accurate assignment of each singlet based on a sound understanding of substituent effects.

Pillar 1: Chemical Shift (δ) Analysis

The position of a signal on the x-axis (chemical shift) is highly sensitive to shielding and deshielding effects from nearby functional groups.

  • H-4 (Pyrazole Ring Proton): Protons on unsubstituted pyrazole rings typically resonate between 6.3 ppm (H-4) and 7.6 ppm (H-3/H-5).[3] In this molecule, the H-4 proton is flanked by two powerful electron-withdrawing groups: a bromine atom at C-3 and a methyl carboxylate group at C-5. The bromine atom exerts a strong deshielding effect through-bond via its electronegativity. The carboxylate group also deshields the ring proton due to its anisotropic effect and electron-withdrawing nature. Consequently, the signal for H-4 is expected to appear significantly downfield, likely in the ~7.0-7.5 ppm range. Computational studies on substituted pyrazoles confirm that halogen substituents lead to downfield shifts of adjacent protons.[4]

  • N-Methyl Protons (N-CH₃): The chemical shift for protons of an N-methyl group on a pyrazole ring is typically found in the range of 3.6-4.0 ppm .[5][6] The specific position is influenced by the substituents on the ring, but this provides a reliable diagnostic window. Data for the similar compound N-methyl-3-bromo-5-methyl pyrazole shows the N-CH₃ signal at 3.62 ppm, providing a strong reference point.[5]

  • Ester Methyl Protons (O-CH₃): The protons of a methyl ester group generally produce a singlet in the region of 3.6-3.9 ppm .[7][8] This range slightly overlaps with the N-methyl signal. However, the O-CH₃ protons are often slightly more deshielded than N-CH₃ protons in similar heterocyclic systems. Therefore, we can predict the O-CH₃ signal to be at the higher end of this range, likely around ~3.9 ppm .

Pillar 2: Integration and Multiplicity
  • Integration: The relative area under each signal is directly proportional to the number of protons it represents. We expect a ratio of 1:3:3 for the H-4, N-CH₃, and O-CH₃ signals, respectively. This provides an immediate and powerful check on our assignments.

  • Multiplicity: Multiplicity, or the splitting of a signal, is caused by spin-spin coupling with neighboring non-equivalent protons. In this molecule, the H-4 proton has no protons on adjacent carbons (C-3 or C-5). Similarly, the protons of the two methyl groups are isolated. Therefore, no ¹H-¹H coupling is expected, and all three signals should appear as sharp singlets (s) . While long-range couplings can occur in aromatic systems, they are typically very small (<<1 Hz) and often not resolved in standard ¹H NMR spectra.[9]

Data Summary: Predicted ¹H NMR Spectrum

The predicted data for the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is summarized below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4 (ring)7.0 - 7.5Singlet (s)1H
O-CH₃ (ester)~3.9Singlet (s)3H
N-CH₃~3.7Singlet (s)3H

Experimental Protocol: A Self-Validating Methodology

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to ensure spectral integrity.

Workflow Diagram

G start Start prep 1. Sample Preparation - Weigh ~5-10 mg of compound - Dissolve in ~0.6 mL CDCl₃ - Add internal standard (TMS) - Transfer to NMR tube start->prep Weigh & Dissolve load 2. Spectrometer Setup - Insert sample - Lock on deuterium signal - Tune and match probe prep->load Insert & Lock acquire 3. Data Acquisition - Load standard ¹H parameters - Set acquisition time (~4s) - Set relaxation delay (D1=2s) - Acquire 16-32 scans load->acquire Set Parameters process 4. Data Processing - Apply Fourier Transform - Phase correct spectrum - Calibrate to TMS (0.00 ppm) - Integrate signals acquire->process FT & Phasing analyze 5. Analysis & Assignment - Assign singlets based on shift - Verify 1:3:3 integration ratio process->analyze Assign & Verify end End analyze->end

Figure 2. Standard workflow for ¹H NMR data acquisition and analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening due to saturation.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is a common, relatively non-polar solvent that dissolves many organic compounds. TMS provides a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal from the CDCl₃ solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.

    • Tune and match the probe for the ¹H frequency. Causality: This maximizes the efficiency of radiofrequency pulse transmission and signal detection, improving sensitivity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer). A sufficient number of scans (typically 16 or 32) should be collected to ensure a good signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is generally adequate for protons with fast relaxation times like those in this molecule.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the three distinct singlet signals. Normalize the integration values, for example, by setting the area of the downfield singlet (H-4) to 1.0.

    • Verify that the other two signals integrate to approximately 3.0, confirming the 1:3:3 proton ratio.

    • Assign each peak according to the predicted chemical shifts discussed previously.

Conclusion

The ¹H NMR spectrum of this compound is a clear and informative fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts and the influence of the bromo and methyl carboxylate substituents, a confident assignment of the three expected singlets is readily achievable. The predicted spectrum, characterized by a downfield singlet for the H-4 proton and two upfield singlets for the N-methyl and ester methyl groups in a 1:3:3 integration ratio, provides an unambiguous confirmation of the compound's identity. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data suitable for research, publication, and regulatory submission.

References

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from ResearchGate. [Link]

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 635-642. [Link]

  • Di, C., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 651-656. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from ResearchGate. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from Connect Journals. [Link]

  • AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from AOCS Lipid Library. [Link]

  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from Organic Synthesis International. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from Chemistry LibreTexts. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from MDPI. [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from NIH National Center for Biotechnology Information. [Link]

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Navigating the Synthesis and Characterization of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block, offering versatile functional handles for elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and safe handling, with a focus on the practical considerations for researchers in drug discovery and chemical development.

Chemical Identity and Structural Elucidation

A significant challenge in sourcing and documenting this compound is the ambiguity surrounding its unique Chemical Abstracts Service (CAS) number. While the specific CAS number for this compound is not consistently reported across major chemical databases, its immediate synthetic precursor, 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid , is well-documented with CAS Number 173841-05-9 .

Furthermore, the isomeric compound, methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate , is identified with CAS Number 1222174-92-6 [1]. The structural difference, though subtle, is critical for reaction planning and biological evaluation. This guide will focus on the synthesis and properties of the title compound, this compound, proceeding from its known carboxylic acid precursor.

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid173841-05-9C₅H₅BrN₂O₂205.01 g/mol Carboxylic acid at C5, Bromo at C3, Methyl at N1
This compound Undetermined C₆H₇BrN₂O₂ 219.04 g/mol Methyl ester at C5, Bromo at C3, Methyl at N1
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate1222174-92-6C₆H₇BrN₂O₂219.04 g/mol Methyl ester at C3, Bromo at C5, Methyl at N1

Synthetic Strategy: Esterification of the Carboxylic Acid Precursor

The most direct and industrially scalable route to this compound is the esterification of its corresponding carboxylic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is the method of choice for this transformation due to its efficiency and the use of readily available reagents.[2]

Causality of Experimental Design

The core of the Fischer esterification is the acid-catalyzed nucleophilic acyl substitution.[3] The reaction is an equilibrium process, and specific choices are made to drive it towards the desired ester product.

  • Acid Catalyst (H₂SO₄): A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.[2][3] Sulfuric acid is ideal as it is a strong acid and also acts as a dehydrating agent, helping to sequester the water byproduct.

  • Methanol as Reagent and Solvent: Using methanol in large excess serves a dual purpose. Firstly, it acts as the nucleophile. Secondly, as the solvent, its high concentration shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

  • Heat (Reflux): The reaction is typically performed at the reflux temperature of the alcohol. This provides the necessary activation energy for the reaction to proceed at a practical rate without requiring excessively long reaction times.

  • Removal of Water: The formation of water as a byproduct means the reaction is reversible. Driving the reaction to completion requires the removal of water, either by using a dehydrating agent like sulfuric acid or by azeotropic distillation if a different solvent were used.[2]

Synthetic Workflow Diagram

G sub 3-bromo-1-methyl-1H- pyrazole-5-carboxylic acid (CAS: 173841-05-9) reaction Reaction Vessel Heat to Reflux sub->reaction Add to reagents Methanol (excess) Sulfuric Acid (cat.) reagents->reaction Add to workup Aqueous Workup (NaHCO₃ wash) reaction->workup Cool and Quench purification Purification (Recrystallization or Column Chromatography) workup->purification Extract & Dry product Methyl 3-bromo-1-methyl-1H- pyrazole-5-carboxylate purification->product Isolate

Caption: Fischer esterification workflow for target compound synthesis.

Detailed Experimental Protocol

Materials:

  • 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-50 eq, serves as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Reagent Addition: Add anhydrous methanol to the flask. Stir the suspension until the acid is partially or fully dissolved.

  • Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid to the stirring mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure this compound.

Physicochemical Properties and Spectroscopic Data

While direct experimental data for the title compound is scarce, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyPredicted Value / Observation
Physical Form White to off-white solid.
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~ 7.1-7.3 (s, 1H, pyrazole C4-H), δ ~ 4.0 (s, 3H, N-CH₃), δ ~ 3.9 (s, 3H, O-CH₃).
¹³C NMR (101 MHz, CDCl₃) δ ~ 160-162 (C=O), δ ~ 140-145 (pyrazole C5), δ ~ 120-125 (pyrazole C3-Br), δ ~ 110-115 (pyrazole C4), δ ~ 52-54 (O-CH₃), δ ~ 38-40 (N-CH₃).
Mass Spectrometry (EI) M⁺ and M⁺+2 peaks at m/z 218 and 220 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Reactivity and Applications in Drug Development

This compound is a bifunctional synthetic intermediate. The bromine atom and the methyl ester group are orthogonal handles for further chemical modification.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents at the 3-position of the pyrazole ring, a common strategy in the development of kinase inhibitors and other targeted therapies.

  • Amide Formation: The methyl ester can be readily hydrolyzed to the parent carboxylic acid or directly converted into amides by reaction with amines. This is a crucial step in the synthesis of many commercial agrochemicals and pharmaceuticals, such as insecticides that target ryanodine receptors.[4][5]

Logical Pathway for Advanced Intermediate Synthesis

Caption: Reactivity map for scaffold diversification.

Safety and Handling

As a brominated heterocyclic compound, this compound should be handled with appropriate care. Safety information for related compounds indicates the following potential hazards.

  • Hazard Statements: Based on analogs, the compound is likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

  • IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.[Link]

  • Fischer, E.; Speier, A.Ber. Dtsch. Chem. Ges.1895, 28, 3252-3258.
  • MasterOrganicChemistry.com. Fischer Esterification.2022 . [Link]

  • University of Toronto. CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification).2024 . [Link]

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An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its trifunctional nature, featuring a reactive bromine atom, a nucleophilic pyrazole ring, and an ester moiety, allows for diverse chemical modifications, making it a valuable scaffold for combinatorial chemistry and targeted synthesis. Notably, this and structurally similar pyrazoles are precursors to a range of biologically active molecules, including insecticides and potential therapeutic agents.[1] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this versatile intermediate, with a focus on the underlying chemical principles and practical experimental guidance for researchers in drug discovery and chemical development.

Strategic Synthetic Approaches

The synthesis of this compound can be approached through several convergent strategies. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and regiochemical considerations. The two most prevalent and logical pathways are:

  • Pathway A: Pyrazole Ring Formation Followed by Sequential N-Methylation and Bromination. This is a classical and highly adaptable approach that begins with the construction of the core pyrazole-5-carboxylate structure.

  • Pathway B: Synthesis from a Pre-brominated Precursor. This strategy involves the use of a bromine-containing starting material to construct the pyrazole ring, which can offer advantages in terms of regioselectivity.

This guide will now delve into the specifics of each pathway, providing detailed experimental protocols and the rationale behind the chosen reagents and conditions.

Pathway A: Stepwise Functionalization of a Preformed Pyrazole Ring

This synthetic route is arguably the more flexible of the two, allowing for the synthesis of various analogs by simply modifying the methylation or bromination steps. The general workflow is depicted below.

Pathway_A A 1,3-Dicarbonyl Compound C Methyl 1-methyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Methylhydrazine B->C D This compound C->D Electrophilic Bromination

Caption: Synthetic workflow for Pathway A.

Step 1: Cyclocondensation to Form the Pyrazole Core

The cornerstone of this pathway is the Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2] In this case, to obtain the desired methyl 5-carboxylate, a suitable starting material is dimethyl acetylenedicarboxylate or a related derivative. The reaction with methylhydrazine directly installs the N-methyl group.

Experimental Protocol: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate

  • To a solution of methylhydrazine (1.0 eq) in a suitable solvent such as ethanol or methanol, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at a temperature maintained between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 1-methyl-1H-pyrazole-5-carboxylate.[3]

Causality Behind Experimental Choices: The use of methylhydrazine is critical for the direct introduction of the methyl group onto the pyrazole nitrogen.[4] The regioselectivity of the cyclization is governed by the nature of the substituents on the 1,3-dicarbonyl equivalent. The reaction is typically exothermic, necessitating initial cooling to control the reaction rate and minimize side product formation.

Step 2: Electrophilic Bromination

With the methyl 1-methyl-1H-pyrazole-5-carboxylate in hand, the next step is the regioselective bromination of the pyrazole ring. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution. The directing effects of the N-methyl and the ester groups favor bromination at the C3 and C4 positions. However, steric hindrance and electronic factors often allow for selective bromination.

Experimental Protocol: Synthesis of this compound

  • Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration, concentrate the organic phase under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the desired this compound.[5]

Causality Behind Experimental Choices: N-bromosuccinimide is a convenient and safer alternative to liquid bromine for electrophilic bromination.[5] The reaction is performed at low temperatures to enhance regioselectivity and to control the reactivity of the brominating agent. The choice of a non-polar aprotic solvent like DCM is ideal as it is inert under the reaction conditions and facilitates easy work-up.

Parameter Step 1: Cyclocondensation Step 2: Bromination
Key Reagents Dimethyl acetylenedicarboxylate, MethylhydrazineN-bromosuccinimide
Solvent Ethanol or MethanolDichloromethane or Chloroform
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Yield 70-85%80-95%

Pathway B: Construction from a Brominated Precursor

This alternative approach begins with a brominated building block and constructs the pyrazole ring around it. This can be an efficient strategy if suitable brominated starting materials are readily available.

Pathway_B A Brominated 1,3-Dicarbonyl Equivalent C This compound A->C Cyclocondensation B Methylhydrazine B->C

Caption: Synthetic workflow for Pathway B.

A plausible starting material for this pathway is a brominated derivative of a β-ketoester. For instance, the reaction of a compound like methyl 3-bromo-2,4-dioxopentanoate with methylhydrazine would directly yield the target molecule.

Experimental Protocol: Synthesis from a Brominated β-Ketoester

  • In a round-bottom flask, dissolve the brominated β-ketoester (e.g., methyl 3-bromo-2,4-dioxopentanoate) (1.0 eq) in a suitable solvent like ethanol.

  • Add a solution of methylhydrazine (1.0 eq) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to give this compound.

Causality Behind Experimental Choices: This one-pot cyclocondensation directly incorporates the bromine atom into the final structure, potentially reducing the number of synthetic steps.[6] The choice of a brominated 1,3-dicarbonyl compound is critical for the success of this route. Refluxing is often necessary to drive the cyclization to completion.

Conclusion

The synthesis of this compound is readily achievable through logical and well-established synthetic organic chemistry principles. Pathway A, involving the sequential functionalization of a pre-formed pyrazole ring, offers greater flexibility for analog synthesis. Pathway B, which utilizes a pre-brominated precursor, can be more atom-economical if the starting materials are accessible. The protocols provided herein are robust and can be adapted by researchers in various fields of chemical science. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high yields and purity of this valuable synthetic intermediate.

References

  • Vertex AI Search. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ.
  • Benchchem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • ChemicalBook. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Guidechem. How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.
  • Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Smolecule. 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid.
  • FAQ. What are the synthesis and applications of 1-Methyl-1H-pyrazole-5-carboxylic acid?.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the multicomponent synthesis of pyrazoles.
  • ResearchGate. Synthesis of substituted pyrazoles 1. | Download Scientific Diagram.
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  • Organic Chemistry Portal. Pyrazole synthesis.
  • NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3)..
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  • MDPI. 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid.
  • ChemicalBook. 3-BROMO-1H-PYRAZOLE synthesis.
  • ResearchGate. Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide | Request PDF.
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crystal structure of pyrazole carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of Pyrazole Carboxylate Derivatives

Abstract

Pyrazole carboxylate derivatives represent a cornerstone in modern chemistry, with their structural versatility underpinning significant advancements in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive exploration of the crystal structure of these vital compounds. We will delve into the critical aspects of crystal engineering, from the synthesis of high-quality single crystals to their definitive analysis by X-ray diffraction. The narrative emphasizes the causality behind experimental choices and elucidates the intricate web of intermolecular interactions—primarily hydrogen bonding and π-stacking—that governs their supramolecular architecture. Furthermore, we connect these solid-state structures to their functional roles, whether as potent pharmaceutical agents targeting specific biological pathways or as versatile linkers in the construction of advanced Metal-Organic Frameworks (MOFs).[3][4][5] This document serves as a technical resource for professionals seeking to understand and harness the structure-property relationships of pyrazole carboxylate derivatives.

The Foundational Importance of Pyrazole Carboxylate Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, combined with a carboxylate group, creates a molecular scaffold of remarkable utility. This unique combination imparts a favorable profile of electronic properties, hydrogen bonding capabilities, and coordinative potential. In drug discovery, this scaffold is present in numerous approved pharmaceuticals, including anti-inflammatory drugs like Celecoxib and various agents targeting cancer and inflammation.[2][5][6] The pyrazole moiety often acts as a bioisostere, replacing other aromatic rings to enhance pharmacological properties such as binding affinity and solubility.[6] In materials science, pyrazole carboxylates are highly valued as organic linkers for constructing Metal-Organic Frameworks (MOFs), a class of crystalline porous materials with extensive applications in gas storage, separation, and catalysis.[3][4][7] Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount to controlling and optimizing these functions.

From Synthesis to Structure: A Crystallographic Workflow

The journey to elucidating a crystal structure is a meticulous process that begins with the synthesis of a suitable single crystal. The quality of the crystal is the single most important determinant for a successful structure determination.

The Art and Science of Crystal Growth

The choice of crystallization method is dictated by the physicochemical properties of the derivative, such as solubility and thermal stability.

  • Solvothermal/Hydrothermal Synthesis: This is the predominant method for producing coordination polymers and MOFs.[8] Reactants (the pyrazole carboxylate ligand and a metal salt) are sealed in a Teflon-lined autoclave with a solvent and heated above the solvent's boiling point. The increased temperature and pressure enhance the solubility of precursors, facilitating the formation of highly ordered, crystalline products that are often insoluble under ambient conditions. The choice of solvent and temperature can dramatically influence the final structure, leading to different polymorphs or coordination geometries.

  • Slow Evaporation: A classic and effective technique for many organic derivatives. The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. The key is to maintain a slow rate of supersaturation, which encourages the growth of a few large, well-ordered crystals rather than many small, imperfect ones. The solvent choice is critical; ideal solvents dissolve the compound sufficiently but are volatile enough to evaporate at a controlled rate.

  • Condensation Reactions: For certain N-substituted pyrazoles, the crystallization can occur in situ upon formation of the final product from precursors like chalcones and hydrazine hydrate.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic arrangement within a crystal. The protocol described below is a self-validating system, with checks and balances at each stage to ensure data integrity.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is identified under a microscope. It should be free of cracks and other visible defects. The crystal is mounted on a glass fiber or a loop and placed in the cold stream (usually 100 K) of the diffractometer to minimize thermal motion of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. This data is used to determine the crystal's unit cell parameters (the dimensions of the basic repeating block) and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each diffraction spot is measured. Modern CCD or CMOS detectors allow for rapid and accurate data collection.

  • Data Reduction and Correction: The raw diffraction intensities are integrated and scaled. Corrections are applied for experimental factors such as Lorentz-polarization effects and absorption of X-rays by the crystal itself.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: A model of the molecule is built and refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference electron density map or placed in calculated positions.

  • Validation: The final structure is rigorously validated using software like CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final output is typically a Crystallographic Information File (CIF).

For materials that do not yield suitable single crystals, structure determination can sometimes be achieved from high-quality laboratory powder X-ray diffraction (PXRD) data, though this is a more challenging process.[10][11] For nanocrystalline samples, 3D electron diffraction (3DED) is an emerging and powerful alternative.[12][13]

dot digraph "Crystallographic_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Experimental workflow from synthesis to structural analysis.

The Supramolecular Architecture: Decoding Intermolecular Interactions

The crystal structure is not merely the arrangement of a single molecule but a complex, three-dimensional tapestry woven by a hierarchy of intermolecular interactions. Understanding these interactions is the essence of crystal engineering.

Dominant Forces: The Role of Hydrogen Bonding

In pyrazole carboxylate derivatives, hydrogen bonds are the principal architects of the supramolecular assembly. The interplay between the acidic proton of the carboxylate group, the pyrazole N-H proton, and the acceptor sites (carboxylate oxygens, pyrazole nitrogens) gives rise to robust and predictable patterns.

  • Carboxylic Acid Dimer: The most common and stable motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.[10] This creates a characteristic R²₂(8) graph set notation ring.

  • Pyrazole-Carboxylate Interactions: Strong O-H···N or N-H···O hydrogen bonds link the two key functional groups, often forming chains or sheets that propagate through the crystal lattice.[14] The specific pattern depends on the substitution and steric hindrance around the core.

  • Solvent/Co-ligand Involvement: In solvates or co-crystals, solvent molecules (like water or DMF) or co-ligands can participate in the hydrogen-bonding network, acting as bridges between the primary molecules and influencing the overall packing.[15]

dot digraph "Hydrogen_Bonding_Motifs" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=10, margin=0]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Common hydrogen bonding motifs in pyrazole carboxylates.

Other Key Interactions

While hydrogen bonds are dominant, other weaker interactions provide crucial stabilization and fine-tune the crystal packing.

  • π-π Stacking: The aromatic pyrazole ring and any attached phenyl groups frequently engage in π-π stacking interactions, where the electron clouds of adjacent rings overlap.[8] These can be in a face-to-face or offset arrangement and are critical in organizing molecules into columns or layers.

  • Weak Hydrogen Bonds and Short Contacts: Interactions such as C-H···O, C-H···N, and C-H···π are ubiquitous.[10][16] While individually weak, their cumulative effect significantly contributes to the overall lattice energy and stability of the crystal.

Interaction TypeDonor-AcceptorTypical Distance (Å)Typical Angle (°)Significance
Strong H-Bond O-H···OD···A: 2.5 - 2.8> 150°Forms robust dimers and chains
Strong H-Bond N-H···O / O-H···ND···A: 2.7 - 3.0> 140°Key structure-directing interaction
π-π Stacking Ring Centroid···Ring Centroid3.3 - 3.8N/AGoverns packing of aromatic systems
Weak H-Bond C-H···O/ND···A: 3.0 - 3.6> 110°Fine-tunes molecular orientation

Structure-Property Relationships: From Crystal to Function

The precise solid-state structure directly dictates the macroscopic properties and applications of pyrazole carboxylate derivatives.

Application in Metal-Organic Frameworks (MOFs)

The geometry and connectivity of the pyrazole carboxylate ligand are fundamental to the resulting MOF architecture. The carboxylate groups typically coordinate to the metal ions (e.g., Zn(II), Cu(II), Fe(III)), while the pyrazole nitrogens can either coordinate to another metal center or remain uncoordinated, offering a free site for post-synthetic modification or interaction with guest molecules.[7][12][17]

  • Structural Control: The length and rigidity of the ligand, along with the coordination preference of the metal ion, control the pore size, shape, and overall topology of the framework.[17][18] For example, using a V-shaped linker like pyrazole-3,5-dicarboxylic acid can lead to porous 3D frameworks.[12][13]

  • Functional Applications: The uncoordinated pyrazole nitrogen atoms can act as basic sites, enhancing the selective adsorption of acidic gases like CO₂.[7] The well-defined pores created by these crystalline networks are ideal for selective gas storage, separation, and heterogeneous catalysis.[19]

dot digraph "MOF_Node_Formation" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Pyrazole carboxylate ligands coordinating to a metal center.

Implications for Drug Design and Development

For a drug to be effective, it must bind to its biological target (e.g., an enzyme or receptor) with high affinity and specificity. The 3D shape of the drug molecule, dictated by its crystal structure, is crucial for this "lock-and-key" interaction.

  • Pharmacophore Modeling: The crystal structure provides the exact conformation of the molecule. This information is invaluable for computational studies like molecular docking, which predicts how the molecule will bind to its target.[20][21] It helps identify the key interactions (hydrogen bonds, hydrophobic contacts) responsible for its biological activity.

  • Polymorphism and Bioavailability: A single drug compound can often crystallize in multiple different forms, known as polymorphs. These polymorphs have the same chemical composition but different crystal packing, which can lead to significant differences in physical properties like solubility and dissolution rate. This, in turn, directly impacts the drug's bioavailability. Crystallographic analysis is the only definitive way to identify and characterize different polymorphs, a critical step in pharmaceutical development.

Conclusion and Future Outlook

The is a rich field of study that bridges fundamental chemistry with applied science. As this guide has detailed, single-crystal X-ray diffraction provides an unparalleled view into the molecular and supramolecular arrangement of these compounds. This structural knowledge is not merely academic; it is the critical blueprint that allows scientists to understand function and design new molecules with tailored properties. The principles of crystal engineering—harnessing intermolecular forces like hydrogen bonds and π-stacking—are central to this endeavor.

Looking ahead, the rational design of pyrazole carboxylate derivatives will continue to drive innovation. In materials science, the focus will be on creating novel MOFs with increasingly complex topologies and precisely tuned pore environments for challenging separations and catalytic transformations. In drug discovery, a deep understanding of the solid-state structure will remain essential for optimizing drug-receptor interactions, controlling polymorphism, and ultimately developing safer and more effective medicines. The continued synergy between synthesis, crystallography, and computational modeling will undoubtedly unlock new frontiers for this versatile and powerful class of molecules.

References

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  • Title: 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials Source: Khalifa University URL: [Link]

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  • Title: Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol Source: iomcworld.com URL: [Link]

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  • Title: The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 Source: Wiley Online Library URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

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A Technical Guide to the Solubility of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and application. This in-depth technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predictive assessment of its behavior in a range of common organic solvents, and a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed to empower researchers to make informed decisions regarding solvent selection and to generate reliable, reproducible solubility data.

Introduction: The Significance of Solubility in the Application of Pyrazole Derivatives

Substituted pyrazoles are a cornerstone of modern synthetic chemistry, with applications spanning pharmaceuticals, agrochemicals, and functional materials. The specific compound, this compound, possesses a unique combination of functional groups that dictate its physicochemical properties, including its solubility. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, provides a scaffold that can engage in various intermolecular interactions.[1] The presence of a bromine atom, a methyl ester, and an N-methyl group further modulates the molecule's polarity, hydrogen bonding capacity, and overall lipophilicity.

A comprehensive understanding of a compound's solubility is a critical factor in its journey from laboratory synthesis to real-world application.[1] It directly impacts:

  • Reaction Kinetics and Yield: In synthetic chemistry, the solubility of reactants in a given solvent system governs their concentration and, consequently, the reaction rate and overall yield.

  • Purification and Isolation: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a chosen solvent or solvent mixture at varying temperatures.

  • Formulation and Bioavailability: In drug development, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption and bioavailability. Poor solubility can be a major hurdle in developing effective therapeutics.

  • Analytical Characterization: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.

This guide will provide the foundational knowledge and practical methodologies to navigate the solubility landscape of this compound.

Theoretical Framework and Predictive Analysis of Solubility

While specific, publicly available quantitative solubility data for this compound is limited, we can make informed predictions based on its molecular structure and the established principles of solubility for related compounds.[2][3] The adage "like dissolves like" serves as a fundamental starting point, where the polarity of the solute and solvent are the primary drivers of miscibility.

The key structural features of this compound influencing its solubility are:

  • The Pyrazole Ring: The parent 1H-pyrazole ring has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[1][2]

  • The Methyl Ester Group (-COOCH₃): This group introduces polarity and the capacity to act as a hydrogen bond acceptor, which can enhance solubility in polar solvents. Esters are generally soluble in a wide range of organic solvents.[4]

  • The Bromine Atom (-Br): The bromine substituent increases the molecular weight and polarizability of the molecule, which can influence van der Waals interactions.

  • The N-Methyl Group (-CH₃): The methylation of one of the pyrazole nitrogens prevents it from acting as a hydrogen bond donor, which may slightly decrease its solubility in protic solvents compared to its NH-unsubstituted counterpart.

Based on these features, we can predict the solubility of this compound in different classes of organic solvents.

Data Presentation: Predicted Solubility Profile
Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the polar methyl ester and the pyrazole ring. DMF and DMSO are particularly effective for dissolving a wide range of organic compounds.[5]
Polar Protic Methanol, EthanolModerate to HighThese solvents can act as hydrogen bond donors to the ester's carbonyl oxygen and the pyrazole's nitrogen atoms. However, the N-methylation may slightly reduce the solubility compared to NH-pyrazoles.[5]
Non-Polar Toluene, HexaneLow to ModerateThe molecule possesses significant polarity from the ester and pyrazole core, limiting its solubility in highly non-polar solvents. Some solubility in aromatic solvents like toluene might be observed due to pi-pi stacking interactions.[5]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds, including those with ester functionalities.[3]

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is considered the gold standard for its reliability and reproducibility.[5]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound 1. Prepare excess solid of the test compound add_solid 3. Add excess solid to a sealed vial containing the solvent prep_compound->add_solid prep_solvent 2. Select and equilibrate chosen organic solvent at a constant temperature prep_solvent->add_solid agitate 4. Agitate the mixture (e.g., orbital shaker) at constant temperature for 24-48 hours to reach equilibrium add_solid->agitate settle 5. Allow solids to settle agitate->settle filter 6. Withdraw a known volume of the supernatant and filter through a 0.22 µm syringe filter settle->filter dilute 7. Dilute the filtrate with a suitable solvent filter->dilute analyze 8. Analyze the concentration of the diluted sample via HPLC or UV-Vis spectroscopy against a calibration curve dilute->analyze calculate 9. Calculate the solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., acetone, ethanol, dichloromethane, toluene)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The rate of dissolution slows as the solution approaches saturation.[6]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to settle. Centrifugation can be used to facilitate this process.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Concentration Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample.

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Safety and Handling

While a specific safety data sheet for this compound may not be readily available, related pyrazole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[9]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical principles with a predictive analysis and a robust experimental protocol, researchers are well-equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided methodology for solubility determination offers a self-validating system to generate the precise data required for advancing research and development involving this promising pyrazole derivative.

References

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  • PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]

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  • PubChem. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

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  • Capot Chemical. MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

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The Alchemist's Guide to a Privileged Scaffold: A Technical Review of Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is a cornerstone in a multitude of blockbuster drugs, from the anti-inflammatory celecoxib (Celebrex®) to the erectile dysfunction treatment sildenafil (Viagra®).[1][2] This enduring relevance fuels a continuous quest for efficient, regioselective, and diverse synthetic routes to functionalized pyrazoles. This in-depth guide moves beyond a mere catalog of reactions, offering a senior application scientist's perspective on the core synthetic strategies. We will dissect the causality behind experimental choices, explore the nuances of regioselectivity, and provide actionable protocols for the synthesis of these critical molecular entities.

The Cornerstone Condensations: Building the Pyrazole Core from 1,3-Dicarbonyls

The most traditional and widely practiced approach to pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] This seemingly straightforward reaction, known as the Knorr pyrazole synthesis, is a powerful tool, but one that demands a nuanced understanding to master its regiochemical outcomes.[5][6]

The Knorr Pyrazole Synthesis: A Tale of Two Carbonyls

The Knorr synthesis, first reported by Ludwig Knorr in 1883, is a robust method for creating pyrazoles.[3][7] The reaction proceeds by treating a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, with hydrazine or a substituted hydrazine, typically under acidic or basic conditions.[8][9]

The core of the challenge in Knorr synthesis lies in controlling which of the two non-equivalent carbonyl groups of an unsymmetrical 1,3-dicarbonyl is attacked by which nitrogen of a substituted hydrazine. This competition gives rise to two potential regioisomers, a reality that can complicate purification and reduce the yield of the desired product.[10]

Mechanism of the Knorr Pyrazole Synthesis:

The mechanism involves an initial condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[5][11]

DOT Script for Knorr Pyrazole Synthesis Mechanism:

Unsaturated_Ketone_Workflow Unsaturated_Ketone α,β-Unsaturated Ketone Hydrazone Hydrazone Intermediate Unsaturated_Ketone->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazoline Pyrazoline Hydrazone->Pyrazoline Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation/Elimination

Sources

The Discovery and Enduring Legacy of Pyrazole Carboxylic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Medicine

In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and therapeutic impact of the pyrazole ring. When functionalized with a carboxylic acid or its bioisosteres, this five-membered aromatic heterocycle transforms into a powerful pharmacophore, forming the core of numerous blockbuster drugs. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrazole carboxylic acids. We will delve into the critical structure-activity relationships that govern their biological activity and examine case studies of their successful application in drug development. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the ongoing innovation in this exciting area of therapeutic development.

Part 1: A Historical Perspective: The Genesis of a Privileged Scaffold

The story of pyrazole is a testament to the blend of serendipity and systematic investigation that often drives scientific discovery. From an unexpected reaction to a foundational synthetic method, the early history of pyrazoles laid the groundwork for their ascent as a cornerstone of medicinal chemistry.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Serendipitous Discovery (1883)

The journey into the world of pyrazoles began in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative through the reaction of ethyl acetoacetate and phenylhydrazine, Knorr unexpectedly isolated a crystalline compound with properties that did not align with the expected product.[1][3] This compound, later identified as 1-phenyl-3-methyl-5-pyrazolone, was the first derivative of the pyrazole family to be synthesized.[2][3] Knorr's work, born from an unexpected turn of events, not only introduced a new class of heterocyclic compounds but also led to the development of Antipyrine, one of the first synthetic analgesics and antipyretics, which dominated the pharmaceutical market until the rise of aspirin.[1][4]

The First True Synthesis: Eduard Buchner's Contribution (1889)

While Knorr's work opened the door to pyrazole chemistry, it was another German chemist, Eduard Buchner, who is credited with the first synthesis of the parent pyrazole ring in 1889.[5][6] Buchner achieved this milestone through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[2] His work provided a more fundamental understanding of the pyrazole core and solidified its place as a distinct and accessible heterocyclic system.[7] Buchner's contributions to chemistry were later recognized with the Nobel Prize in 1907 for his work on fermentation.[6]

Part 2: The Art of Synthesis: Crafting Pyrazole Carboxylic Acids

The ability to efficiently and selectively synthesize substituted pyrazole carboxylic acids is fundamental to their application in drug discovery. Over the decades, synthetic methodologies have evolved from classical condensation reactions to sophisticated, modern techniques that offer greater control and diversity.

The Classic Approach: The Knorr Synthesis and its Mechanistic Nuances

The Knorr pyrazole synthesis, stemming from Ludwig Knorr's initial discovery, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[8][9] This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8][10] The versatility of this method allows for the introduction of a wide range of substituents on the pyrazole core, making it a powerful tool for generating diverse chemical libraries for drug screening.

The mechanism of the Knorr synthesis generally proceeds through the following steps:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic pyrazole ring.

Knorr_Synthesis_Mechanism β-Dicarbonyl β-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate β-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration

Knorr Pyrazole Synthesis Mechanism
Alternative Pathways: Other Foundational Synthetic Methods

While the Knorr synthesis is a cornerstone, other classical methods have also contributed significantly to the accessibility of pyrazole derivatives. The Pechmann pyrazole synthesis, for instance, utilizes the reaction of diazomethane with acetylenic compounds. However, the use of the highly reactive and potentially explosive diazomethane has limited its widespread application in modern drug discovery settings.

Modern Innovations in Synthesis

Contemporary synthetic chemistry has introduced a host of new methods for constructing pyrazole carboxylic acids, often with improved efficiency, regioselectivity, and greener profiles. These include:

  • One-Pot, Multi-Component Reactions: These strategies allow for the assembly of complex pyrazole structures from simple starting materials in a single reaction vessel, minimizing purification steps and improving overall efficiency.[5]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions have become powerful tools for the late-stage functionalization of pre-formed pyrazole rings, enabling the rapid generation of diverse analogue libraries.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for many pyrazole syntheses.

Part 3: Pyrazole Carboxylic Acids in the Pantheon of Medicinal Chemistry

The pyrazole carboxylic acid scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This inherent versatility has led to its incorporation into a wide array of therapeutic agents.[11]

A Scaffold of Significance: The Pharmacological Versatility of Pyrazole Carboxylic Acids

Derivatives of pyrazole carboxylic acid have demonstrated a remarkable breadth of biological activities, including:[12][13]

  • Anti-inflammatory [14]

  • Anticancer [11]

  • Antimicrobial [15]

  • Antiviral [12]

  • Antidepressant [13]

  • Analgesic [11]

This wide range of activities stems from the unique physicochemical properties of the pyrazole ring. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for favorable π-π stacking interactions with biological targets.[14] The carboxylic acid group provides a key point of interaction with active sites, often forming salt bridges or strong hydrogen bonds with amino acid residues.

Structure-Activity Relationship (SAR) Insights for Drug Design

The biological activity of pyrazole carboxylic acid derivatives can be finely tuned by modifying the substitution pattern on the pyrazole ring. Key SAR insights include:

  • Position of the Carboxylic Acid: The position of the carboxylic acid group is often critical for activity. For example, in a series of DNA 6mA demethylase ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position of the pyrazole ring resulted in a 1200-fold decrease in activity.[16]

  • Substituents on the Nitrogen Atoms: The nature of the substituent on the N1 position can significantly impact potency and selectivity. In the case of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be crucial for high affinity.[17][18]

  • Substituents on the Carbon Atoms: The substituents at the C3, C4, and C5 positions can influence a variety of properties, including target binding, solubility, and metabolic stability. For instance, in the development of CB1 receptor antagonists, a para-substituted phenyl ring at the C5 position was found to be a key structural requirement for potent activity.[17]

Case Studies of Marketed Drugs

The therapeutic potential of pyrazole carboxylic acids is best illustrated by the numerous successful drugs that incorporate this scaffold.

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[19] This selectivity provides the anti-inflammatory and analgesic benefits of traditional NSAIDs while reducing the risk of gastrointestinal side effects associated with the inhibition of the COX-1 isoform.[19] The synthesis of celecoxib typically involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine.[19][20]

Sildenafil (Viagra®) was initially developed as a treatment for angina, but its potent vasodilatory effects in erectile tissue led to its repositioning as a groundbreaking treatment for erectile dysfunction.[21] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[21] Its synthesis involves the construction of a pyrazolopyrimidinone core, with the initial pyrazole ring being formed through the reaction of a diketoester with hydrazine.[22][23]

DrugTherapeutic AreaMechanism of Action
Celecoxib Anti-inflammatory, AnalgesicSelective COX-2 Inhibitor
Sildenafil Erectile Dysfunction, Pulmonary HypertensionPDE5 Inhibitor
Beyond the Carboxylic Acid: The Role of Bioisosteres

While the carboxylic acid group is a key pharmacophoric element, it can also present challenges in drug development, such as poor oral bioavailability and metabolic instability.[24] To overcome these limitations, medicinal chemists often employ bioisosteric replacements for the carboxylic acid group.[25] Bioisosteres are functional groups that have similar physicochemical properties to the original group and can elicit a similar biological response.[25]

Common bioisosteres for carboxylic acids include:[26][27]

  • Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids and can form similar interactions with biological targets.[25]

  • Acylsulfonamides: This functional group can also mimic the acidic properties of a carboxylic acid.

  • Hydroxamic acids: These are another class of acidic functional groups that can serve as carboxylic acid surrogates.

The choice of a suitable bioisostere is highly context-dependent and often requires the synthesis and evaluation of a panel of different replacements to identify the optimal group for a given drug target.[24]

Part 4: Practical Applications and Methodologies

This section provides a practical guide for researchers working with pyrazole carboxylic acids, including a detailed experimental protocol for a key synthesis and a conceptual workflow for their application in drug discovery.

Detailed Experimental Protocol: Knorr Synthesis of a Model Pyrazole Carboxylic Acid Ester

The following protocol describes the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate, a representative pyrazole carboxylic acid ester, via the Knorr synthesis.

Materials:

  • Ethyl benzoylpyruvate

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.

Workflow for Drug Discovery and Development

The discovery and development of a new drug based on a pyrazole carboxylic acid scaffold typically follows a structured workflow.

Drug_Discovery_Workflow Target_Identification Target Identification and Validation Library_Synthesis Pyrazole Carboxylic Acid Library Synthesis Target_Identification->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead Preclinical_Development Preclinical Development (In vivo studies, Toxicology) Hit_to_Lead->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials FDA_Approval FDA Approval and Market Launch Clinical_Trials->FDA_Approval

Drug Discovery and Development Workflow

Conclusion: An Enduring Legacy and a Bright Future

From its serendipitous discovery in the 19th century to its central role in modern drug development, the journey of pyrazole carboxylic acids is a compelling narrative of scientific progress. The inherent versatility of this scaffold, coupled with the ever-evolving toolkit of synthetic chemistry, ensures that pyrazole carboxylic acids will continue to be a fertile ground for the discovery of new and innovative medicines. For the dedicated researchers and scientists in the field, the enduring legacy of this "privileged scaffold" promises a future filled with therapeutic possibilities.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

  • Synthesis of Sildenafil Citrate. (n.d.). Retrieved from [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC - NIH. (n.d.). Retrieved from [Link]

  • Full article: Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Retrieved from [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (n.d.). Retrieved from [Link]

  • Evolution of sildenafil synthetic routes: (a) initial synthesis of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Retrieved from [Link]

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ACS Publications. (n.d.). Retrieved from [Link]

  • Eduard Buchner - Oxford Reference. (n.d.). Retrieved from [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed. (n.d.). Retrieved from [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved from [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]

  • Eduard Buchner - Biography, Facts and Pictures - Famous Scientists. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Acid Bioisosteres - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (n.d.). Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (n.d.). Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.). Retrieved from [Link]

  • Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals - Britannica. (n.d.). Retrieved from [Link]

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Eduard Buchner - Wikipedia. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 3-Bromo-1-methyl-1H-pyrazole-5-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Pyrazole Scaffold

Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic building block of significant interest in contemporary organic synthesis. Its strategic importance lies in the orthogonal reactivity of its key features: the pyrazole core, a common motif in pharmacologically active compounds; a bromine atom at the C3 position, primed for a variety of cross-coupling reactions; and a methyl ester at the C5 position, which can be readily hydrolyzed or converted into other functional groups, such as amides.[1] This trifecta of functionalities makes it an exceptionally valuable synthon for the rapid construction of complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.[2][3]

This guide provides an in-depth exploration of its applications, focusing on the mechanistic rationale behind protocol design and offering detailed, field-proven methodologies for its use in key synthetic transformations.

Caption: Key structural features and their synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Transformations

The bromine atom at the C3 position is the molecule's primary reactive handle for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthesis, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron species with a halide.[5] For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C3 position, significantly diversifying the molecular scaffold.[6]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst. The organoboron reagent, activated by a base, then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.

G Start Setup Reaction (Inert Atmosphere) Reagents Add Pyrazole Substrate, Boronic Acid, Base (K₂CO₃) Start->Reagents Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) Reagents->Catalyst Solvent Add Solvent (e.g., DME) Catalyst->Solvent Heat Heat to Reflux (e.g., 80-110 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End Characterize Product (NMR, MS) Purify->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the coupling of this compound with phenylboronic acid.

Reagents and Materials:

ReagentMol. Wt. ( g/mol )Amount (mmol)Equiv.
This compound219.031.01.0
Phenylboronic acid121.931.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)731.740.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,2-Dimethoxyethane (DME)90.1210 mL-
Water18.022 mL-

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (10 mL) and water (2 mL) via syringe. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction Execution: Heat the mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-16 hours).[6]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[4][8] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, providing access to 3-amino-pyrazole derivatives.[9]

Mechanistic Rationale: The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9] The choice of a sterically hindered phosphine ligand is paramount to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine.

G Start Setup Reaction (Glovebox/Inert Atm.) Reagents Add Pyrazole Substrate, Pd Pre-catalyst, Ligand, Base (NaOtBu) Start->Reagents Solvent Add Anhydrous Solvent (Toluene or Dioxane) Reagents->Solvent Amine Add Amine Solvent->Amine Heat Heat Reaction (e.g., 80-110 °C) Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Quench and Extract Monitor->Workup Purify Column Chromatography Workup->Purify End Characterize Product (NMR, MS) Purify->End

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2.2: Synthesis of Methyl 3-(phenylamino)-1-methyl-1H-pyrazole-5-carboxylate

This protocol provides a general method for the C-N coupling of the title compound with aniline.

Reagents and Materials:

ReagentMol. Wt. ( g/mol )Amount (mmol)Equiv.
This compound219.031.01.0
Aniline93.131.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02
XPhos476.620.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene92.1410 mL-

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction tube with a stir bar. Causality Note: The bulky electron-rich XPhos ligand facilitates both oxidative addition and the crucial reductive elimination step.[6]

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol). Seal the tube tightly.

  • Reaction Execution: Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[9]

  • Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[9]

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography to afford the desired product.

Role as a Precursor in Bioactive Molecule Synthesis

Beyond direct functionalization, this compound serves as a key intermediate in multi-step syntheses of complex, high-value molecules. A prominent example is its connection to the synthesis of insecticides like Chlorantraniliprole. The pyrazole-5-carboxylic acid moiety is a core component of this class of insecticides.[2] The synthetic route often involves the hydrolysis of the methyl ester to a carboxylic acid, followed by amide coupling.

Synthetic Transformation Example:

  • Cross-Coupling: A Suzuki or other coupling reaction is first performed at the C3-bromo position.

  • Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide (NaOH) in an alcohol/water solvent mixture.[10]

  • Amide Coupling: The carboxylic acid is then coupled with a specific aniline derivative using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the final amide product.

This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies in drug and agrochemical discovery.[11][12]

Summary of Typical Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for the success of cross-coupling reactions. The following table summarizes typical starting points for optimization.

Reaction TypeTypical CatalystTypical Ligand(s)Typical Base(s)Typical Solvent(s)Temp (°C)
Suzuki-Miyaura (C-C) Pd(dppf)Cl₂, Pd(PPh₃)₄dppf, PPh₃K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane, DME, Toluene/H₂O80-110
Buchwald-Hartwig (C-N) Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BINAPNaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-110

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
  • Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? FAQ - Guidechem.
  • Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furancarboxylate. MDPI.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine. Google Patents.
  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • El-Gazzar, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. Benchchem.
  • El-Gazzar, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate.
  • Li, H., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. PubMed.
  • Al-Ostath, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • Maccioni, E., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • MySkinRecipes. (n.d.). Methyl 3-bromo-1H-pyrazole-5-carboxylate. MySkinRecipes.

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Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.[1][2][3] Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a valuable building block in drug discovery, and its functionalization via Suzuki coupling allows for the introduction of diverse molecular fragments, leading to the rapid generation of compound libraries for biological screening.

This application note provides a comprehensive and practical guide to performing the Suzuki coupling reaction with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deeper understanding of the underlying principles and critical parameters that govern the success of this transformation.

Reaction Mechanism and Key Components

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[2][5] The reactivity of the organic halide in this step generally follows the trend I > Br > OTf >> Cl.[5]

  • Transmetalation: In this step, the organic group from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron reagent.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

A successful Suzuki coupling reaction is dependent on the careful selection and optimization of several key components:

  • Palladium Catalyst: A wide range of palladium catalysts can be employed. For heteroaryl halides like our substrate, catalysts with electron-rich and bulky phosphine ligands are often preferred to promote the oxidative addition step.[5][7]

  • Base: The base plays a crucial role in the transmetalation step.[6] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][8] The choice of base can significantly impact the reaction rate and yield.[8]

  • Solvent: A variety of solvents can be used, often in aqueous mixtures, such as dioxane/water, toluene/water, or DMF.[1][9] The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases.

  • Boronic Acid/Ester: The choice of the organoboron coupling partner is vast, allowing for the introduction of a wide array of substituents. Boronic acids are common, but boronic esters (e.g., pinacol esters) can offer enhanced stability.[10]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Base - Palladium Catalyst/Ligand B Add Degassed Solvent A->B C Purge with Inert Gas (Ar or N₂) B->C D Heat to Reaction Temperature (e.g., 80-100 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature E->F G Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Final Product J->K Characterize Product (NMR, MS)

Caption: A generalized workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[11]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe. It is crucial that the solvents are thoroughly degassed to prevent catalyst deactivation.[11]

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent can significantly influence the outcome of the Suzuki coupling. The following table summarizes common conditions that can be used as a starting point for optimization.

ParameterRecommended Starting ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a versatile catalyst. For more challenging couplings, catalysts with more specialized ligands like Buchwald's SPhos or XPhos may be beneficial.[5]
Base K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)K₂CO₃ is a common and effective base.[8] K₃PO₄ can be more effective for less reactive substrates.[8] For base-sensitive functional groups, a milder base like KF might be considered.[6][13]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OThe presence of water is often crucial for the transmetalation step.[1] The choice of organic solvent can affect the solubility of the reactants.
Temperature 80 - 110 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or reactants.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality of boronic acid- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.[11]- Use a fresh or purified boronic acid, or consider a more stable boronic ester.[10]
Formation of Homocoupled Product - Presence of oxygen- Improve inert atmosphere techniques.
Protodeborylation (Loss of Boronic Acid) - Unstable boronic acid- Prolonged reaction time at high temperature- Use a more stable boronic ester (e.g., pinacol ester).- Try to lower the reaction temperature or shorten the reaction time.
Hydrolysis of the Ester Group - Strong basic conditions- Use a milder base such as KF or NaHCO₃.[13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent, and by adhering to a well-designed experimental protocol, researchers can efficiently synthesize a diverse range of substituted pyrazole derivatives. This application note provides a solid foundation for successfully implementing this important transformation in a research and drug development setting.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

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The Pyrazole Core: A Privileged Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility stems from its unique electronic properties, metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems, often leading to improved potency and better physicochemical properties.[4] The pyrazole nucleus is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and a growing number of targeted cancer therapies.[2][5][6]

The therapeutic reach of pyrazole derivatives is vast, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, antifungal, antiviral, and potent kinase inhibition.[7][8][9][10][11] This wide-ranging bioactivity has cemented the pyrazole intermediate as a critical building block in modern drug discovery.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis of bioactive molecules using pyrazole intermediates. Moving beyond a simple recitation of facts, we delve into the causality behind synthetic choices, provide detailed, field-proven protocols for the synthesis of key therapeutic classes, and present workflows for their subsequent biological evaluation.

Part 1: Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is a well-established field in organic chemistry, with several robust methods available. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis: The Classic Condensation Approach

The most fundamental and widely utilized method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[12][13] This reaction proceeds via an initial condensation to form a hydrazone or enamine intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Causality and Mechanistic Insight: The reliability of the Knorr synthesis lies in the predictable reactivity of the 1,3-dicarbonyl system. The two electrophilic carbonyl carbons are perfectly spaced to react with the two nucleophilic nitrogen atoms of the hydrazine. When using unsymmetrical dicarbonyls and substituted hydrazines, regioselectivity can be a key consideration. The reaction outcome is often governed by the relative reactivity of the two carbonyl groups; the more electrophilic carbonyl (e.g., a ketone over an ester) typically reacts first with the more nucleophilic nitrogen of the substituted hydrazine.[14]

G cluster_0 Knorr Pyrazole Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone/Enamine Intermediate 1_3_Dicarbonyl->Intermediate + R'-NHNH2 Hydrazine Hydrazine Derivative (R'-NHNH2) Hydrazine->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole Cyclization & -H2O

Figure 1: General workflow of the Knorr Pyrazole Synthesis.

Multicomponent Reactions (MCRs): A Modern Approach to Complexity

In the quest for synthetic efficiency, multicomponent reactions (MCRs) have emerged as a powerful strategy. MCRs combine three or more starting materials in a single reaction vessel to form a complex product in a process that is inherently atom- and step-economical.[1][2][3] This approach allows for the rapid generation of diverse molecular libraries from simple precursors.

Causality and Experimental Logic: The elegance of MCRs lies in their tandem reaction design. Each step in the sequence generates a reactive intermediate that is immediately consumed in the subsequent step, avoiding the need for isolation and purification of intermediates. For pyrazole synthesis, a typical MCR might involve an aldehyde, malononitrile, a hydrazine, and another active methylene compound, leading to highly functionalized pyrazole derivatives in a single operation.[2][15]

G cluster_info Advantages start Reactants (Aldehyde, Malononitrile, Hydrazine, etc.) process One-Pot Reaction (Catalyst, Solvent, Temp) start->process Combine outcome Highly Substituted Pyrazole Product process->outcome Tandem Cyclization info • High Atom Economy • Step Reduction • Rapid Library Synthesis • Structural Diversity

Figure 2: Logical workflow for pyrazole synthesis via MCRs.

Part 2: Synthesis of Key Bioactive Molecules - Case Studies & Protocols

The true power of pyrazole intermediates is realized in their application to the synthesis of impactful medicines. Here, we detail the synthesis of representative molecules from major therapeutic classes.

Case Study: Celecoxib (A Selective COX-2 Inhibitor)

Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, providing relief from pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[16][17] Its synthesis is a classic example of applying the Knorr methodology to a pharmaceutical target.

Synthetic Strategy: The core of the Celecoxib molecule is a 1,5-diarylpyrazole. The most common industrial synthesis involves a two-step process. First, a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate creates the necessary 1,3-diketone intermediate. This intermediate is then regioselectively cyclized using 4-sulfonamidophenylhydrazine.[18]

G Start_A 4-Methylacetophenone Diketone 1,3-Diketone Intermediate (TFAA) Start_A->Diketone Claisen Condensation Start_B Ethyl Trifluoroacetate Start_B->Diketone Celecoxib Celecoxib Diketone->Celecoxib Cyclocondensation (Knorr Synthesis) Hydrazine 4-Sulfonamidophenyl- hydrazine Hydrazine->Celecoxib

Sources

Application Notes and Protocols for the Functionalization of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for the development of a vast array of functional molecules. Specifically, 1,3,5-trisubstituted pyrazoles are key components in numerous commercial products. The strategic functionalization of pre-constructed pyrazole rings is a highly efficient approach to novel analogues. Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a versatile building block, poised for diversification at the C3-position through modern cross-coupling methodologies. The presence of the bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, while the methyl ester at the C5-position offers a site for further derivatization, such as amidation.

This comprehensive guide provides detailed protocols and expert insights into the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed for researchers and scientists in drug development and related fields, offering robust starting points for the synthesis of novel pyrazole derivatives.

Core Concepts in the Functionalization of 3-Bromopyrazoles

The C3-position of the pyrazole ring, bearing the bromine atom, is amenable to a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction will dictate the nature of the new substituent. The primary methods for functionalization include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: For the installation of alkyne moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

The N-methyl group on the pyrazole ring simplifies these reactions by preventing potential N-arylation side reactions and eliminating the need for a separate N-protection/deprotection sequence, which is often a challenge with NH-pyrazoles.[1]

Experimental Protocols and Methodologies

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds and is widely used for the synthesis of biaryl and related structures.[2] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex such as Pd(PPh₃)₄. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for cross-coupling with heteroaryl halides as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the potential for side reactions, such as hydrolysis of the methyl ester.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water is necessary for the solubility of the inorganic base. Anhydrous conditions can also be used with organic-soluble bases.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • To a dry reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This is repeated three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.) and ligand (if required).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Reaction Conditions

ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂/SPhosProvides active Pd(0) catalyst.
Ligand SPhos, XPhos, PPh₃Stabilizes the catalyst and promotes key reaction steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂ODissolves reactants and facilitates the reaction.
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed.

Visualization of Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 3-Bromopyrazole - Boronic Acid - Base B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Catalyst & Solvent: - Pd Catalyst - Ligand - Degassed Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Dilute E->F G Aqueous Wash (Water, Brine) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂(Br) pd0->pd_complex R¹-Br transmetalation Transmetalation pd_alkynyl R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkynyl from Cu cycle pd_alkynyl->pd0 reductive_elimination Reductive Elimination product R¹-C≡C-R² pd_alkynyl->product cu_halide CuI cu_acetylide Cu-C≡C-R² cu_halide->cu_acetylide alkyne R²-C≡C-H alkyne->cu_acetylide base Base base->alkyne -H⁺ cu_acetylide->pd_complex Transmetalation

Sources

Application Notes & Protocols: Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Strategic Advantage of a Key Building Block

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern drug discovery.[1][2][3] Its remarkable structural versatility and capacity for diverse molecular interactions have led to its incorporation into a multitude of FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases.[2][4] The metabolic stability of the pyrazole nucleus is a significant factor contributing to its increasing presence in newly approved pharmaceuticals.[1] The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the core ring, making the strategic selection of starting materials paramount for medicinal chemists.[5][6]

This guide focuses on methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1269295-33-9) , a highly versatile and strategically designed building block for pharmaceutical research and development. Its utility lies in its bifunctional nature, presenting two distinct and orthogonally reactive sites: a bromine atom at the C3 position and a methyl ester at the C5 position. This configuration allows for sequential and regioselective chemical modifications, providing a streamlined pathway to complex molecular architectures and enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The C3-bromo position is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, while the C5-ester serves as a precursor for amide bond formation, a critical linkage in countless bioactive molecules.

Physicochemical Properties and Handling

A comprehensive understanding of the building block's properties is essential for its effective use and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 1269295-33-9-
Molecular Formula C₆H₇BrN₂O₂-
Molecular Weight 219.04 g/mol -
Appearance Solid
Purity Typically ≥95%
Storage 2-8°C, store under inert gas[7]
SMILES COC(=O)c1cc(Br)n(n1)C-
InChI Key RLDJSZKPUPTTNO-UHFFFAOYSA-N

Safety & Handling: Users should consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Work should be conducted in a well-ventilated fume hood.

Core Reactivity & Synthetic Protocols

The true power of this compound lies in its predictable and versatile reactivity. Below are detailed protocols for its most critical transformations.

C3-Arylation/Heteroarylation via Suzuki-Miyaura Cross-Coupling

Scientific Rationale (The "Why"): The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation. For this building block, it enables the introduction of a vast array of aryl and heteroaryl moieties at the C3 position. This modification is fundamental for exploring SAR, as these appended groups often serve as key recognition elements for biological targets (e.g., inserting into hydrophobic pockets of enzymes or receptors). The choice of a robust palladium catalyst and a suitable ligand is crucial to ensure high yields and prevent unwanted side reactions, such as debromination.[8][9]

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow start Methyl 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate + Arylboronic Acid reaction Reaction Setup Inert Atmosphere (N₂/Ar) Heat (e.g., 80-100 °C) start->reaction reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Monitoring (TLC/LCMS) purify Purification (Column Chromatography) workup->purify product Methyl 3-Aryl-1-methyl- 1H-pyrazole-5-carboxylate purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[10]

  • Catalyst Addition: Add the palladium catalyst. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice for this transformation (0.03-0.05 eq.).[10]

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the degradation of the catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C3-arylated pyrazole.

C5-Amide Formation via Saponification and Amidation

Scientific Rationale (The "Why"): The C5-ester is a versatile handle that is most commonly converted to an amide. Amide bonds are a cornerstone of peptide and protein structure and are found in over 25% of all pharmaceuticals. This two-step process first generates the carboxylic acid, which is a more reactive intermediate for coupling. The subsequent amidation with a primary or secondary amine introduces a new vector for molecular diversification, profoundly influencing properties like solubility, hydrogen bonding capacity, and metabolic stability.

Experimental Workflow Diagram:

Amide_Formation_Workflow start Methyl 3-substituted- 1H-pyrazole-5-carboxylate sapon Step 1: Saponification Base (LiOH or NaOH) Solvent (THF/H₂O) start->sapon acid 3-substituted-1-methyl- 1H-pyrazole-5-carboxylic acid sapon->acid Acidic Workup amid Step 2: Amidation Amine (R-NH₂) Coupling Agent (HATU) Base (DIPEA) acid->amid product 3-substituted-1-methyl- 1H-pyrazole-5-carboxamide amid->product Purification

Caption: Two-step workflow for C5-amide synthesis.

Detailed Step-by-Step Protocol:

Part A: Saponification (Ester to Carboxylic Acid)

  • Dissolution: Dissolve the starting pyrazole ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-4.0 eq.) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 1-4 hours).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • Isolation: The carboxylic acid product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Part B: Amide Coupling

  • Reagent Preparation: To a solution of the carboxylic acid from Part A (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add the desired amine (1.1 eq.), a coupling agent such as HATU (1.1 eq.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final pyrazole carboxamide.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Pharmacophore

To illustrate the power of this building block, we present a synthetic pathway to a core structure found in many kinase inhibitors. The combination of a C3-heteroaryl group and a C5-carboxamide is a common motif for engaging with the hinge region and solvent-front of the ATP-binding pocket of protein kinases.

Hypothetical Synthetic Pathway:

Kinase_Inhibitor_Synthesis start Methyl 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate suzuki Suzuki Coupling (Pyridin-4-ylboronic acid, Pd(dppf)Cl₂, K₂CO₃) start->suzuki intermediate1 Methyl 1-methyl-3-(pyridin-4-yl)- 1H-pyrazole-5-carboxylate suzuki->intermediate1 sapon Saponification (LiOH, THF/H₂O) intermediate1->sapon intermediate2 1-Methyl-3-(pyridin-4-yl)- 1H-pyrazole-5-carboxylic acid sapon->intermediate2 amide Amide Coupling (Aniline, HATU, DIPEA) intermediate2->amide final_product N-phenyl-1-methyl-3-(pyridin-4-yl)- 1H-pyrazole-5-carboxamide (Kinase Inhibitor Core) amide->final_product

Caption: Multi-step synthesis of a kinase inhibitor pharmacophore.

This synthetic sequence demonstrates the efficiency of using this compound. The C3-bromo site is first functionalized with a pyridine ring, a common hydrogen bond acceptor in kinase inhibitors. Subsequently, the C5-ester is converted into an N-phenyl amide, providing a scaffold that can be further elaborated to optimize target binding and pharmacokinetic properties. This streamlined approach allows for the rapid exploration of chemical space around a validated pharmacophore.

References

  • ResearchGate. (2025). Pyrazole: An Important Core in Many Marketed and Clinical Drugs.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF.
  • MySkinRecipes. (n.d.).
  • MDPI. (n.d.).
  • Advanced ChemBlocks. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • BLD Pharm. (n.d.).
  • ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

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Strategic Derivatization of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for drug design. This application note provides a detailed guide to the chemical derivatization of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, a highly versatile and strategically important building block for creating diverse molecular libraries. We present detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C3-bromo position, as well as derivatization of the C5-ester functionality. This guide is designed to empower researchers to leverage this scaffold's full potential in the rapid assembly of novel chemical entities for drug discovery programs.

Introduction: The Power of the Pyrazole Scaffold

Five-membered heterocyclic compounds are among the most prominent scaffolds in medicinal chemistry, with pyrazoles being a particularly exceptional class.[1] Their presence in blockbuster drugs like Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Apixaban (anticoagulant) underscores their therapeutic significance.[1][3][4] The pyrazole ring acts as a robust pharmacophore, capable of participating in hydrogen bonding, metal coordination, and hydrophobic interactions, while also offering metabolic stability.

This compound is an ideal starting material for library synthesis due to its two distinct and orthogonally reactive functional handles:

  • C3-Bromo Group: An sp²-hybridized carbon-bromine bond, perfectly primed for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.

  • C5-Methyl Ester Group: A versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation, a cornerstone of medicinal chemistry.[5]

This dual functionality enables a divergent synthetic strategy, allowing for the systematic exploration of chemical space around the pyrazole core to optimize biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Core Reactivity and Strategic Planning

The successful derivatization of this compound hinges on understanding the distinct reactivity of its two key positions. The C3-bromo position is electron-deficient, making it an excellent electrophile for palladium-catalyzed reactions. The C5-ester is relatively stable under many cross-coupling conditions but can be readily saponified under basic conditions to unmask a carboxylic acid for further functionalization.

This differential reactivity allows for a planned, sequential modification. Typically, the more robust cross-coupling reaction is performed first, followed by the hydrolysis and amidation of the ester. This strategic approach maximizes synthetic efficiency and minimizes potential side reactions.

G cluster_c3 C3-Position Derivatization (Cross-Coupling) cluster_c5 C5-Position Derivatization start Methyl 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate suzuki Suzuki-Miyaura (Ar-B(OH)2) start->suzuki Pd-Catalysis sonogashira Sonogashira (Terminal Alkyne) start->sonogashira Pd-Catalysis buchwald Buchwald-Hartwig (R2NH) start->buchwald Pd-Catalysis hydrolysis Step 1: Hydrolysis (LiOH or NaOH) suzuki->hydrolysis Intermediate sonogashira->hydrolysis Intermediate buchwald->hydrolysis Intermediate amide Step 2: Amide Coupling (R2NH, Coupling Agent) hydrolysis->amide product Diverse Library of Disubstituted Pyrazoles amide->product

Caption: General workflow for derivatizing the pyrazole scaffold.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: This reaction creates a carbon-carbon bond between the C3 position of the pyrazole and an aryl or heteroaryl boronic acid. It is a cornerstone of modern synthetic chemistry for constructing biaryl structures.[6][7]

Materials and Reagents:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or XPhos Pd G2 (1-3 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Inert gas supply (Nitrogen or Argon)

  • Microwave vial or Schlenk flask

Detailed Procedure (Microwave-Assisted):

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 1 equiv).

  • Add the desired aryl boronic acid (1.2 mmol, 1.2 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial with a Teflon septum.

  • Place the vial in a microwave reactor and irradiate at 100-120 °C for 15-45 minutes.[8][9] Reaction progress should be monitored by TLC or LC-MS.

Work-up and Purification:

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash with water (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient).

Expert Insights: The choice of catalyst and ligand is critical. For sterically hindered boronic acids or challenging substrates, advanced catalyst systems like XPhos Pd G2 often provide superior yields by promoting the reductive elimination step.[8] The use of aqueous bases like K₃PO₄ or Cs₂CO₃ is common and often essential for efficient transmetalation.[10]

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Protocol 2: Sonogashira Cross-Coupling for C(sp²)-C(sp) Bond Formation

Principle: This reaction introduces an alkyne moiety at the C3 position by coupling the bromopyrazole with a terminal alkyne. This is a powerful method for generating rigid linkers or precursors for further transformations. The reaction is co-catalyzed by palladium and copper(I).[11][12]

Materials and Reagents:

  • This compound

  • Terminal Alkyne (1.1 - 1.2 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (3-5 mol%)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas supply (Nitrogen or Argon)

Detailed Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous THF (5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Add this compound (1.0 mmol, 1 equiv).

  • Degas the mixture by bubbling argon through the solution for 10 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.

  • Heat the reaction to 60-70 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.[11][13]

Work-up and Purification:

  • Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography on silica gel.

Expert Insights: The copper co-catalyst is crucial for activating the terminal alkyne by forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[12] The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Caption: Sonogashira cross-coupling reaction scheme.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: This reaction forms a carbon-nitrogen bond between the C3 position and a primary or secondary amine, a key transformation for introducing functionalities that can serve as hydrogen bond donors or acceptors.[14][15]

Materials and Reagents:

  • This compound

  • Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst: tBuBrettPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: tBuBrettPhos (1.5-3 mol%) if using Pd₂(dba)₃

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Inert gas supply (Nitrogen or Argon)

Detailed Procedure:

  • To a glovebox-dried Schlenk tube, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv).

  • Add this compound (1.0 mmol, 1 equiv).

  • Backfill the tube with argon.

  • Add anhydrous toluene (4 mL) followed by the amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor progress by LC-MS.

Work-up and Purification:

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Expert Insights: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[16] Bulky, electron-rich phosphine ligands like tBuBrettPhos are essential for facilitating the reductive elimination of the C-N bond, which is often the rate-limiting step.[17] Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine without competing in the reaction. Using a pre-catalyst simplifies handling and improves reproducibility.

Caption: Buchwald-Hartwig amination reaction scheme.

Protocol 4: C5-Ester Hydrolysis and Amide Coupling

Principle: This two-step sequence transforms the C5-ester into a diverse range of amides. First, saponification yields the carboxylic acid, which is then coupled with an amine using a standard peptide coupling agent.

Materials and Reagents:

  • Step A (Hydrolysis):

    • C3-derivatized pyrazole methyl ester

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-5 equiv)

    • Solvent: THF/Water or Methanol/Water mixture

  • Step B (Amide Coupling):

    • Pyrazole-5-carboxylic acid from Step A

    • Desired amine (1.0 - 1.2 equiv)

    • Coupling Agent: HATU or HOBt/EDC (1.1 - 1.3 equiv)

    • Base: Diisopropylethylamine (DIPEA) (2-3 equiv)

    • Solvent: Anhydrous DMF or Dichloromethane (DCM)

Detailed Procedure:

Step A: Ester Hydrolysis

  • Dissolve the pyrazole methyl ester (1.0 mmol) in a mixture of THF (5 mL) and water (2 mL).

  • Add LiOH monohydrate (2.0 mmol, 2.0 equiv).

  • Stir at room temperature for 2-16 hours until LC-MS analysis shows complete consumption of the starting material. Some pyrazole esters can be stubborn and may require gentle heating (40-50 °C).[18]

  • Remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water (5 mL) and acidify to pH 3-4 with 1M HCl.

  • The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract with ethyl acetate (3 x 15 mL).

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.

Step B: Amide Coupling

  • To a solution of the crude pyrazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add the desired amine (1.1 mmol, 1.1 equiv) and DIPEA (3.0 mmol, 3.0 equiv).

  • Add the coupling agent (e.g., HATU, 1.2 mmol, 1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor completion by LC-MS.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography or preparative HPLC.

Data Summary and Applications

The derivatization of the this compound scaffold provides access to compounds with a wide range of pharmacological activities.[19][20][21] The choice of coupling partners can be guided by the desired therapeutic target.

Table 1: Representative Derivatization Reactions and Conditions

Reaction TypeC3-Coupling PartnerCatalyst / LigandBaseSolventTypical Yield
Suzuki-Miyaura 4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85-95%
Suzuki-Miyaura 2-Pyridylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O70-85%
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF80-90%
Buchwald-Hartwig MorpholinetBuBrettPhos Pd G3NaOtBuToluene75-90%
Buchwald-Hartwig AnilineRuPhos Pd G3LHMDSDioxane65-80%

Table 2: Potential Therapeutic Applications of Pyrazole Derivatives

C3-SubstituentC5-SubstituentPotential Therapeutic AreaRationale / Example Target
Aryl / HeteroarylAmideOncologyKinase Inhibitors (e.g., Crizotinib)
Amino (Aryl/Alkyl)AmideInflammation, CNSGPCR Modulators, Enzyme Inhibitors
Alkynyl-ArylCarboxylic AcidAntiviralProtease Inhibitors[22]
Substituted PhenylAmideInflammationCOX-2 Inhibitors (e.g., Celecoxib)

Conclusion

This compound is a powerful and versatile building block for drug discovery. Its capacity for orthogonal functionalization via robust and well-documented protocols enables the rapid generation of diverse chemical libraries. By strategically applying modern cross-coupling and amidation chemistries, researchers can efficiently explore structure-activity relationships, leading to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided herein serve as a comprehensive guide for any medicinal chemist looking to incorporate this valuable scaffold into their research programs.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • Pharmacological Activities of Some Synthesized Substituted Pyrazole, Oxazole and Triazolopyrimidine Derivatives. Academia.edu. Available at: [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Bentham Science. Available at: [Link]

  • Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. Semantic Scholar. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Hydrazone. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. MDPI. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

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Sources

scale-up synthesis of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scale-Up Synthesis of Methyl 3-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate and its Functional Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Specifically, functionalized this compound serves as a versatile building block for creating diverse compound libraries, often leading to active pharmaceutical ingredients (APIs).[3][4] However, transitioning the synthesis of this intermediate from the laboratory bench to a larger, pilot-plant scale introduces significant challenges, particularly concerning reaction safety, regioselectivity, and process robustness. This guide provides a comprehensive framework for the scale-up synthesis of the title compound, detailing a validated two-step protocol involving pyrazole ring formation and subsequent regioselective bromination. Crucially, it addresses the critical safety and engineering considerations for managing the highly exothermic bromination step.[5][6] Furthermore, a detailed protocol for the diversification of the brominated scaffold via Suzuki-Miyaura cross-coupling is presented, enabling the synthesis of advanced derivatives for drug discovery programs.

Part 1: Synthesis of the Core Scaffold

The synthetic strategy for this compound is approached via a robust two-stage process: (1) the construction of the N-methylated pyrazole carboxylate ring, followed by (2) a regioselective bromination at the C3 position. This approach is favored for its use of readily available starting materials and reliable control over isomer formation.

Overall Synthetic Workflow

The following diagram outlines the high-level workflow from starting materials to the core brominated intermediate.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Regioselective Bromination A Dimethyl Acetylenedicarboxylate C Protocol 1: Cyclocondensation A->C B Methylhydrazine B->C D Methyl 1-methyl-1H- pyrazole-3,5-dicarboxylate C->D Knorr-type Reaction E Selective Saponification & Decarboxylation D->E F Methyl 1-methyl-1H- pyrazole-5-carboxylate E->F H Protocol 2: Electrophilic Bromination F->H G N-Bromosuccinimide (NBS) G->H I Methyl 3-bromo-1-methyl-1H- pyrazole-5-carboxylate H->I

Caption: High-level workflow for the synthesis of the target intermediate.

Protocol 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[7] Here, we utilize dimethyl acetylenedicarboxylate and methylhydrazine. The initial cyclization product undergoes a selective hydrolysis and decarboxylation to yield the desired monosubstituted pyrazole ester.

Materials:

  • Methylhydrazine (1.0 eq)

  • Dimethyl acetylenedicarboxylate (1.05 eq)

  • Methanol (MeOH)

  • Potassium Hydroxide (KOH) (1.0 eq)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. Maintain an inert atmosphere using nitrogen.

  • Initial Addition: Charge the reactor with methanol and cool the jacket to 0-5 °C. Add methylhydrazine to the solvent.

  • Cyclocondensation: Add dimethyl acetylenedicarboxylate dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The exothermic nature of this addition requires careful monitoring.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Saponification: Prepare a solution of KOH in methanol and add it to the reaction mixture. Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. This step selectively hydrolyzes one of the ester groups.

  • Decarboxylation & Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol. Add water and cool the mixture in an ice bath. Carefully acidify to pH 3-4 with 2M HCl to induce decarboxylation and precipitate the product.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure methyl 1-methyl-1H-pyrazole-5-carboxylate.

Protocol 2: Regioselective Bromination

The bromination of the pyrazole ring is a critical step where both safety and regioselectivity must be controlled. The pyrazole 4-position is generally more susceptible to electrophilic substitution. However, by using N-Bromosuccinimide (NBS) in a suitable solvent, regioselective bromination at the 3-position can be achieved.[4] Using NBS is preferable to elemental bromine at scale due to its solid nature and generally more controlled reactivity.[8]

Materials:

  • Methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05-1.1 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous

  • Sodium bicarbonate (NaHCO₃) solution, saturated aqueous

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a separate, appropriately sized reactor, dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate in acetonitrile.

  • Controlled Addition: Cool the solution to 0-5 °C. Add N-Bromosuccinimide portion-wise over 1-2 hours. Causality Note: This portion-wise, slow addition is critical to dissipate the heat generated from the exothermic reaction and prevent thermal runaway.[5]

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor the formation of the product and consumption of the starting material by HPLC.

  • Quenching: Upon completion, cool the reaction mixture and quench by adding a 10% aqueous solution of sodium thiosulfate to destroy any unreacted NBS.

  • Work-up: Remove the acetonitrile under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.

Part 2: Scale-Up Considerations & Process Safety

Scaling chemical reactions from the bench to production is non-linear; hazards that are manageable at the gram-scale can become catastrophic at the kilogram-scale.[6] The bromination step is of primary concern due to its exothermicity.

Thermal Hazard Analysis

The reaction between NBS and the pyrazole substrate is highly exothermic. A failure in cooling or an uncontrolled addition rate can lead to a rapid temperature and pressure increase, known as a thermal runaway.[5][6]

Key Safety Checkpoints:

  • Reaction Calorimetry: Before scale-up, perform reaction calorimetry (RC1) to determine the heat of reaction (ΔHrxn), heat capacity (Cp), and maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an adequate reactor cooling system.[8]

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for the reaction mixture. This defines the absolute maximum safe operating temperature. A safety margin of at least 50-100 °C between the process temperature and the decomposition onset is recommended.[6]

Suzuki_Workflow A Methyl 3-bromo-1-methyl-1H- pyrazole-5-carboxylate E Protocol 3: Suzuki Coupling A->E B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->E C Pd Catalyst & Ligand (e.g., Pd(OAc)₂, XPhos) C->E D Base (e.g., K₂CO₃, K₃PO₄) D->E F Coupled Product: Methyl 1-methyl-3-aryl-1H- pyrazole-5-carboxylate E->F

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling aryl boronic acids to the bromopyrazole scaffold. Optimization of the catalyst, ligand, base, and temperature is often required for specific substrates. [9][10] Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Buchwald Ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Nitrogen or Argon source

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a reactor with the bromopyrazole, arylboronic acid, and base. Seal the reactor and purge thoroughly with an inert gas (Nitrogen or Argon) for at least 30 minutes. Causality Note: The active Pd(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere is crucial to prevent catalyst decomposition and ensure high yields. [10]2. Solvent Degassing: Separately, degas the dioxane/water solvent mixture by sparging with inert gas for 30-60 minutes.

  • Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, prepare a solution of the palladium precatalyst and the phosphine ligand in a small amount of the degassed solvent.

  • Reaction Assembly: Add the degassed solvent to the reactor containing the solids, followed by the catalyst solution.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C. The optimal temperature can be substrate-dependent. [10]Monitor the reaction by HPLC until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired derivative.

Optimization of Suzuki Coupling Parameters
ParameterOptionsRationaleReference
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts (e.g., XPhos Pd G2)Precatalysts can offer faster initiation of the catalytic cycle. Choice depends on cost and efficiency at scale.[10][11]
Ligand Buchwald ligands (XPhos, SPhos), Josiphos ligandsBulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step with electron-rich heteroaryl halides.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. Stronger, anhydrous bases like K₃PO₄ are often more effective.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe solvent must solubilize the reagents and stabilize catalytic intermediates. The presence of water is often crucial.[10]

Part 4: Analytical Quality Control

Rigorous analytical testing is essential to ensure reaction completion, product purity, and structural confirmation.

Analysis TypeMethodPurpose
In-Process Control TLC, HPLCTo monitor the consumption of starting materials and the formation of the product, determining the reaction endpoint.
Structure Elucidation ¹H NMR, ¹³C NMRTo confirm the chemical structure of the final compound by analyzing chemical shifts, coupling constants, and integration.
Identity & Purity LC-MS, HRMSTo confirm the molecular weight of the product and assess its purity. High-Resolution Mass Spectrometry (HRMS) provides an exact mass for unambiguous formula determination.
Purity Assessment HPLC, Elemental Analysis (CHN)HPLC with a UV detector provides quantitative purity data (e.g., >99%). Elemental analysis confirms the elemental composition of the pure compound.

Sample Analytical Data (Expected):

  • This compound:

    • ¹H NMR (400 MHz, CDCl₃): δ ~7.05 (s, 1H, pyrazole C4-H), 3.95 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃).

    • LC-MS (ESI+): m/z calculated for C₆H₇BrN₂O₂ [M+H]⁺: 218.98, 220.98; found: 218.9, 220.9 (characteristic bromine isotope pattern).

Conclusion

The successful scale-up synthesis of this compound and its derivatives is a multi-faceted challenge that balances synthetic efficiency with rigorous process safety. The protocols outlined in this guide provide a validated pathway for producing the core intermediate at scale, with a critical emphasis on understanding and mitigating the thermal hazards associated with electrophilic bromination. [5][6]By implementing robust engineering controls, careful process monitoring, and leveraging powerful diversification tools like the Suzuki-Miyaura coupling, researchers and drug development professionals can confidently and safely produce these valuable building blocks for the advancement of new chemical entities.

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  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
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  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. Benchchem.
  • Benchchem. (n.d.). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine. Benchchem.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Synthesis International.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Research and Reviews: A Journal of Pharmaceutical Science.

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The Practitioner's Handbook for Palladium-Catalyzed Cross-Coupling of Bromo-pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the derivatization of bromo-pyrazole scaffolds, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.[1][2][3] This document provides in-depth technical guidance, field-proven insights, and detailed, self-validating protocols for the successful execution of these critical transformations.

I. Foundational Principles: Why Palladium Catalysis on Pyrazoles?

The pyrazole nucleus is a privileged scaffold in drug discovery due to its unique electronic properties and ability to participate in hydrogen bonding.[2] The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of lead compounds. Bromo-pyrazoles are readily accessible and serve as versatile synthetic handles for introducing a wide array of molecular complexity via palladium-catalyzed cross-coupling reactions.[1][4] These reactions are favored for their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[5][6]

However, five-membered heterocycles like pyrazoles can present unique challenges. Their ability to coordinate to and potentially inhibit the palladium catalyst necessitates the careful selection of ligands and reaction conditions to achieve high efficiency.[7][8] The development of sterically hindered and electron-rich phosphine ligands, often referred to as Buchwald ligands, has been instrumental in overcoming these challenges.[1][5][7]

This guide will delve into the three most synthetically impactful palladium-catalyzed cross-coupling reactions for bromo-pyrazoles:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and their derivatives.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds with a diverse range of amines.

  • Sonogashira Coupling: For the synthesis of C-C bonds with terminal alkynes.

II. Suzuki-Miyaura Coupling: Forging Pyrazole-Aryl and Pyrazole-Heteroaryl Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity and the stability of the organoboron reagents.[4][9] It is a go-to method for creating biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[5][6]

A. The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Bromo-pyrazole PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)_2) PdII_RX->Transmetal Boronic Acid + Base PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-protected-pyrazole with Phenylboronic Acid

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of bromo-pyrazoles. Microwave irradiation is often employed to expedite the reaction.[11][12]

Materials:

  • 4-Bromo-1-(protected)-1H-pyrazole (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • RuPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equiv)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Microwave vial

Procedure:

  • To a microwave vial, add the 4-bromo-1-(protected)-1H-pyrazole, phenylboronic acid, and the base (K₃PO₄ or Cs₂CO₃).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and RuPhos in a portion of the degassed 1,4-dioxane.

  • Add the catalyst solution to the microwave vial containing the solids.

  • Add the remaining degassed solvent mixture to the reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-140 °C for 15-60 minutes.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

C. Data Presentation: Suzuki-Miyaura Coupling of Bromo-pyrazoles

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of bromo-pyrazoles.

Bromo-pyrazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 (MW)85-95[11]
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O135 (MW)90[9]
4-Bromo-1H-pyrazoleArylboronic acidsPd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2)Dioxane/H₂O10070-95[13]

III. Buchwald-Hartwig Amination: Crafting C-N Bonds with Precision

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct and efficient method for C-N bond formation.[6][7][14] This reaction is particularly valuable for synthesizing aminopyrazole derivatives, which are common motifs in biologically active molecules.[2]

A. The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Bromo-pyrazole PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)L_n(R₂NH)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n-NR₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

B. Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Piperidine

This protocol is adapted from studies on N-substituted 4-bromopyrazoles and utilizes a modern, highly active catalyst system.[7][15]

Materials:

  • 4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

  • Piperidine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • tBuDavePhos or tBuBrettPhos (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.2 equiv)[2][16]

  • Toluene or Dioxane, anhydrous and degassed

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere (Argon), add the 4-bromo-1-trityl-1H-pyrazole, base (NaOtBu or LHMDS), Pd₂(dba)₃, and the phosphine ligand to a Schlenk tube.

  • Add the anhydrous, degassed solvent to the Schlenk tube.

  • Add the amine (piperidine) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. Data Presentation: Buchwald-Hartwig Amination of Bromo-pyrazoles

The choice of ligand is critical in the Buchwald-Hartwig amination of bromo-pyrazoles, with bulky, electron-rich phosphines generally providing the best results.[1][7]

Bromo-pyrazole SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.5)Toluene10060[15]
4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBu (1.5)Toluene10067[15]
4-Bromo-1H-pyrazoleVarious aminesPd precatalyst (1-2)tBuBrettPhos (1-2)LHMDS (2.2)Dioxane50-8060-90[2][16]

IV. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the synthesis of aryl and heteroaryl alkynes.[17][18] This reaction is a powerful tool for extending the carbon framework of bromo-pyrazoles and for accessing precursors to more complex heterocyclic systems.[19]

A. The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling involves a dual catalytic system, typically a palladium complex and a copper(I) salt. The reaction proceeds through a Pd(0)/Pd(II) cycle, with the copper co-catalyst facilitating the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Cycle cluster_cycle Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Bromo-pyrazole PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_CCR R-Pd(II)L_n-C≡CR' Transmetal->PdII_R_CCR RedElim Reductive Elimination PdII_R_CCR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Cu_Cycle Copper Co-catalytic Cycle Cu_Cycle->Transmetal Cu-C≡CR'

Caption: General catalytic cycle of the Sonogashira coupling reaction.

B. Protocol: Sonogashira Coupling of 4-Bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazole with Phenylacetylene

This protocol is based on methodologies developed for the Sonogashira coupling of electron-deficient bromo-pyrazoles.[20]

Materials:

  • 4-Bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazole (1.0 equiv)

  • Phenylacetylene (1.2-1.5 equiv)

  • Pd(OAc)₂ (3 mol%)

  • XPhos (6 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Schlenk tube or glovebox

Procedure:

  • Under an inert atmosphere, add the 4-bromo-pyrazole, Pd(OAc)₂, XPhos, and CuI to a Schlenk tube.

  • Add the anhydrous, degassed solvent (THF or DMF).

  • Add the base (Et₃N or DIPEA) and the terminal alkyne (phenylacetylene).

  • Seal the Schlenk tube and stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

C. Data Presentation: Sonogashira Coupling of Bromo-pyrazoles

The efficiency of the Sonogashira coupling can be influenced by the electronic nature of the bromo-pyrazole and the alkyne.

Bromo-pyrazole SubstrateTerminal AlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazolePhenylacetylenePd(OAc)₂ (3)XPhos (6)CuI (5)Et₃N (2)THF5085-95[20]
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amineVarious alkynesPd(PPh₃)₂Cl₂ (5)-CuI (10)Et₃N (2)DMF8070-90[19][21]

V. Troubleshooting and Key Considerations

  • Debromination: A common side reaction, particularly in Suzuki-Miyaura couplings, is the debromination of the starting material.[4][9] This can often be mitigated by careful optimization of the reaction conditions, including the choice of base and catalyst system.

  • Ligand Selection: The choice of phosphine ligand is paramount for successful cross-coupling on pyrazole scaffolds. Bulky, electron-rich ligands like those from the Buchwald and Hartwig groups are often necessary to promote efficient catalysis and prevent catalyst deactivation.[1][5][7]

  • Protecting Groups: For pyrazoles with an unprotected N-H, side reactions such as N-arylation can occur. The use of a suitable protecting group, such as a trityl or benzyl group, can be beneficial.[7][15] However, methods for the direct coupling of unprotected NH-pyrazoles have also been developed.[2][16]

  • Microwave Chemistry: The use of microwave irradiation can significantly reduce reaction times and improve yields, especially for challenging substrates.[4][11][12]

  • Purity of Reagents and Solvents: As with all palladium-catalyzed reactions, the use of high-purity, degassed solvents and reagents is crucial for reproducibility and optimal results.

VI. Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of bromo-pyrazoles, enabling the rapid and efficient synthesis of diverse libraries of compounds for drug discovery and development. A thorough understanding of the reaction mechanisms, careful selection of catalysts and ligands, and optimization of reaction conditions are key to achieving success. This guide provides a solid foundation of protocols and practical insights to empower researchers to confidently apply these powerful synthetic methods.

References

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). Vertex AI Search.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. (n.d.). Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. (n.d.). Benchchem.
  • Practical Aspects of Carbon−Carbon Cross‐Coupling Reactions Using Heteroarenes. (2009). ACS Publications.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) -one. (2021). RSC Publishing.
  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.). ResearchGate.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). PubMed Central.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (n.d.). Benchchem.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications.
  • Cross-coupling reactions : a practical guide. (n.d.). Semantic Scholar.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH.
  • Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect.
  • Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. (n.d.). ResearchGate.
  • Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. (n.d.). Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). NIH.
  • Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. (n.d.). Google Books.
  • Mechanistic studies on palladium-catalyzed coupling reactions. (2011). IDEALS.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT.
  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC - NIH.
  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025). ResearchGate.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH.
  • Advances in Cross-Coupling Reactions. (2020). PMC - NIH.
  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. (2025). ResearchGate.

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Application Notes and Protocols: Hydrolysis of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are pivotal building blocks in the synthesis of a wide array of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The conversion of their ester precursors to the corresponding carboxylic acids is a fundamental and often crucial step in the synthetic pathway towards complex molecular targets. This document provides a detailed protocol and scientific rationale for the hydrolysis of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various functionalized pyrazole derivatives.

The Underlying Chemistry: Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester to a carboxylic acid is most commonly and efficiently achieved under basic conditions, a process known as saponification. This reaction is essentially irreversible, which drives the reaction to completion. The mechanism proceeds through a nucleophilic acyl substitution pathway.

The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base such as NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, leading to the elimination of the methoxide ion as a leaving group and the formation of the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is readily deprotonated by the methoxide or another hydroxide ion to form a stable carboxylate salt. An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.

Comparative Analysis of Hydrolysis Conditions

The choice of base and solvent system can significantly impact the efficiency and outcome of the hydrolysis. Below is a table summarizing common conditions for ester hydrolysis, providing a basis for the selection in our protocol.

BaseSolvent SystemTemperatureAdvantagesDisadvantages
NaOH Methanol/Water or Ethanol/WaterRoom Temp. to RefluxCost-effective, readily available.Can sometimes be too harsh for sensitive substrates.
LiOH THF/Water0 °C to Room Temp.Milder conditions, often providing higher yields and cleaner reactions.[1]More expensive than NaOH or KOH.
KOH Methanol or Ethanol/WaterRoom Temp. to RefluxSimilar to NaOH, with potentially better solubility of the potassium carboxylate salt.Can be hygroscopic.

Experimental Protocol: Hydrolysis of this compound

This protocol is designed to be a robust and reliable method for the hydrolysis of this compound.

Materials and Reagents
  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1 M and 2 M solutions

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydroxide and lithium hydroxide are corrosive; avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive and has irritating vapors.

  • Organic solvents are flammable. Keep away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 v/v ratio). A typical concentration would be 0.2-0.5 M.

  • Addition of Base: To the stirred solution, add sodium hydroxide (1.5-2.0 eq) or lithium hydroxide monohydrate (1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.

  • Workup - Solvent Removal: Once the reaction is complete, remove the organic solvent (methanol or THF) under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the remaining aqueous solution, add water to redissolve the carboxylate salt if necessary. Wash the aqueous layer with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 2 M HCl. The carboxylic acid product should precipitate out of the solution as a solid.

  • Workup - Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

Purification (Optional)

If further purification is required, the crude 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid can be recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (if available).

  • ¹H NMR: The proton NMR spectrum should show a singlet for the pyrazole proton and a singlet for the N-methyl protons, along with a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the pyrazole ring carbons, the N-methyl carbon, and the carboxylic acid carbonyl carbon.

  • FTIR: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong C=O stretching band for the carbonyl group (around 1700 cm⁻¹).[2]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Expertise and Experience: Rationale for Protocol Design

  • Choice of Base: While both NaOH and LiOH are effective, LiOH is often preferred for substrates that may be sensitive to harsher basic conditions, potentially leading to a cleaner reaction with fewer byproducts.[1] The use of 1.5-2.0 equivalents of the base ensures that the reaction goes to completion and neutralizes the acidic product as it forms.

  • Solvent System: A mixture of an organic solvent (methanol or THF) and water is crucial. The organic solvent ensures the solubility of the starting ester, while water is necessary to dissolve the hydroxide base and participate in the hydrolysis reaction.

  • Temperature Control: Starting the reaction at room temperature is generally a good practice. Gentle heating can be applied to increase the reaction rate if necessary, but excessive heat should be avoided to minimize potential side reactions.

  • Workup Strategy: The acidic workup is a critical step. It is important to acidify the solution to a pH of 2-3 to ensure complete protonation of the carboxylate salt and maximize the yield of the precipitated carboxylic acid. Washing the crude product with cold water is effective for removing residual inorganic salts.

Visualizing the Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification start Dissolve Ester in MeOH/H₂O add_base Add NaOH or LiOH start->add_base react Stir at Room Temp. (Monitor by TLC/HPLC) add_base->react remove_solvent Remove MeOH via Rotovap react->remove_solvent extract Aqueous Wash with EtOAc remove_solvent->extract acidify Acidify with 2M HCl to pH 2-3 extract->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold H₂O filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallization (Optional) dry->recrystallize end end recrystallize->end Characterization (NMR, IR, MP, MS)

Caption: Workflow for the hydrolysis of this compound.

References

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem. Pharm. Bull. 2021, 69 (6), 581-584. [Link]

  • PubChemLite. 3-bromo-1-methyl-1h-pyrazole-5-carboxylic acid. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules 2020, 25 (1), 199. [Link]

  • Organic Synthesis International. N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubChem. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

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The Pyrazole Scaffold: A Cornerstone in Modern Pharmacological Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Moiety

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] First brought to the forefront of synthetic chemistry by Ludwig Knorr in 1883, pyrazole and its derivatives have since become integral to the development of a vast array of therapeutic agents.[1] Their metabolic stability and the versatility of their biological activities have established them as a cornerstone in drug design.[1][2] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[3][4][5][6] The commercial success of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil, all of which feature a core pyrazole structure, underscores the profound impact of this heterocycle in modern medicine.[1][4][5]

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the synthesis of pyrazole-based pharmacological agents, detailing prevalent synthetic methodologies, offering explicit experimental protocols, and summarizing key biological activities with quantitative data.

Core Synthetic Methodologies for the Pyrazole Ring

The construction of the pyrazole ring is a well-established area of organic synthesis with a multitude of strategies. The selection of a particular method is often dictated by the desired substitution pattern on the pyrazole ring and the commercial availability of the starting materials. Contemporary research focuses on enhancing the efficiency, regioselectivity, and environmental sustainability of these syntheses through the application of multicomponent reactions, microwave-assisted techniques, and novel catalytic systems.[1][3]

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The most fundamental and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][8][9] This acid-catalyzed reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.[7][10][11] A key consideration in the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used.[7]

Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Imine Imine Intermediate Dicarbonyl->Imine + Hydrazine (Acid Catalyst) Hydrazine Hydrazine Derivative Cyclic_Intermediate Cyclic Hemiaminal Imine->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Derivative Cyclic_Intermediate->Pyrazole - H2O (Dehydration) MCR_Workflow cluster_reactants Reactants Aldehyde Aldehyde One_Pot One-Pot Reaction (Catalyst, Solvent) Aldehyde->One_Pot Malononitrile Malononitrile Malononitrile->One_Pot Beta_Ketoester β-Ketoester Beta_Ketoester->One_Pot Hydrazine Hydrazine Hydrate Hydrazine->One_Pot Product Pyrano[2,3-c]pyrazole Derivative One_Pot->Product Sildenafil_Retrosynthesis Sildenafil Sildenafil Intermediate1 Pyrazolopyrimidinone Core Sildenafil->Intermediate1 Amidation Pyrazole_Acid Substituted Pyrazole Carboxylic Acid Intermediate1->Pyrazole_Acid Cyclization Diketone 1,3-Diketone Pyrazole_Acid->Diketone Knorr Synthesis Hydrazine Hydrazine Pyrazole_Acid->Hydrazine Knorr Synthesis

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate. The purification of this halogenated pyrazole intermediate can present unique challenges, from removing persistent impurities to achieving the desired crystalline form. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflow. We will explore the causality behind experimental choices, ensuring you not only follow steps but understand the chemistry driving them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful purification strategy.

Q1: What are the primary purification methods for this compound?

A1: The two most effective and widely adopted methods for this class of compound are column chromatography and recrystallization.

  • Column Chromatography is a versatile technique ideal for separating the target compound from impurities with different polarities, such as unreacted starting materials or isomeric byproducts.[1] It is often the method of choice for initial purification of crude reaction mixtures.[2]

  • Recrystallization is the gold standard for achieving high purity, especially for solid compounds.[3] This method is excellent for removing small amounts of impurities from a product that is already substantially pure. The key is to identify a solvent or solvent system in which the compound is highly soluble when hot and sparingly soluble when cold.[3]

  • Acid-Base Extraction can be a useful preliminary cleanup step. Since pyrazoles are basic, they can be protonated and extracted into an aqueous acid phase, leaving non-basic organic impurities behind.[3] However, the ester functionality on your target molecule can be sensitive to hydrolysis under strong acidic or basic conditions, so this must be performed cautiously with dilute acids.

Q2: What are the most common impurities I should anticipate during purification?

A2: Impurities typically arise from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include hydrazine derivatives or β-ketoesters.[2]

  • Isomeric Byproducts: The formation of regioisomers (e.g., methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate) is a common challenge in pyrazole synthesis and can be particularly difficult to separate.[4]

  • Reagent-Derived Impurities: Byproducts from brominating agents (e.g., succinimide from N-bromosuccinimide) or residual high-boiling solvents like DMF can be persistent.[5]

  • Hydrolyzed Product: If the workup conditions are too harsh (strong acid or base), the methyl ester can hydrolyze to the corresponding carboxylic acid.

Q3: How do I reliably assess the purity of my final product?

A3: A multi-faceted approach is required for confident purity assessment. No single technique tells the whole story.

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing solvent systems for column chromatography.[6][7] A single spot (visualized under UV light and with a stain like potassium permanganate) in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities.[7][8] The absence of signals corresponding to known impurities and clean integration of the proton signals are key markers of purity.

  • Mass Spectrometry (MS): Confirms that the material has the correct molecular weight.[9]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[10] A broad or depressed melting point suggests the presence of impurities.

  • Elemental Analysis (C, H, N): Provides the elemental composition of the compound. A result within ±0.4% of the calculated values is a strong confirmation of purity.[7]

Q4: My final product is a persistent oil or waxy solid instead of a crystalline powder. What steps can I take?

A4: This is a very common issue, often caused by residual solvents or minor impurities that inhibit crystallization.[5]

  • Remove Residual Solvents: First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating. High-boiling solvents like DMF are notoriously difficult to remove and may require azeotropic distillation or extensive high-vacuum drying.[5]

  • Trituration: Try stirring the oil vigorously with a solvent in which the desired compound is insoluble but the impurities are soluble (a "non-solvent"). Hexanes or petroleum ether are excellent starting points. This can often wash away the impurities, inducing your product to solidify.

  • Re-purification: If trituration fails, the product is likely too impure to crystallize. Another round of purification via column chromatography is recommended to remove the inhibitors.[11]

Part 2: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is your workhorse for the initial cleanup of crude this compound. Here’s how to solve common problems.

Problem 1: Poor separation between my product and a close-running impurity.

  • Probable Cause 1: Inappropriate Solvent System. The polarity difference between your eluent and your compounds is not optimized.[11]

  • Solution: The key is methodical TLC analysis.[1] Start with a 4:1 mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar one (Ethyl Acetate).[6] Run TLC plates with solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The ideal system will give your product an Rf (retention factor) of ~0.3 and maximize the separation from the impurity.

  • Probable Cause 2: Column Overloading. You have loaded too much crude material onto the silica gel.[11]

  • Solution: A general rule is to load no more than 1 gram of crude material for every 20-40 grams of silica gel. If separation is particularly difficult, reduce this ratio to 1:100.

  • Pro-Tip: For very difficult separations, consider using a solvent gradient. Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity (e.g., by slowly increasing the percentage of ethyl acetate) to elute your product, leaving more polar impurities behind.

Problem 2: The product spot is streaking or "tailing" on the TLC plate and column.

  • Probable Cause: Interaction with Acidic Silica. Pyrazoles are basic heterocycles. The lone pair on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor peak shape and streaking.[11]

  • Solution: Add a small amount of a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia into the solvent system will neutralize the acidic sites on the silica, dramatically improving the peak shape.[6][11]

  • Alternative: If streaking persists, consider switching the stationary phase to alumina (neutral or basic), which is less acidic than silica gel.[4]

Problem 3: My compound is not eluting from the column, even with a highly polar solvent.

  • Probable Cause 1: Insufficient Eluent Polarity. The solvent system is simply not polar enough to move the compound.

  • Solution: If mixtures of hexanes and ethyl acetate are failing, switch to a stronger mobile phase. A gradient of Dichloromethane (DCM) to 1-5% Methanol in DCM is a much more polar system that will elute most compounds.

  • Probable Cause 2: Irreversible Adsorption or Decomposition. The compound may be reacting with or permanently sticking to the acidic silica gel.[11]

  • Solution: Minimize the time the compound spends on the column by running the chromatography as quickly as possible (hence, "flash" chromatography).[6] If decomposition is suspected, you can pre-treat the silica by flushing the packed column with your eluent containing 1% triethylamine before loading your sample. This deactivates the most aggressive acidic sites.

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization is the art of achieving analytical purity. Success hinges on selecting the right solvent and controlling the cooling process.

Problem 1: The compound "oils out" instead of forming crystals.

  • Probable Cause 1: Solution Cooled Too Quickly. Rapid cooling causes the solution to become supersaturated too fast, preventing the orderly arrangement of molecules into a crystal lattice.

  • Solution: After dissolving your compound in the minimum amount of boiling solvent, allow it to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, transfer it to an ice bath for final crystallization.

  • Probable Cause 2: High Impurity Load. Impurities disrupt the crystallization process.

  • Solution: The material may need pre-purification with chromatography. Alternatively, you can try adding a tiny "seed crystal" of previously purified material to the cooled solution to initiate crystallization.[11] Scratching the inside of the flask at the solvent's surface with a glass rod can also create microscopic imperfections that serve as nucleation sites.[11]

Problem 2: Very low recovery of the final product.

  • Probable Cause 1: Too Much Solvent Was Used. The more solvent you use, the more product will remain dissolved even when the solution is cold.

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated solid until it just dissolves. If you've added too much, you can carefully evaporate some of the solvent to re-concentrate the solution before cooling.

  • Probable Cause 2: Premature Crystallization. The product crystallized in the filter paper or funnel during a hot gravity filtration step (used to remove insoluble impurities).

  • Solution: Ensure your filtration setup is hot. Use a stemless funnel, pre-heat it with a heat gun or by passing hot solvent through it, and keep the solution at or near its boiling point during the filtration.

Problem 3: The recrystallized product is still colored or appears impure.

  • Probable Cause: Co-crystallization of Impurities. Some impurities may have similar solubility properties and have crystallized along with your product.

  • Solution 1: Second Recrystallization. A second recrystallization from the same or a different solvent system will almost always result in a significant increase in purity.

  • Solution 2: Activated Charcoal Treatment. If the color is due to highly conjugated, non-polar impurities, they can be removed with activated charcoal. Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, then remove the charcoal via hot gravity filtration before cooling.[11] Be aware that charcoal can also adsorb your product, so use it sparingly.

Part 4: Standard Protocols & Data

Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Analysis: Develop an eluent system using TLC that gives the target compound an Rf of ~0.3. A common starting point is Hexanes:Ethyl Acetate (4:1).

  • Column Packing (Slurry Method): Choose an appropriate size column. Add silica gel (40-63 µm mesh) to your chosen eluent in a beaker to create a slurry. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or Acetone). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle, positive pressure (using a bellows or regulated air line) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes. Monitor the separation by periodically analyzing the collected fractions with TLC.[1]

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Protocol 2: Step-by-Step Recrystallization
  • Solvent Selection: Choose a suitable solvent (see Table 1). Place the impure solid in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of the solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue to add small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for a few minutes.[11]

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale & Use Case
Column Chromatography Hexanes / Ethyl AcetateStandard choice for compounds of moderate polarity. Easy to adjust polarity and remove.[6]
Dichloromethane / MethanolA more polar system for compounds that do not elute with EtOAc-based systems.[11]
Recrystallization Ethanol / WaterThe compound is often soluble in hot ethanol but less soluble in water. Add hot ethanol to dissolve, then add water dropwise until cloudy, then re-heat to clarify and cool.[6]
Toluene or XylenesGood for compounds that are sparingly soluble in alkanes but too soluble in polar solvents.
IsopropanolA common single-solvent choice for moderately polar solids.
Trituration Hexanes or PentaneExcellent for washing away non-polar, oily impurities from a more polar solid product.

Part 5: Visualization of Workflows

Diagram 1: Purification Method Selection

G start Crude Product Analysis tlc Run TLC in Hex:EtOAc (4:1) start->tlc decision1 How many spots? tlc->decision1 single_spot Single Major Spot? decision1->single_spot Multiple Spots solid_or_oil Is crude product a solid? decision1->solid_or_oil One Major Spot chromatography Purify via Column Chromatography single_spot->chromatography Yes single_spot->chromatography No solid_or_oil->chromatography No (Oil) recrystallize Purify via Recrystallization solid_or_oil->recrystallize Yes reclean Re-purify via Column Chromatography recrystallize->reclean Fails or Purity is Low G start Recrystallization Attempt: Product 'Oiled Out' cause1 Probable Cause: Cooled too quickly? start->cause1 solution1 Re-heat to dissolve. Cool SLOWLY. Insulate flask. cause1->solution1 Yes cause2 Probable Cause: Too impure? cause1->cause2 No solution1->cause2 solution2 Add a seed crystal or scratch the flask. cause2->solution2 Yes cause3 Probable Cause: Wrong solvent? cause2->cause3 No solution2->cause3 solution3 Try a different solvent system. cause3->solution3 Yes final_step If still failing: Purify by Column Chromatography cause3->final_step No solution3->final_step

Caption: Workflow for troubleshooting when a compound oils out.

References

  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. 3

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. 12

  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. 2

  • chemBlink. (2005). CAS # 1328893-17-9, 5-Bromo-1H-pyrazole-3-carboxylic acid methyl ester. 13

  • BenchChem. (2025). Technical Support Center: N-Alkylation of Brominated Pyrazoles. 4

  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Quinoxalines. 6

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. 14

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. 11

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. 1

  • MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. 8

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. 15

  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. 16

  • ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid?. 5

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. 17

  • Connect Journals. (2015). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. 9

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. 10

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Technical Support Center: Optimizing Suzuki Coupling with Bromo-Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical C-C bond formation. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.

Troubleshooting Guide

This section tackles specific issues encountered during the Suzuki coupling of bromo-pyrazoles. Each entry follows a question-and-answer format, detailing the problem, underlying causes, and actionable solutions.

Question 1: My reaction yield is low, and I'm recovering a significant amount of my bromo-pyrazole starting material. What's going wrong?

Low conversion is a frequent hurdle, often pointing to issues with catalyst activity or reaction conditions that are too mild.

Potential Causes & Solutions:

  • Inhibited Catalytic Cycle: Unprotected N-H pyrazoles are a known challenge. The acidic proton can coordinate to the palladium center, forming inhibitory off-cycle palladium complexes and hindering the catalytic cycle.[1][2]

    • Solution 1: N-Protection. Protecting the pyrazole nitrogen with groups like benzyl (Bn) or tert-butyloxycarbonyl (Boc) can prevent this inhibition and dramatically improve yields.[1] However, this adds extra steps to your synthesis.

    • Solution 2: Advanced Catalytic Systems. If N-protection is not feasible, employing more robust catalyst systems is crucial. Buchwald ligands, such as XPhos and SPhos, paired with a palladium source like Pd₂(dba)₃ or using pre-formed palladacycle precatalysts (e.g., XPhos Pd G2), have proven effective for coupling unprotected N-H azoles.[1][3][4] These bulky, electron-rich ligands promote the crucial oxidative addition and reductive elimination steps.[5][6]

  • Insufficiently Reactive Conditions: Bromo-pyrazoles, especially those with electron-donating groups, can be less reactive than their iodo-counterparts, requiring more forcing conditions.

    • Solution: Temperature and Concentration. Increasing the reaction temperature can overcome activation barriers.[1] Microwave irradiation is an effective technique for rapidly screening higher temperatures and can significantly shorten reaction times.[4][7][8] Increasing the concentration may also favor the desired bimolecular reaction.

  • Inappropriate Base or Solvent: The choice of base and solvent system is critical for activating the boronic acid/ester and maintaining catalyst stability.

    • Solution: Screen Bases and Solvents. For unprotected pyrazoles, weaker bases like K₃PO₄ are often preferred over stronger bases to manage the equilibrium of the deprotonated, inhibitory pyrazole.[1] For N-protected pyrazoles, stronger bases like Cs₂CO₃ or K₂CO₃ can be effective.[7][9] Aprotic polar solvents like 1,4-dioxane, often with a small amount of water, are standard.[1][10][11] However, for specific substrates, screening other solvents like toluene or 2-MeTHF might reveal a better option.[12]

Question 2: I'm observing significant debromination of my starting material, leading to the formation of the parent pyrazole. How can I prevent this?

Debromination is a common side reaction where the bromo-pyrazole is reduced instead of coupled.[13]

Potential Causes & Solutions:

  • Mechanism of Debromination: This side reaction can be promoted by the presence of a hydride source or if the transmetalation step is slow, allowing the palladium-aryl intermediate to undergo undesired reactions.[13] For pyrazoles with an unprotected N-H, deprotonation can lead to an anion that facilitates the debromination pathway.[4]

    • Solution 1: Choice of Halogen. Comparative studies have shown that bromo- and chloro-pyrazoles often exhibit a reduced tendency for dehalogenation compared to iodo-pyrazoles, making them superior substrates in some cases.[3][14][15]

    • Solution 2: Optimize the Base and Solvent. Avoid bases that can act as hydride donors. Using anhydrous conditions or less nucleophilic bases like K₃PO₄ or Cs₂CO₃ can suppress this side reaction.[13] While some water is often beneficial, excess water can promote protodeboronation of the boronic acid, which can indirectly affect the main catalytic cycle and favor side reactions.

    • Solution 3: Enhance Transmetalation Rate. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can accelerate the desired catalytic cycle, outcompeting the debromination pathway.[13]

Question 3: My reaction is generating homocoupled products from the boronic acid. How can I improve selectivity?

The formation of biaryl products derived from the boronic acid coupling with itself is a common byproduct.

Potential Causes & Solutions:

  • Presence of Oxygen: Homocoupling is often initiated by the presence of oxygen, which can lead to Pd(II) species that promote this side reaction.[16]

    • Solution: Rigorous Degassing. The most effective way to minimize homocoupling is to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[14] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.

  • Unstable Boronic Acids: Some boronic acids are inherently unstable and prone to side reactions, especially at elevated temperatures.[1]

    • Solution 1: Use Boronic Esters. Pinacol esters of boronic acids (Bpin) are generally more stable than the corresponding boronic acids and can be used to suppress homocoupling.

    • Solution 2: MIDA Boronates. N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline compounds that slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing side reactions.[14]

Question 4: A black precipitate (Palladium Black) is forming in my reaction vessel. What does this signify?

The formation of palladium black indicates the agglomeration and precipitation of the palladium catalyst from the solution.[14] This leads to a loss of active catalyst and can halt the reaction.

Potential Causes & Solutions:

  • Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligands that stabilize the palladium center can dissociate or decompose, leading to catalyst aggregation.

    • Solution 1: Use More Stable Ligands/Precatalysts. Bulky biarylphosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands often form more stable palladium complexes that are less prone to decomposition.[5][17] Using palladacycle precatalysts also ensures the generation of a stable, active Pd(0) species.[1]

    • Solution 2: Moderate Reaction Temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature that balances reactivity and catalyst stability is key.

Frequently Asked Questions (FAQs)

This section addresses broader, conceptual questions regarding the Suzuki coupling of bromo-pyrazoles.

Q1: Which palladium catalyst and ligand combination is best for bromo-pyrazole substrates?

There is no single "best" combination, as the optimal choice depends on the specific pyrazole and boronic acid partner. However, some general guidelines apply:

  • For Unprotected N-H Pyrazoles: Systems utilizing bulky, electron-rich biarylphosphine ligands like XPhos and SPhos are highly recommended.[1] Precatalysts such as XPhos Pd G2 are particularly effective as they provide a reliable source of the active Pd(0) catalyst.[3][4]

  • For N-Protected or Less Challenging Pyrazoles: More traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can be effective and are often more cost-efficient.[9][18] A screening of different catalysts is always advisable for a new substrate class.[9][19]

Q2: How do the electronic properties of the bromo-pyrazole affect the reaction?

The electronic nature of the pyrazole ring significantly influences the oxidative addition step, which is often rate-limiting.

  • Electron-Withdrawing Groups (EWGs): EWGs on the pyrazole ring make the carbon attached to the bromine more electrophilic, generally accelerating the rate of oxidative addition and making the coupling reaction easier.[14][20][21]

  • Electron-Donating Groups (EDGs): EDGs increase the electron density on the pyrazole ring, which can slow down the oxidative addition step.[6] These substrates may require more active catalysts (e.g., those with electron-rich, bulky ligands) or more forcing reaction conditions to achieve good conversion.[6]

Q3: What is the optimal base and solvent for these couplings?

The base and solvent work in concert to facilitate the reaction.

  • Bases: The choice of base is critical.

    • K₃PO₄: Often used for coupling unprotected N-H pyrazoles, as it's a moderately strong, non-nucleophilic base that helps manage the acidity of the substrate.[1]

    • Na₂CO₃ / K₂CO₃: Common, inexpensive bases often used in aqueous solvent mixtures.[4][9]

    • Cs₂CO₃: A stronger base that can be very effective, particularly in anhydrous conditions with N-protected substrates.[7]

  • Solvents: Aprotic solvents are generally preferred.

    • 1,4-Dioxane/H₂O: A very common and effective solvent system for a wide range of Suzuki couplings.[1][10][11]

    • Toluene, DMF, THF: Also widely used, the optimal choice can be substrate-dependent.[22][23]

    • EtOH/H₂O: A "greener" solvent system that has shown success, particularly in microwave-assisted reactions.[3][4]

Q4: Should I use a boronic acid or a boronic ester?

Both can be effective, but they have different properties.

  • Boronic Acids: More atom-economical and often more reactive.[21] However, they can be prone to decomposition (protodeboronation) and trimerization into boroxines, especially upon storage.[21][23]

  • Boronic Esters (e.g., Pinacol Esters): Generally more stable, easier to handle and purify, and less prone to side reactions like homocoupling.[24] They are often the preferred choice for less stable boronic acid derivatives.

Data & Protocols

Table 1: Catalyst System Performance for Unprotected Azoles

This table summarizes data for the coupling of unprotected 3-chloroindazole (a model for N-H pyrazoles) with 5-indole boronic acid, highlighting the superior performance of modern catalyst systems.

Pd Source (mol%)Ligand (mol%)BaseTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄10056[1]
XPhos Pd G2 (2)-K₃PO₄10080[1]
Pd(OAc)₂ (2)PPh₃ (3)K₃PO₄10014[14]
General Experimental Protocol for Suzuki Coupling of a Bromo-Pyrazole

This is a representative protocol and may require optimization for specific substrates.[24]

Materials:

  • Bromo-pyrazole (1.0 equiv)

  • Boronic acid or ester (1.2–2.0 equiv)[1]

  • Palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-pyrazole, boronic acid/ester, palladium precatalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition trans_intermediate Ar¹-Pd(II)L₂-Ar² oa_complex->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination product Ar¹-Ar² trans_intermediate->product start Bromo-Pyrazole (Ar¹-Br) start->oa_complex boronic Boronic Acid/Ester (Ar²-B(OR)₂) boronic->trans_intermediate base Base base->trans_intermediate

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for addressing low-yield reactions with bromo-pyrazole substrates.

Troubleshooting_Workflow start Low Yield or No Reaction check_nh Is Pyrazole N-H Unprotected? start->check_nh use_buchwald Switch to Bulky Ligand (e.g., XPhos) & Precatalyst (G2/G3) check_nh->use_buchwald Yes increase_temp Increase Temperature (Conventional or MW) check_nh->increase_temp No nh_yes YES protect_n Consider N-Protection use_buchwald->protect_n If still low yield nh_no NO screen_catalyst Screen Catalysts & Ligands increase_temp->screen_catalyst screen_base_solvent Screen Bases & Solvents screen_catalyst->screen_base_solvent check_reagents Check Reagent Quality (esp. Boronic Acid) screen_base_solvent->check_reagents

Caption: Decision tree for troubleshooting low-yield Suzuki couplings.

References

  • Billingsley, K. L., Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. BenchChem.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles. BenchChem.
  • Jedinák, L., et al. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules. Available at: [Link]

  • Düfert, M. A., Billingsley, K. L., Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
  • Jedinák, L., et al. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Available at: [Link]

  • Jedinák, L., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

  • Bakherad, M., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • Garg, N. K., et al. (2018). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Mbijana, N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Martini, F., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Mitchell, E. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Chemical Biology. Available at: [Link]

  • Mitchell, E. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Yang, J., et al. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. ACS Publications. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Below, you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and validated protocols to help you identify, minimize, and eliminate common side products, ensuring the highest purity of your target compound.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the electrophilic bromination of methyl 1-methyl-1H-pyrazole-5-carboxylate.

Q1: What are the primary side products in this synthesis, and why do they form?

The synthesis of this compound typically involves the electrophilic bromination of methyl 1-methyl-1H-pyrazole-5-carboxylate. The main side products arise from a lack of complete regioselectivity and over-bromination.

Most Common Side Products:

  • Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (Regioisomer): This is the most prevalent impurity. Electrophilic substitution on the pyrazole ring can occur at either the C3 or C4 position. The C4 position is often kinetically favored due to the electronic properties of the pyrazole ring, leading to the formation of this undesired isomer.[1][2]

  • Methyl 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylate (Over-bromination Product): If the reaction conditions are too harsh or if an excess of the brominating agent is used, the desired product can undergo a second bromination at the still-reactive C4 position.

  • Unreacted Starting Material: Incomplete conversion will leave residual methyl 1-methyl-1H-pyrazole-5-carboxylate in the crude product.

  • 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (Hydrolysis Product): The methyl ester is susceptible to hydrolysis under acidic or basic conditions, particularly during aqueous workup, leading to the corresponding carboxylic acid.

Q2: My reaction is producing a high percentage of the 4-bromo isomer. How can I improve selectivity for the 3-bromo product?

Achieving high regioselectivity is the central challenge of this synthesis. The formation of the 4-bromo isomer is a known issue, particularly with strong electrophilic brominating agents.[1][2]

Causality: The electronic distribution in the pyrazole ring makes the C4 position highly susceptible to electrophilic attack. The choice of brominating agent, solvent, and temperature critically influences the ratio of 3-bromo to 4-bromo isomers.

Troubleshooting Steps:

  • Choice of Brominating Agent: Avoid highly reactive sources of "Br+" like elemental bromine (Br₂) in non-polar solvents. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for this transformation.[3]

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can help stabilize the intermediates and often favor substitution at the C3 position. Bromination in less polar solvents like chloroform or dichloromethane may lead to higher amounts of the 4-bromo isomer.

  • Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0 °C to room temperature).[3] Adding the brominating agent portion-wise or via slow addition helps to maintain a low concentration of the electrophile, which can improve selectivity. High temperatures can lead to decreased selectivity.

Q3: I'm observing a significant amount of the 3,4-dibromo product. What should I change?

The formation of a di-brominated product is a clear indication of over-reaction.

Causality: The mono-brominated pyrazole ring is still activated towards further electrophilic substitution, particularly at the C4 position.

Troubleshooting Steps:

  • Stoichiometry is Key: Use a precise stoichiometry of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95-1.0 equivalents) of NBS can be used to ensure the starting material is consumed without significant over-bromination.

  • Slow Addition: Add the brominating agent slowly over an extended period (e.g., 20-30 minutes) while maintaining a low reaction temperature.[3] This prevents a localized excess of the reagent.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-bromo product.

Q4: How can I distinguish the desired 3-bromo isomer from the 4-bromo isomer analytically?

Definitive identification requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).

Analytical Guidance:

  • ¹H NMR Spectroscopy: The key differentiator is the proton on the pyrazole ring.

    • In the desired 3-bromo product, the remaining proton is at the C4 position. Its chemical shift will appear as a singlet.

    • In the 4-bromo side product, the remaining proton is at the C3 position. This proton's singlet will typically be at a different chemical shift. While specific shifts depend on the solvent, you can expect distinct, well-separated singlets for the two isomers.

  • LC-MS: While mass spectrometry will show that both isomers have the same mass, they can often be separated by reverse-phase HPLC. Developing an appropriate HPLC method is crucial for quantifying the isomeric ratio.

Part 2: Data Summary & Protocols

Table 1: Common Impurities and Their Characteristics
Compound NameStructureMolar Mass ( g/mol )Key Analytical Signature
Desired Product 219.03¹H NMR: Singlet for H4 proton.
Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate 219.03¹H NMR: Singlet for H3 proton at a distinct chemical shift from the H4 proton of the desired product.
Methyl 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylate 297.93¹H NMR: Absence of any proton signals from the pyrazole ring. MS: Isotopic pattern for two bromine atoms (M, M+2, M+4).
Unreacted Starting Material 140.14¹H NMR: Two distinct signals (doublets) for the H3 and H4 protons.

Note: Structures are representational. Please refer to chemical databases for exact drawings.

Protocol 1: Recommended Synthesis of this compound

This protocol is optimized to maximize the yield of the desired 3-bromo isomer while minimizing side product formation.

Materials:

  • Methyl 1-methyl-1H-pyrazole-5-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (1.05 eq) in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[3]

  • Stir the reaction at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and finally, brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product.

Part 3: Mechanistic Insights & Visual Guides

The regioselectivity of the bromination is determined by the stability of the Wheland intermediate (also known as an arenium ion) formed during the electrophilic attack.[4][5]

Diagram 1: Competing Bromination Pathways

This diagram illustrates the electrophilic substitution mechanism and the two competing pathways leading to the 3-bromo and 4-bromo isomers.

G cluster_start Reactants cluster_intermediates Wheland Intermediates cluster_products Products Start Methyl 1-methyl-1H- pyrazole-5-carboxylate + NBS Intermediate3 Attack at C3 (Sigma Complex 1) Start->Intermediate3 Path A Intermediate4 Attack at C4 (Sigma Complex 2) Start->Intermediate4 Path B (Often Kinetically Favored) Product3 Deprotonation -> Methyl 3-bromo-1-methyl-1H- pyrazole-5-carboxylate (Desired Product) Intermediate3->Product3 Product4 Deprotonation -> Methyl 4-bromo-1-methyl-1H- pyrazole-5-carboxylate (Side Product) Intermediate4->Product4

Caption: Mechanism of electrophilic bromination showing competing pathways.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving common issues during the synthesis.

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • sioc-journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate.
  • Reddit. (2022). Regioselectivity of pyrazole bromination.
  • MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.
  • ECHEMI. (n.d.). Regioselectivity of pyrazole bromination.
  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives.
  • Reddit. (2022). Regioselectivity in pyrazole EAS.
  • ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles.
  • ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands.
  • Canadian Science Publishing. (n.d.). Nitrations and brominations of 1-phenylpyrazole derivatives.

Sources

Technical Support Center: N-Methylated Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-methylated pyrazole synthesis. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions for researchers encountering challenges in their synthetic endeavors. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you improve your yields, enhance regioselectivity, and streamline your workflow.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of N-methylated pyrazoles.

Q1: What are the primary methods for synthesizing N-methylated pyrazoles?

There are two main strategies for the synthesis of N-methylated pyrazoles:

  • Method A: Cyclocondensation with Methylhydrazine: This classical approach, often a variation of the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. While widely used, this method can lead to the formation of a mixture of N1 and N2-methylated regioisomers, particularly with unsymmetrical dicarbonyls.[1][2]

  • Method B: Direct N-methylation of a Pre-formed Pyrazole Ring: This strategy involves the initial synthesis of an N-unsubstituted pyrazole, followed by methylation. Traditional methylating agents like methyl iodide and dimethyl sulfate are commonly employed, but often result in poor regioselectivity.[3][4][5] More recent advancements have introduced sterically hindered reagents that offer significantly improved control over the methylation position.[3][6][7][8][9]

Q2: Why is achieving high regioselectivity in N-methylation of pyrazoles often a significant challenge?

The two nitrogen atoms in the pyrazole ring have similar electronic properties and reactivity, making it difficult to selectively methylate one over the other.[3][10] This often leads to the formation of a mixture of N1 and N2 regioisomers, which can be challenging to separate due to their similar physical properties.[1] The final ratio of these isomers is highly dependent on the reaction conditions, the substituents on the pyrazole ring, and the nature of the methylating agent.[10][11]

Q3: What are the key factors that influence the regioselectivity of N-methylation?

Several factors can be modulated to steer the reaction towards the desired N-methylated isomer:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming methyl group to the less sterically hindered nitrogen atom. Similarly, using a sterically bulky methylating agent can enhance selectivity.[3][6][7][8][9]

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve the regioselectivity in favor of one isomer during cyclocondensation reactions.[1]

  • Base and Cation Effects: In direct methylation of a pyrazole ring, the choice of base and the nature of the resulting counter-ion can influence the site of methylation.[10][11]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.

Q4: How can I definitively determine the regiochemistry of my N-methylated pyrazole?

Unambiguous structure elucidation is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment can show through-space correlations between the protons of the N-methyl group and nearby protons on the pyrazole ring or its substituents, allowing for definitive assignment of the methyl group's position.[12] X-ray crystallography, when suitable crystals can be obtained, provides the most definitive structural proof.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of N-methylated pyrazoles.

Problem 1: Poor Regioselectivity Resulting in a Mixture of N1 and N2 Isomers

This is one of the most frequent challenges. The approach to solving it depends on the synthetic strategy employed.

If using Method A (Cyclocondensation with Methylhydrazine):

  • Causality: The two carbonyl groups of an unsymmetrical 1,3-dicarbonyl precursor can exhibit similar reactivity towards methylhydrazine, leading to a mixture of products.[2]

  • Solution Workflow:

  • Detailed Protocol: A study has shown that switching the solvent from ethanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity, in some cases up to 99:1. [1] If using Method B (Direct N-methylation of a Pyrazole):

  • Causality: Small, highly reactive methylating agents like methyl iodide or dimethyl sulfate are often not selective for the electronically similar nitrogen atoms of the pyrazole ring. [3]* Solution: Employ a sterically demanding, "masked" methylating reagent. A highly effective modern approach is the use of α-halomethylsilanes.

    • Step 1: N-alkylation with a Bulky Reagent: React the pyrazole with a sterically bulky α-halomethylsilane (e.g., (chloromethyl)triisopropoxysilane) in the presence of a base. The steric bulk of the reagent will favor alkylation at the less hindered nitrogen atom.

    • Step 2: Protodesilylation: The resulting N-silylmethyl pyrazole is then treated with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) in the presence of water to cleave the silyl group, revealing the desired N-methyl pyrazole with high regioselectivity. [3][6][7][8][9]This method has been reported to achieve N1/N2 ratios of greater than 99:1 for a range of pyrazole substrates. [3]

      Methylating Agent Typical N1/N2 Selectivity Reference
      Dimethyl Sulfate ~3:1 [3]
      Methyl Iodide Variable, often poor [11]

      | α-Halomethylsilanes | 92:8 to >99:1 | [3][6][7][8][9]|

Problem 2: Low Overall Yield

Low yields can stem from incomplete reactions, side product formation, or difficulties in purification.

  • Causality & Troubleshooting:

    • Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS. If the starting material is not fully consumed, consider increasing the reaction time, temperature, or the equivalents of the methylating agent.

    • Side Product Formation: The formation of byproducts can be an issue. For instance, in some cases, the intermediate 5-hydroxy-5-trifluoromethylpyrazoline may be observed when using fluorinated precursors. [1]If unexpected byproducts are observed, consider lowering the reaction temperature to minimize their formation.

    • Purification Losses: The separation of regioisomers by column chromatography can be difficult and lead to significant product loss. [1]Improving the regioselectivity of the reaction itself is the best way to mitigate this. If separation is unavoidable, consider specialized chromatography techniques or crystallization to improve recovery. A method for purifying pyrazoles involves their conversion to acid addition salts, which can then be separated by crystallization. [13]

Problem 3: Difficulty in Separating N1 and N2 Regioisomers
  • Causality: The structural similarity of N1 and N2 methylated pyrazoles often results in very close retention factors (Rf) in thin-layer chromatography and similar retention times in column chromatography, making baseline separation challenging. [1]* Solutions:

    • Re-evaluate the Synthetic Strategy: The most effective solution is to avoid the problem altogether by employing a highly regioselective synthetic method, as detailed in "Problem 1".

    • Optimize Chromatography:

      • Use high-performance flash chromatography systems.

      • Screen a wide range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

      • Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Crystallization: Attempt to selectively crystallize one of the isomers from the mixture. This can sometimes be achieved by screening various solvents and solvent combinations.

    • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated, followed by a deprotection step.

Experimental Protocols

Protocol: Highly N1-Selective Methylation of Pyrazoles using an α-Halomethylsilane

This two-step protocol is based on the methodology developed for highly regioselective N-methylation. [3] Step 1: N-Alkylation with (Chloromethyl)triisopropoxysilane

  • To a solution of the starting pyrazole (1.0 equiv) in a suitable aprotic solvent (e.g., DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5 equiv).

  • Add the α-halomethylsilane reagent (e.g., (chloromethyl)triisopropoxysilane, 1.2 equiv).

  • Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the consumption of the starting pyrazole by LC-MS or TLC (typically 2-4 hours).

  • Upon completion, the reaction can proceed directly to the next step.

Step 2: Protodesilylation

  • To the reaction mixture from Step 1, add water (10 volumes) and a fluoride source such as tetrabutylammonium fluoride (TBAF, 2.0 equiv).

  • Continue stirring at the same temperature (e.g., 60 °C) and monitor the conversion of the silylmethyl intermediate to the final N-methyl pyrazole (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and perform a standard aqueous workup with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the highly pure N1-methylated pyrazole.

Caption: Workflow for selective N1-methylation using an α-halomethylsilane reagent.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimization. J. Am. Chem. Soc. 2024, 146, 15779–15786. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • N-methylation of pyrazole. Reddit. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Method for purifying pyrazoles.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

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Technical Support Center: De-bromination of Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for synthetic methodologies involving bromo-pyrazoles. While bromo-pyrazoles are versatile intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications, their utility can be compromised by an often-encountered side reaction: de-bromination. This undesired conversion of the bromo-pyrazole to its corresponding proto-pyrazole (C-Br bond replaced by a C-H bond) can significantly lower product yields, complicate purification, and introduce impurities that are difficult to remove.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose, mitigate, and prevent de-bromination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is de-bromination and why does it occur, particularly in cross-coupling reactions?

De-bromination, also known as hydrodehalogenation, is a reductive process where a bromine atom on the pyrazole ring is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig), this side reaction is a significant challenge. The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H species can compete with the desired cross-coupling pathway. Instead of undergoing transmetalation (in Suzuki coupling) or other productive steps, the aryl-palladium-bromide intermediate can react with the hydride source, leading to reductive elimination of the de-brominated pyrazole and regeneration of the Pd(0) catalyst.[2][3]

Q2: What are the primary sources of the palladium-hydride species responsible for de-bromination?

The problematic Pd-H species can be generated from several components commonly found in the reaction mixture:

  • Bases: Strong bases, particularly alkoxides (e.g., NaOt-Bu) and hydroxides (e.g., NaOH), can react with protic solvents or even trace water to generate hydride donors.[1] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally less prone to generating these species.[1]

  • Solvents: Protic solvents such as alcohols (e.g., ethanol) or water can serve as hydride sources, especially at elevated temperatures and in the presence of a base.[2]

  • Reagents and Impurities: Some reagents, like boronic acids in Suzuki coupling, can contain impurities or degrade to generate hydride sources. Formate salts, sometimes used as reductants, can also directly lead to Pd-H formation.

Q3: Does the position of the bromine atom on the pyrazole ring affect the likelihood of de-bromination?

Yes, the electronic environment of the C-Br bond, dictated by its position and the presence of other substituents on the pyrazole ring, can influence its susceptibility to de-bromination. The reactivity of halogens in palladium-catalyzed reactions generally follows the order I > Br > Cl.[1] While this allows for selective reactions on multi-halogenated systems, the C-Br bond remains susceptible to reductive cleavage. The electron-rich nature of the pyrazole ring can facilitate oxidative addition to the Pd(0) catalyst, a key step preceding both the desired coupling and the undesired de-bromination.

Q4: Can protecting the pyrazole N-H group help prevent de-bromination?

Absolutely. Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, Benzyl, SEM) can be a highly effective strategy.[4][5] The unprotected N-H is acidic and can interact with bases and the catalyst. This interaction can sometimes promote catalyst deactivation or side reactions. N-protection alters the electronic properties of the ring and can sterically hinder unwanted interactions, thereby suppressing the de-bromination pathway and favoring the desired cross-coupling.[4]

Visualizing the Competing Reaction Pathway

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling, highlighting the point where the undesired de-bromination pathway diverges.

G cluster_main Desired Suzuki Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br arpdbr Ar-Pd(II)-Br(L_n) (Ar = Pyrazole) oxidative_add->arpdbr pd_hydride_formation Pd-H Formation transmetal Transmetalation arpdbr->transmetal R-B(OR)₂ arpdh Ar-Pd(II)-H(L_n) arpdbr->arpdh Hydride Transfer arpdr Ar-Pd(II)-R(L_n) transmetal->arpdr - Br-B(OR)₂ arpdr->pd0 reductive_elim Reductive Elimination arpdr->reductive_elim product Ar-R (Desired Product) reductive_elim->product hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->pd_hydride_formation arpdh->pd0 reductive_elim_side Reductive Elimination arpdh->reductive_elim_side side_product Ar-H (De-brominated Pyrazole) reductive_elim_side->side_product

Caption: Competing pathways: Suzuki coupling vs. De-bromination.

Troubleshooting Guide

Use this guide to diagnose and resolve issues with de-bromination during your experiments.

Symptom Observed (via LC-MS, GC-MS, NMR)Potential Cause(s)Recommended Solution(s)
High percentage (>10%) of de-brominated product. 1. Inappropriate Base: Use of strong bases like NaOt-Bu, NaOH, or other alkoxides.Change to a milder base. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent first choices.[1]
2. Protic Solvent: Use of alcohols or significant amounts of water in the solvent system.Switch to an aprotic solvent. Dioxane, toluene, or DMF are common choices. Ensure solvents are anhydrous and properly degassed.
3. High Reaction Temperature: The activation energy for de-bromination may be favored at higher temperatures.Lower the reaction temperature. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and selectivity.
Reaction is sluggish and still produces de-brominated byproduct. 1. Catalyst/Ligand System: The chosen ligand may not promote reductive elimination of the desired product efficiently, allowing the de-bromination pathway to compete.Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired coupling and suppress side reactions.[6]
2. Catalyst Inhibition: The pyrazole nitrogen (if unprotected) may be coordinating to the palladium center, slowing down the reaction.[7]Protect the pyrazole nitrogen. Use a standard protecting group like Boc or Benzyl. This can dramatically improve reaction outcomes.[4]
De-bromination occurs during a metal-halogen exchange (e.g., with n-BuLi). 1. Temperature Too High: Lithiation is highly exothermic and can lead to side reactions if not properly cooled.Maintain very low temperatures. Ensure the reaction is kept at -78 °C during the addition of the organolithium reagent.
2. Proton Source: Trace moisture in the solvent or on the glassware can quench the lithiated intermediate, resulting in a de-brominated product.Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous solvents, and maintain a robust inert atmosphere (Argon or Nitrogen).
Troubleshooting Flowchart

This decision tree can guide you through a systematic approach to troubleshooting de-bromination.

G start Significant De-bromination Observed? is_pd Is it a Pd-catalyzed cross-coupling reaction? start->is_pd Yes base_check Are you using a strong base (e.g., NaOt-Bu)? is_pd->base_check Yes is_lithiation Is it a metal-halogen exchange (e.g., n-BuLi)? is_pd->is_lithiation No temp_check Is the reaction temp > 100 °C? base_check->temp_check No sol_base ACTION: Switch to a milder base (K₃PO₄, Cs₂CO₃). base_check->sol_base Yes ligand_check Have you screened ligands? temp_check->ligand_check No sol_temp ACTION: Lower reaction temperature. temp_check->sol_temp Yes sol_ligand ACTION: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). ligand_check->sol_ligand No sol_protect CONSIDER: Protecting the pyrazole N-H group. ligand_check->sol_protect Yes temp_check_li Is temp < -70 °C? is_lithiation->temp_check_li Yes end Problem likely resolved. is_lithiation->end No (Consult other guides) sol_temp_li ACTION: Ensure rigorous temperature control (-78 °C). temp_check_li->sol_temp_li No sol_anhydrous ACTION: Ensure strictly anhydrous conditions. temp_check_li->sol_anhydrous Yes sol_base->end sol_temp->end sol_ligand->end sol_protect->end sol_temp_li->end sol_anhydrous->end

Caption: A step-by-step flowchart for troubleshooting de-bromination.

Optimized Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromo-1H-pyrazole

This protocol is designed to minimize de-bromination by employing optimized conditions.

Reagents & Materials:

  • 1-Benzyl-4-bromo-1H-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask containing a stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon is preferred).

  • Addition of Solids: To the dry flask, add 1-benzyl-4-bromo-1H-pyrazole, the arylboronic acid, and the finely ground K₃PO₄. Note: Using a glovebox for this step is ideal.

  • Catalyst/Ligand Addition: In the same flask, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Inerting the Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe through a septum. A typical concentration is 0.1 M with respect to the bromo-pyrazole.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Note: This lower temperature is often sufficient and helps to suppress de-bromination.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the de-brominated side product. The reaction is typically complete in 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • BenchChem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • Cole, K. P., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
  • (n.d.). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube.
  • (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • (2021, July 31). 14.7: Aryl Halides. Chemistry LibreTexts.
  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Benzyl-4-bromo-1H-pyrazole.
  • (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters - ACS Publications.
  • BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (n.d.). Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine.
  • BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regiochemistry in pyrazole ring formation. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions based on established literature and field-proven insights.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and various kinase inhibitors in oncology. The biological activity of these molecules is often critically dependent on the precise placement of substituents on the pyrazole ring.

The most common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine derivative. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine (e.g., methylhydrazine) are used, the reaction can, in principle, yield two different regioisomeric pyrazoles. Controlling which isomer is formed—the essence of regioselectivity—is a persistent challenge governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.

This guide will provide you with the mechanistic understanding and practical steps to troubleshoot and control these outcomes in your own experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of substituted pyrazoles, presented in a question-and-answer format.

Issue 1: Poor or No Regioselectivity - A Mixture of Isomers is Obtained

Question: "I'm reacting an unsymmetrical 1,3-diketone (e.g., benzoylacetone) with methylhydrazine and obtaining a nearly 1:1 mixture of the two possible regioisomers. How can I favor the formation of a single isomer?"

Answer: This is a classic challenge in pyrazole synthesis. The lack of selectivity arises because the initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons of the 1,3-diketone, and the subsequent cyclization pathway proceeds at a similar rate for both intermediates.

Root Cause Analysis: The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. In many simple cases like benzoylacetone, the electronic difference between the benzoyl carbonyl (influenced by the phenyl ring) and the acetyl carbonyl is not pronounced enough to direct the reaction cleanly under standard thermal conditions.

Troubleshooting Workflow:

G start Start: Poor Regioselectivity cond_check Analyze Diketone Structure: Are electronic/steric differences significant? start->cond_check acid_cat Strategy 1: Acid Catalysis (e.g., HCl, H2SO4, p-TsOH) cond_check->acid_cat No temp_control Strategy 3: Kinetic Control (Low Temperature) cond_check->temp_control Yes result Analyze Isomer Ratio acid_cat->result base_cat Strategy 2: Base Catalysis (e.g., NaOAc, Et3N) base_cat->result temp_control->result result->base_cat Ratio < 9:1 (Try alternative) success Success: Desired Isomer is Major Product result->success Ratio > 9:1 failure Re-evaluate: Consider Alternative Synthons result->failure No Improvement

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

  • Exploit Electronic Differences with pH Control (Mechanism-Driven Approach): The key is to modulate the reactivity of the carbonyl groups and the hydrazine nucleophile.

    • Acidic Conditions (e.g., HCl in Ethanol): Under acidic conditions, the reaction often proceeds via the vinyl hydrazine intermediate. The initial attack of the hydrazine is typically reversible. The rate-determining step becomes the cyclization, which is favored at the more electrophilic carbonyl carbon. For benzoylacetone, the ketone adjacent to the phenyl group is generally less reactive due to resonance, so the attack and subsequent cyclization are often directed to the acetyl group.

    • Basic or Neutral Conditions: In neutral or basic media, the reaction may proceed through a different pathway where the initial hydrazone formation is less reversible. The outcome is often dictated by which carbonyl is more sterically accessible or intrinsically more electrophilic.

  • Employ Pre-activated Substrates: Instead of 1,3-diketones, consider using more reactive synthons where one electrophilic center is clearly differentiated.

    • Enaminones or Enones: These substrates present a polarized Michael acceptor system. The regioselectivity of the addition of hydrazine is often highly predictable, leading to a single isomer after cyclization.

    • Alkynones: The reaction of α,β-alkynones with hydrazines is also a powerful and often highly regioselective method for pyrazole synthesis.

Protocol: Acid-Catalyzed Regioselective Synthesis of 1,5-Disubstituted Pyrazole

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the unsymmetrical 1,3-diketone (1.0 eq).

  • Solvent: Dissolve the diketone in a suitable solvent, such as absolute ethanol (5-10 mL per mmol of diketone).

  • Catalyst: Add a catalytic amount of a strong acid, for instance, concentrated hydrochloric acid (0.1 eq) or p-toluenesulfonic acid (0.05 eq).

  • Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.05 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the major regioisomer.

Issue 2: Unexpected Isomer is Formed

Question: "Based on literature precedents for similar substrates, I expected to form the 1,3,5-trisubstituted pyrazole, but my characterization data (NOE, HMBC) conclusively shows I've synthesized the 1,3,4- or another unexpected isomer. What could have happened?"

Answer: The formation of an unexpected isomer often points to a mechanistic pathway that was not anticipated, such as a rearrangement or a different cyclization mode dictated by the specific substituents or conditions.

Root Cause Analysis:

  • Substrate-Specific Electronic Effects: A strongly electron-withdrawing or -donating group on your diketone or hydrazine can fundamentally alter the reactivity of the intermediates, overriding the "standard" rules of regioselectivity.

  • Tautomerization Issues: The 1,3-dicarbonyl starting material exists in equilibrium with its enol tautomer. The reaction conditions (solvent, temperature, pH) can shift this equilibrium, presenting the hydrazine with a different reactive species than expected.

  • Rearrangements: In some specific cases, particularly with certain heterocyclic synthons, ring-opening and re-cyclization can occur, leading to constitutional isomers that are not the direct condensation products. A notable example is the Dimroth rearrangement.

Investigative Steps:

  • Re-verify Starting Materials: Confirm the structure and purity of your 1,3-dicarbonyl and hydrazine starting materials.

  • Mechanistic Scrutiny: Carefully draw out the possible reaction pathways considering your specific substituents.

    • Attack at C2 vs. C4: Map the electronic properties (partial charges) of the carbonyl carbons in your specific substrate.

    • Stability of Intermediates: Evaluate the stability of the possible hydrazone or enamine intermediates. A more stable intermediate can funnel the reaction towards a specific product, even if it forms more slowly.

  • Literature Deep Dive: Search for precedents using your specific substituent patterns. The regiochemical outcome can be exquisitely sensitive to small changes in the substrate. Look for studies that explicitly investigate the regioselectivity for your class of compounds.

Comparative Data Table: Factors Influencing Regioselectivity

FactorCondition Favoring Isomer A (e.g., Attack at C4)Condition Favoring Isomer B (e.g., Attack at C2)Rationale
Steric Hindrance Large R¹ group, small R³ groupSmall R¹ group, large R³ groupThe hydrazine will preferentially attack the less sterically hindered carbonyl.
Electronics R¹ is strongly electron-withdrawingR³ is strongly electron-withdrawingThe hydrazine, a soft nucleophile, attacks the more electrophilic (electron-deficient) carbon.
Catalyst Strong Acid (e.g., HCl)Base (e.g., NaOEt) or NeutralAcid protonates the carbonyl, enhancing electrophilicity and making the reaction more subject to electronic control. Base may deprotonate the diketone, altering the nucleophilic species.
Solvent Protic (e.g., EtOH, AcOH)Aprotic (e.g., Toluene, THF)Protic solvents can stabilize charged intermediates via hydrogen bonding, potentially altering the transition state energies for the competing pathways.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to improve regioselectivity?

A1: Yes, microwave-assisted organic synthesis (MAOS) can be an effective tool. The rapid heating can sometimes favor the kinetically controlled product over the thermodynamically favored one. If the transition state energy leading to your desired isomer is lower, but the product itself is less stable, rapid heating and short reaction times under microwave irradiation can trap the kinetic product before it has a chance to equilibrate to the more stable isomer. However, the outcome is system-dependent and requires empirical testing.

Q2: How reliable is computational chemistry for predicting the major regioisomer?

A2: It is increasingly reliable and highly recommended. Density Functional Theory (DFT) calculations can be used to model the reaction pathways. By calculating the activation energies (ΔG‡) for the competing transition states leading to the different regioisomers, one can predict the kinetic product. Similarly, calculating the relative energies of the final pyrazole products can predict the thermodynamic product. This in silico analysis can save significant lab time by guiding your choice of reaction conditions.

Q3: Are there any "guaranteed" methods for achieving perfect regioselectivity?

A3: While no method is truly universal, using starting materials where the two reactive sites are chemically distinct offers the highest chance of success. This is known as a "regioselective by design" strategy. Examples include:

  • Reaction of β-ketoesters with hydrazines: The ester and ketone functionalities have vastly different electrophilicities, leading to predictable outcomes.

  • Using β-chlorovinyl ketones: These are excellent synthons that react with hydrazines in a defined manner to produce a single regioisomer.

Reaction Pathway Diagram:

G cluster_0 Pathway A (Kinetic Control) cluster_1 Pathway B (Thermodynamic Control) A_Start Unsymmetrical 1,3-Diketone + R-NHNH2 A_TS1 Transition State 1 (Lower Energy) A_Start->A_TS1 k1 A_Prod Product A (Kinetic Isomer) A_TS1->A_Prod B_Prod Product B (Thermodynamic Isomer) (More Stable) A_Prod->B_Prod Equilibration (High Temp, Long Time) B_Start Unsymmetrical 1,3-Diketone + R-NHNH2 B_TS2 Transition State 2 (Higher Energy) B_Start->B_TS2 k2 (k1 > k2) B_TS2->B_Prod

Caption: Kinetic vs. Thermodynamic control in pyrazole synthesis.

References

  • Regioselective Synthesis of Pyrazoles and Pyrazolones. Chemical Reviews. [Link]

  • On the Regioselectivity of the Reaction of Benzoylacetone with Hydrazine. The Journal of Organic Chemistry. [Link]

  • Synthesis of Pyrazoles by Regioselective Condensation of Hydrazines with Enaminones. Molecules. [Link]

  • Microwave-Assisted Synthesis of Pyrazole Derivatives. Current Organic Chemistry. [Link]

  • A DFT Study on the Regioselectivity of Pyrazole Formation from the Reaction of 1-(4-Methoxyphenyl)-3-phenyl-1,3-propanedione with Methylhydrazine. Journal of Molecular Modeling. [Link]

Technical Support Center: Pyrazole Synthesis from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the classic and robust Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. As a foundational method in heterocyclic chemistry, this reaction is pivotal for creating the pyrazole core, a privileged scaffold in numerous pharmaceuticals.

This document moves beyond a simple recitation of steps. It is structured to provide deep, actionable insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic outcomes. Here, you will find field-proven advice, detailed protocols, and a logical framework for addressing challenges such as low yields, purification hurdles, and the critical issue of regioselectivity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the pyrazole synthesis.

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

The Knorr synthesis is a cyclocondensation reaction. The mechanism initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, typically under acidic catalysis, to form an imine or hydrazone intermediate.[1][2] The second nitrogen of the hydrazine then attacks the remaining carbonyl group intramolecularly. This is followed by a dehydration step (loss of two water molecules) to form the stable, aromatic pyrazole ring.[2]

Q2: What are the most critical parameters to control in this synthesis?

The three most critical parameters are:

  • pH (Catalysis): The reaction is generally catalyzed by a weak acid, such as acetic acid, which protonates a carbonyl group, making it more electrophilic for the initial attack by hydrazine.[2] The pH must be carefully controlled, as strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[3]

  • Solvent: The choice of solvent impacts reaction rate and, crucially, can influence which of the two possible regioisomers forms when using unsymmetrical starting materials.[4] Polar protic solvents like ethanol are common, but aprotic dipolar solvents like DMF or DMAc can offer better regioselectivity in certain cases.[4][5]

  • Temperature: Like most condensation reactions, applying heat is typically necessary to drive the dehydration and cyclization steps to completion. A common temperature range is between 80-120°C.[2]

Q3: Can I use a β-ketoester instead of a 1,3-diketone?

Yes. The reaction of a hydrazine with a β-ketoester is a well-established variation of the Knorr synthesis.[2] The reaction proceeds similarly, with the initial condensation typically occurring at the more reactive ketone carbonyl. The subsequent intramolecular attack occurs on the ester carbonyl, leading to the formation of a pyrazolone, which is a keto-tautomer of a hydroxypyrazole.[2]

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture against your starting dicarbonyl compound. The disappearance of the starting material spot is a strong indicator of reaction completion. A typical mobile phase for this analysis is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[2]

Troubleshooting Guide: Low or No Product Yield

Low product yield is one of the most frequent challenges. The following guide provides a systematic approach to diagnosing and solving this issue.

Problem Diagnosis Workflow

G start Low / No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup sol_reagents Solution: - Use high-purity (>98%) reagents. - Use fresh hydrazine/hydrazine hydrate. - Use a slight excess (1.1-2.0 eq.) of hydrazine. [4] check_reagents->sol_reagents sol_conditions Solution: - Increase temperature (reflux). - Increase reaction time (monitor by TLC). - Ensure proper acidic catalysis (e.g., add glacial acetic acid). [2] check_conditions->sol_conditions sol_workup Solution: - Avoid using excessive recrystallization solvent. [7] - Check pH during extraction. - Ensure product is not water-soluble. check_workup->sol_workup

Caption: Troubleshooting workflow for low pyrazole yield.

Detailed Solutions

1. Reagent Quality and Stoichiometry

  • Causality: The purity of starting materials is paramount. Impurities can engage in side reactions, consuming your reagents and complicating purification.[6] Hydrazine and its hydrate are susceptible to oxidation upon storage; degraded hydrazine is a common cause of reaction failure. Furthermore, since the reaction involves the loss of two water molecules, ensuring the reaction goes to completion often requires adjusting the stoichiometry.

  • Actionable Steps:

    • Verify Purity: Use 1,3-dicarbonyl compounds of high purity (>98%). Source reagents from reputable suppliers.

    • Use Fresh Hydrazine: Use freshly opened or recently purchased hydrazine or hydrazine hydrate. Minimize its exposure to air.

    • Optimize Stoichiometry: While the theoretical molar ratio is 1:1, using a slight to moderate excess of the hydrazine component (e.g., 1.1 to 2.0 equivalents) can effectively drive the reaction towards the product.[6]

2. Reaction Conditions

  • Causality: Condensation reactions are equilibrium processes. According to Le Châtelier's principle, removing the water byproduct or driving the reaction with sufficient energy (heat) will shift the equilibrium toward the product. Catalysis is also key to increasing the rate of the initial nucleophilic attack.

  • Actionable Steps:

    • Temperature and Time: If the reaction is sluggish at a lower temperature, increase it to the reflux temperature of the chosen solvent (e.g., ~100°C for 1-propanol).[2] Extend the reaction time and monitor periodically by TLC until the dicarbonyl starting material is fully consumed.

    • Catalyst: Ensure a catalytic amount of weak acid is present. For a ~3 mmol scale reaction, 3-5 drops of glacial acetic acid is a good starting point.[2] The acid accelerates both the initial condensation and the final dehydration steps.[7]

3. Workup and Product Isolation

  • Causality: The product may be forming in solution but is being lost during the workup procedure. Pyrazoles can have moderate solubility in certain organic solvents, and excessive washing or using too much solvent during recrystallization can lead to significant loss of material.

  • Actionable Steps:

    • Precipitation: Many simple pyrazoles can be precipitated from the reaction mixture by adding cold water or diethyl ether.[1][2] Add the anti-solvent slowly with vigorous stirring to induce crystallization rather than oiling out.

    • Recrystallization: During recrystallization, use the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the crude product. Adding an excess will result in low recovery yields as the product remains in the mother liquor.[3]

Troubleshooting Guide: Purification Challenges

Even with a high conversion, isolating a pure product can be difficult. This section covers the removal of common impurities.

Common Impurities and Removal Strategies
Impurity TypeIdentification MethodRecommended Purification ProtocolCausality & Explanation
Unreacted Hydrazine TLC, NMRAcidic Wash: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl).Hydrazine is basic and will form a water-soluble ammonium salt, which is extracted into the aqueous phase.[8]
Unreacted 1,3-Dicarbonyl TLC, NMRColumn Chromatography: Use silica gel with a gradient elution, typically starting with hexane and increasing the polarity with ethyl acetate.The dicarbonyl compound usually has a different polarity from the pyrazole product, allowing for chromatographic separation.[8]
Colored Impurities Visual, UV-Vis1. Activated Charcoal: Treat a solution of the crude product with a small amount of activated charcoal, heat briefly, and filter. 2. Recrystallization: Often sufficient for minor colored impurities.[8]Colored byproducts often arise from minor side reactions or degradation and are typically present in small quantities, allowing them to be removed via adsorption or by remaining in the recrystallization solvent.
Regioisomer Mixture NMR (esp. 2D NMR)Column Chromatography or Fractional Recrystallization: This can be challenging. Prevention is the best strategy (see Regioselectivity Guide).Regioisomers often have very similar polarities, making separation difficult. Careful optimization of chromatography conditions is required.

Troubleshooting Guide: Poor or Mixed Regioselectivity

When using an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R³) with a substituted hydrazine (R-NHNH₂), a mixture of two regioisomeric pyrazoles can be formed.[4][9] This is a critical issue in targeted drug synthesis.

Understanding the Root Cause

The formation of two isomers occurs because the initial nucleophilic attack can happen at either of the two non-equivalent carbonyl carbons. The final ratio of products is determined by a combination of electronic effects, steric hindrance, and, most importantly, the reaction conditions.[4]

G cluster_0 Unsymmetrical Dicarbonyl + Substituted Hydrazine Dicarbonyl R1-CO-CH2-CO-R3 PathA Attack at C(R1) Dicarbonyl->PathA PathB Attack at C(R3) Dicarbonyl->PathB Hydrazine R-NH-NH2 Hydrazine->PathA Hydrazine->PathB IsomerA Regioisomer A PathA->IsomerA IsomerB Regioisomer B PathB->IsomerB

Caption: Formation of two regioisomers from an unsymmetrical dicarbonyl.

Strategies for Controlling Regioselectivity

1. Solvent Choice

  • Causality: The solvent can influence the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the reactivity of the carbonyl groups.

  • Protocol:

    • Standard Condition (Often Poor Selectivity): Performing the reaction in a polar protic solvent like ethanol at room temperature or reflux often yields an equimolar mixture of regioisomers.[4]

    • Optimized Condition (Improved Selectivity): Switch to an aprotic dipolar solvent such as N,N-dimethylformamide (DMF) , N,N-dimethylacetamide (DMAc) , or N-methyl-2-pyrrolidone (NMP) . These solvents have been shown to significantly favor the formation of one regioisomer over the other.[4][5]

2. pH and Catalysis

  • Causality: Under strongly acidic conditions, the hydrazine exists as its hydrochloride salt. This alters the nucleophilicity of the nitrogen atoms and can dramatically shift the regiochemical outcome. The acid also accelerates the dehydration steps, which can influence the kinetic vs. thermodynamic product ratio.[4][7]

  • Protocol: Acid-Catalyzed Synthesis in Aprotic Solvent

    • Dissolve the unsymmetrical 1,3-dicarbonyl compound in DMAc.

    • Add the arylhydrazine hydrochloride salt directly, or add the arylhydrazine followed by a strong acid like concentrated HCl.

    • Stir the reaction at ambient temperature. The combination of an aprotic dipolar solvent and strong acid catalysis provides excellent yields and high regioselectivity (often >98:2) for many substrates.[4]

3. Structural Confirmation of Regioisomers

  • Causality: Once you have synthesized your product, you must confirm which regioisomer was formed. Standard 1D ¹H and ¹³C NMR may not be sufficient to distinguish between the two possibilities.

  • Methodology:

    • 2D NMR Spectroscopy: The most powerful tool for unambiguous structure determination is 2D NMR, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) . A NOESY experiment reveals through-space correlations between protons. For example, a correlation between the protons of the N-substituent (R-group on the hydrazine) and the protons of a neighboring substituent on the pyrazole ring (e.g., R¹ or R³) provides definitive proof of their spatial proximity and thus confirms the isomeric structure.[10]

    • Mass Spectrometry: While mass spectrometry will confirm the mass of the product, its fragmentation pattern can sometimes provide clues to the structure. For instance, the stability of certain fragment ions may differ between the two isomers.[10]

References

  • Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. RSC Education. Available from: [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available from: [Link]

  • Google Patents. (2010). Process for the purification of pyrazoles.
  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester. YouTube. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • Royal Society of Chemistry. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • Fassihi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Akolkar, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available from: [Link]

  • Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. Available from: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-212. Available from: [Link]

  • Raines, R. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. Available from: [Link]

  • Ahluwalia, V.K., & Parashar, R.K. (2002). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Fassihi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

Sources

Technical Support Center: Stability and Handling of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will address the primary stability challenge encountered with this molecule—its reactivity under basic conditions—by providing in-depth, mechanism-based answers, troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users during their experiments.

Q1: My reaction using this compound with a base is not working as expected. I'm observing a new, more polar spot on my TLC plate and low yield of my desired product. What is happening?

A: The most probable cause is the hydrolysis of the methyl ester group.

The primary point of instability for this molecule under basic conditions is the C5-methyl ester. Esters are highly susceptible to base-catalyzed hydrolysis (saponification) to form the corresponding carboxylate salt. This salt is significantly more polar than the starting ester, which explains the new spot on your TLC plate, typically with a much lower Rf value. Upon acidic workup, this salt is protonated to yield 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (or other basic nucleophile) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and generating the carboxylate. This process is generally rapid and often irreversible, driving the equilibrium towards the hydrolyzed product. Some pyrazolyl ester derivatives have been noted for their rapid hydrolysis in aqueous buffers, even at a pH of 8.[1]

G cluster_main Primary Instability Pathway: Saponification SM Methyl 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate Base Basic Conditions (e.g., LiOH, NaOH, KOH) in H₂O / Alcohol SM->Base Step 1: Nucleophilic Attack Intermediate Sodium/Lithium 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate (Polar Salt Intermediate) Base->Intermediate Acid Acidic Workup (e.g., 1N HCl) Intermediate->Acid Step 2: Protonation Product 3-bromo-1-methyl- 1H-pyrazole-5-carboxylic acid (Final Hydrolysis Product) Acid->Product

Caption: Primary instability pathway under basic conditions.

Q2: Is the C3-Bromo bond stable under basic conditions? Should I be concerned about nucleophilic substitution?

A: Generally, the C-Br bond is stable under typical basic conditions used for synthesis, but this is context-dependent.

Direct nucleophilic aromatic substitution (SNAr) on the 3-bromo position of the pyrazole ring is challenging. The pyrazole ring is considered an electron-rich aromatic system, which inherently disfavors the addition-elimination mechanism required for SNAr.[2] Such reactions typically require strong activation from electron-withdrawing groups on the ring or the use of very potent nucleophiles under forcing conditions (e.g., high temperatures).

  • When to be Cautious: While standard amine bases (like triethylamine) or inorganic carbonates (K₂CO₃) in anhydrous solvents are unlikely to displace the bromide, stronger nucleophiles like sodium methoxide or sodium thiophenoxide, especially at elevated temperatures, could potentially lead to substitution products. However, ester hydrolysis will almost always be a faster, competing reaction if any water is present.

  • Expert Tip: For reactions where the bromide must be substituted, metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are far more reliable and selective methods than direct SNAr for functionalizing this position.[3]

Q3: How can I run a base-mediated reaction while preserving the methyl ester?

A: Success depends on careful selection of the base, solvent, and reaction conditions to minimize the presence of nucleophilic species like water or hydroxide.

StrategyRecommended BasesSolventsKey Considerations & Causality
Use Non-Nucleophilic, Hindered Bases DBU (1,8-Diazabicycloundec-7-ene), DIPEA (N,N-Diisopropylethylamine), Proton SpongeAnhydrous THF, Dichloromethane (DCM), Toluene, Acetonitrile (ACN)These bases are sterically hindered, making them poor nucleophiles. Their primary function is to act as proton acceptors (Brønsted bases), which is often sufficient for many synthetic transformations without attacking the ester.
Employ Weak Inorganic Bases Anhydrous K₂CO₃, Cs₂CO₃Anhydrous ACN, DMFThese bases have low solubility and are generally not strong enough to rapidly hydrolyze the ester, especially in non-aqueous solvents. They are effective for reactions like N-alkylations or O-alkylations.
Strict Temperature Control N/AAny anhydrous solventRunning the reaction at low temperatures (e.g., 0 °C to -78 °C) significantly reduces the rate of all reactions, including the undesired ester hydrolysis.
Minimize Reaction Time N/AAny anhydrous solventMonitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.
Troubleshooting & Experimental Protocols
Workflow: Troubleshooting a Failed Reaction

If your experiment is failing, follow this logical workflow to diagnose the issue.

G Start Experiment with SM under basic conditions yields unexpected results. CheckTLC Analyze reaction mixture by TLC/LC-MS. Is a highly polar byproduct observed? Start->CheckTLC YesPolar Yes, a new spot with very low Rf is the major byproduct. CheckTLC->YesPolar  Yes NoPolar No, only SM is present, or a complex mixture of nonpolar spots. CheckTLC->NoPolar  No Diagnosis Diagnosis: Ester hydrolysis is the primary degradation pathway. YesPolar->Diagnosis Reassess Diagnosis: Hydrolysis is not the issue. Reassess fundamental reaction compatibility. - Is the base strong enough for the desired transformation? - Is the temperature sufficient? - Could the pyrazole ring or C-Br bond be reacting? (See FAQ Q2) NoPolar->Reassess Action Action: Implement Ester-Sparing Conditions. 1. Switch to a non-nucleophilic base (DBU, DIPEA). 2. Ensure strictly anhydrous solvents. 3. Run reaction at lower temperature (e.g., 0 °C). 4. Minimize reaction time. Diagnosis->Action

Caption: Troubleshooting experimental issues.

Protocol 1: Controlled Saponification to 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

This protocol provides a reliable method for intentionally hydrolyzing the methyl ester. The synthesis of the corresponding unmethylated acid (5-bromo-1H-pyrazole-3-carboxylic acid) is known, and this protocol adapts that principle.[4]

Materials:

  • This compound

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) aqueous solution

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF or MeOH and water (e.g., a 3:1 ratio) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the 1M NaOH or LiOH solution (1.5 - 2.0 eq) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the disappearance of the starting material by TLC (e.g., using 30% EtOAc in hexanes). The product will appear as a baseline spot, while the starting ester will have a higher Rf. The reaction is typically complete in 1-4 hours.

  • Quenching & Acidification: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add 1M HCl until the pH of the aqueous layer is ~2-3. A white precipitate of the carboxylic acid may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified further by recrystallization or chromatography if necessary.

Protocol 2: Monitoring Stability by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: On the baseline, spot a reference sample of your starting material (SM) and a co-spot (SM + reaction mixture). Next to it, spot the reaction mixture (aliquot quenched with a drop of dilute acid).

  • Elution: Develop the plate in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

  • Visualization: Visualize under a UV lamp (254 nm).

  • Interpretation:

    • Stable: The reaction mixture spot will show mainly the starting material spot and a new product spot.

    • Hydrolysis Occurring: The reaction mixture spot will show a new, very polar spot at the baseline (Rf ≈ 0) in addition to other spots. This baseline spot is the carboxylate salt.

References
  • Zhou, Y., Lei, S.-G., Abudureheman, B., & Wu, A.-X. (2024). Transforming an azaarene into the spine of fusedbicyclics via cycloaddition-induced scaffold hopping of 5-Hydroxypyrazoles. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2018). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. ACS Combinatorial Science. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Purifying Crude Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate. The following question-and-answer format provides in-depth, experience-driven advice to help you achieve high purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. What are the likely impurities and how can I get a solid product?

A1: An oily or deeply colored crude product often indicates the presence of unreacted starting materials, colored byproducts from side reactions, or residual solvent.[1][2] In pyrazole synthesis, colored impurities can arise from side reactions involving the hydrazine starting material.[1]

Initial Troubleshooting Steps:

  • Trituration with a Non-polar Solvent: Before attempting more complex purification, try triturating the oil with a non-polar solvent like n-hexane. This can often induce crystallization of the desired product while dissolving non-polar impurities and unreacted starting materials. Chilling the mixture overnight may further encourage solidification.

  • Charcoal Treatment: If the color persists after initial purification attempts, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration.[1]

Underlying Principle (Causality): The desired product, this compound, is a moderately polar molecule. Highly colored impurities are often large, conjugated systems with differing polarity. Trituration exploits these polarity differences to selectively dissolve either the product or the impurities.

Q2: My NMR spectrum shows two sets of similar peaks, suggesting the presence of a regioisomer. How can I separate the desired 3-bromo-1-methyl isomer from the 5-bromo-1-methyl isomer?

A2: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[1][3] The separation of these isomers can be difficult due to their similar physical properties.

Recommended Purification Strategy: Column Chromatography

Flash column chromatography is the most effective method for separating regioisomers.[4][5]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the ethyl acetate concentration (e.g., to 90:10, 85:15, etc.) while monitoring the separation by Thin Layer Chromatography (TLC).

  • Monitoring: Use TLC to track the separation. The two regioisomers should have slightly different Rf values. Visualize the spots under a UV lamp.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Eluent System Comparison

Eluent System (Hexane:Ethyl Acetate)Typical Rf of Desired IsomerSeparation Efficiency
95:50.2 - 0.3Good initial separation
90:100.4 - 0.5Faster elution, may reduce resolution
80:20> 0.6May be too polar, causing co-elution

Causality: The slight difference in the dipole moment and steric hindrance between the 3-bromo and 5-bromo regioisomers leads to differential interaction with the polar silica gel surface, allowing for their separation.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Product (Isomer Mixture) adsorb Adsorb onto Silica Gel crude->adsorb load Load onto Column adsorb->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Pure Regioisomer evap->pure

Caption: Workflow for regioisomer separation by column chromatography.

Q3: I still have unreacted starting materials in my crude product. What is the most efficient way to remove them?

A3: Unreacted starting materials can often be removed with a simple acid-base extraction during the workup, or by recrystallization.[1][6]

Troubleshooting Based on Starting Material:

  • Unreacted Hydrazine: Hydrazines are basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The hydrazine will form a water-soluble salt and move into the aqueous phase.[1]

  • Unreacted 1,3-Dicarbonyl Compound: These are typically less polar than the pyrazole product and can often be removed by recrystallization.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl and shake vigorously. Allow the layers to separate.

  • Drain the aqueous layer (which now contains the protonated hydrazine).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified product.

Causality: Acid-base extraction works on the principle that ionic salts are soluble in water, while neutral organic molecules are more soluble in organic solvents.[6] By protonating the basic hydrazine, its solubility is shifted to the aqueous phase.

Diagram: Acid-Base Extraction Logic

G start Crude Product in Organic Solvent sep_funnel Separatory Funnel Organic Layer: Product, Unreacted Dicarbonyl Aqueous Layer: Protonated Hydrazine Salt start->sep_funnel:f0 Wash with 1M HCl organic_out Organic Layer: Purified Product sep_funnel:f0->organic_out Separate Layers aqueous_out Aqueous Layer: Hydrazine Impurity sep_funnel:f0->aqueous_out

Caption: Decision logic for removing basic impurities via acid-base extraction.

Q4: My product is mostly pure but has a slight yellow tint and a broad melting point. How can I improve the final purity?

A4: For removing small amounts of impurities and improving crystallinity, recrystallization is the ideal technique.[7][8]

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent system) in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.[7][8]

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Data Presentation: Common Recrystallization Solvents

SolventBoiling Point (°C)Characteristics
Ethanol78Good for moderately polar compounds.
Methanol65Similar to ethanol, higher solubility.
Ethyl Acetate/HexaneVariableA good polar/non-polar mixture for fine-tuning solubility.
Dichloromethane/HexaneVariableAnother effective polar/non-polar combination.

Causality: Recrystallization is a purification technique based on differences in solubility. As a saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out while impurities remain in the mother liquor.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • MDPI. (2009).
  • Jetir.Org. (n.d.).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry.
  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Organic Spectroscopy International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. BenchChem.
  • ResearchGate. (2017).
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025). (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis. This document is structured as a dynamic troubleshooting guide to directly address the nuanced issues you may encounter.

Overview of Synthetic Challenges

The synthesis of this compound is a multi-step process where success hinges on precise control over regioselectivity at two key stages: N-methylation and C-bromination. The pyrazole core, while aromatic, presents adjacent nitrogen atoms with similar reactivities and multiple sites for electrophilic attack. This guide will dissect these challenges and provide robust solutions.

Common Synthetic Pathways

Two primary synthetic routes are generally considered, differing in the sequence of the methylation and bromination steps. Each path has distinct advantages and potential pitfalls.

G cluster_0 Synthetic Strategy Overview start Pyrazole-5-carboxylate Precursor n_methylation N-Methylation start->n_methylation Route A c_bromination_alt C-Bromination start->c_bromination_alt Route B n_methylated_intermediate Methyl 1-methyl-1H-pyrazole-5-carboxylate n_methylation->n_methylated_intermediate c_bromination C-Bromination final_product Final Product: This compound c_bromination->final_product n_methylated_intermediate->c_bromination Step 2 brominated_intermediate Methyl 3-bromo-1H-pyrazole-5-carboxylate n_methylation_alt N-Methylation brominated_intermediate->n_methylation_alt Step 2 c_bromination_alt->brominated_intermediate n_methylation_alt->final_product regio_n Challenge: N1 vs. N2 Isomers regio_n->n_methylation regio_n->n_methylation_alt regio_c Challenge: C3 vs. C4 Isomers regio_c->c_bromination regio_c->c_bromination_alt

Caption: High-level synthetic routes to the target compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Part 1: N-Methylation Regioselectivity

Question: I am performing the N-methylation step and my NMR analysis shows a mixture of two isomers. How can I selectively synthesize the N1-methyl isomer?

This is the most common challenge in pyrazole chemistry. The two ring nitrogens have similar nucleophilicity, leading to mixtures of N1 and N2 alkylated products with traditional reagents like methyl iodide or dimethyl sulfate.[1][2] The ratio is often dependent on steric hindrance and electronic factors of other ring substituents.

Answer: Achieving high N1 selectivity requires moving beyond standard methylating agents. The key is to create a significant steric difference in the transition state for alkylation at the two nitrogen atoms.

Recommended Solution: Employ a sterically demanding, masked methylating reagent. The use of α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane or bulkier analogues) has proven highly effective.[1][3]

Causality:

  • Steric Hindrance: The bulky trialkylsilyl group preferentially directs the alkylation to the less sterically hindered N1 position. The substituent at the C5 position further disfavors attack at the adjacent N1, but the N2 position is even more crowded by this C5 group and the incoming bulky reagent. The balance of these steric interactions strongly favors N1 attack.

  • Two-Step Process: The reaction proceeds in two stages:

    • N-alkylation: The pyrazole anion attacks the α-halomethylsilane to form a stable N-silylmethylpyrazole intermediate.

    • Protodesilylation: The silyl group is then cleaved using a fluoride source (like TBAF) and a proton source (like water) to reveal the desired N-methyl group.[1]

Data Summary: Comparison of N-Methylation Conditions

ReagentBaseSolventTypical N1:N2 RatioKey ConsiderationsReference
Methyl Iodide (MeI)K₂CO₃Acetonitrile1:1 to 3:1Difficult to separate isomers.[4][2]
Dimethyl Sulfate (DMS)NaHTHF/DMF1:1 to 2:1Toxic reagent; isomer separation is challenging.[2]
(Chloromethyl)trimethylsilaneCs₂CO₃Acetonitrile92:8 to >99:1Two-step process; requires fluoride for deprotection.[1][3]

Pro-Tip: If you must use traditional reagents, carefully screen bases and solvents. In some systems, a phase-transfer catalyst with K₂CO₃ can slightly improve selectivity, but it will not match the performance of masked reagents.

Part 2: C-Bromination Regioselectivity

Question: My bromination step is producing the wrong isomer (4-bromo) or di-brominated byproducts. How can I ensure selective bromination at the C3 position?

Answer: The regioselectivity of electrophilic aromatic substitution on the pyrazole ring is governed by the electronic properties of the existing substituents.

Causality:

  • Activating/Deactivating Groups: The N1-methyl group is activating. The C5-methoxycarbonyl group (-CO₂Me) is a meta-directing deactivator.

  • Directing Effects: In an N-alkylated pyrazole, the C4 position is generally the most electron-rich and susceptible to electrophilic attack. However, the strongly deactivating ester group at C5 significantly reduces the nucleophilicity of the adjacent C4 position. This electronic withdrawal makes the C3 position the most favorable site for electrophilic attack by default.

Recommended Solution: Use a mild and selective brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).[5]

Troubleshooting Workflow for Bromination

G start Problem: Non-selective Bromination check_sm Is the N1-methylated starting material pure? start->check_sm check_conditions Analyze Reaction Conditions start->check_conditions check_sm->check_conditions Yes impure_sm Action: Re-purify starting material. Isomeric impurities can lead to multiple brominated products. check_sm->impure_sm No temp_too_high Is temperature > RT? check_conditions->temp_too_high reagent_excess Is Br+ source > 1.1 eq? check_conditions->reagent_excess lower_temp Solution: Run reaction at 0°C to RT. Higher temperatures can overcome activation barriers, leading to loss of selectivity. temp_too_high->lower_temp Yes final_check Re-run with optimized conditions temp_too_high->final_check No use_stoich Solution: Use 1.0-1.1 eq. of NBS. Excess reagent leads to di-bromination. reagent_excess->use_stoich Yes reagent_excess->final_check No

Caption: Troubleshooting logic for C3-bromination selectivity.

Alternative Strategy: The Sandmeyer Reaction If direct bromination proves problematic, a Sandmeyer reaction is a powerful alternative.[6][7] This approach completely dictates the position of the bromine.

  • Synthesize: Start with or synthesize methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.

  • Diazotization: Convert the 3-amino group to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HBr).

  • Displacement: Displace the diazonium group with bromide using a copper(I) bromide (CuBr) catalyst. This reaction is typically high-yielding and exceptionally clean in terms of regioselectivity.[8]

Part 3: Purification and Side Reactions

Question: After work-up, I have a clean NMR, but my yield is low. Where could my product be going?

Answer: Low isolated yields despite clean reaction profiles often point to issues during work-up and purification, particularly hydrolysis of the ester.

Potential Causes & Solutions:

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially during aqueous work-up or if heated for extended periods.

    • Solution: Ensure all aqueous washes are neutral or slightly acidic (pH 4-6). Avoid strong bases like NaOH or KOH during work-up. If an extraction is needed to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and minimize contact time.

  • Product Volatility: While not extremely volatile, some substituted pyrazoles can be lost if dried under high vacuum at elevated temperatures for too long.

    • Solution: Dry the product at room temperature under high vacuum. Avoid heating on the vacuum line unless you have confirmed the product's stability.

  • Poor Extraction: The polarity of the final product may require a more polar solvent than diethyl ether or hexanes for efficient extraction.

    • Solution: Use ethyl acetate or dichloromethane for extractions. If the product has some water solubility, perform multiple extractions (3-4 times) with smaller volumes of organic solvent and consider a brine wash for the combined organic layers to improve phase separation.

Recommended Experimental Protocol

This protocol prioritizes regiochemical control and is based on a "methylation-first" strategy using best-practice reagents.

Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate (High N1-Selectivity)

  • Setup: To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add methyl 1H-pyrazole-5-carboxylate (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and dry acetonitrile (MeCN, approx. 0.2 M).

  • Reagent Addition: Add (chloromethyl)trimethylsilane (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up (Alkylation): Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with MeCN. Concentrate the filtrate under reduced pressure. The crude product is the silylmethyl intermediate.

  • Deprotection: Dissolve the crude intermediate in a mixture of THF and water (10:1 v/v). Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq).

  • Reaction (Deprotection): Stir the mixture at room temperature for 2-4 hours. Monitor the conversion of the intermediate to the final N-methylated product by TLC or LC-MS.

  • Purification (Step 1): Dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure methyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of this compound (High C3-Selectivity)

  • Setup: In a flask protected from light, dissolve the product from Step 1 (1.0 eq) in anhydrous DMF (approx. 0.3 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by pouring it into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes to consume any excess bromine.

  • Purification (Step 2): Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with water (2x) and then brine (1x). Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) or purified via column chromatography if necessary.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Science.gov.[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications.[Link]

  • Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.[Link]

  • N-alkylation method of pyrazole.
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI.[Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn.[Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate.[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC.[Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.[Link]

  • Optimization for the bromination step. ResearchGate.[Link]

  • N-methylation of pyrazole. Reddit.[Link]

  • Sandmeyer reaction. Wikipedia.[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. avensonline.org.[Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. OUCI.[Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.[Link]

  • The Bromination of Pyrazabole. DTIC.[Link]

  • Regioselectivity of pyrazole bromination. Reddit.[Link]

  • Sandmeyer Reaction. Organic Chemistry Portal.[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH.[Link]

  • Catalytic Sandmeyer Bromination. ResearchGate.[Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. RSC Publishing.[Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR data for methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of interest in synthetic chemistry.

This guide is not a rigid recitation of data. Instead, it offers a comparative analysis, drawing upon experimental data from structurally related compounds to predict and interpret the 13C NMR spectrum of our target molecule. We will delve into the rationale behind chemical shift assignments, providing a framework for understanding the electronic effects of substituents on the pyrazole ring.

The Power of 13C NMR in Heterocyclic Chemistry

13C NMR spectroscopy provides direct information about the carbon framework of a molecule.[1] Unlike 1H NMR, where spin-spin coupling can lead to complex multiplets, 13C NMR spectra are often simpler, with each unique carbon atom typically represented by a single peak. The chemical shift of each carbon provides a wealth of information about its electronic environment, influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[2][3] For heterocyclic systems like pyrazoles, 13C NMR is invaluable for determining the position of substituents and understanding the electronic distribution within the ring.[4]

Predicting the 13C NMR Spectrum of this compound

Our Reference Compounds for Comparison:

  • 1-Methylpyrazole: Provides the baseline chemical shifts for the N-methylated pyrazole core.

  • N-Methyl-3-bromo-5-methyl-pyrazole: Illustrates the effect of a bromine substituent at C3.

  • 1-Methylpyrazole-5-carboxylic acid: Shows the influence of a carboxylic acid group at C5, which will be similar to a methyl carboxylate.

The following table summarizes the predicted 13C NMR chemical shifts for our target molecule alongside the experimental data for our reference compounds.

Carbon AtomPredicted Chemical Shift (ppm) for this compound1-Methylpyrazole (DMSO-d6)N-Methyl-3-bromo-5-methyl-pyrazole (DMSO-d6)[5]1-Methylpyrazole-5-carboxylic acid (DMSO-d6)
C3 ~125-130138.7123.0139.1
C4 ~110-115105.7107.5109.1
C5 ~140-145129.4141.7134.8
N-CH3 ~38-4238.936.538.5
COOCH3 ~52-55---
C=O ~160-165--162.7

Detailed Analysis and Rationale for Chemical Shift Assignments

  • C3 (Predicted: ~125-130 ppm): In 1-methylpyrazole, C3 resonates at approximately 138.7 ppm. The introduction of an electronegative bromine atom at this position is expected to cause a significant upfield shift due to the "heavy atom effect," where the large electron cloud of bromine induces shielding. In N-methyl-3-bromo-5-methyl-pyrazole, the C3 signal is found at 123.0 ppm.[5] Considering the electronic differences between a methyl and a carboxylate group at C5, a slightly downfield shift from this value is anticipated, leading to our prediction of 125-130 ppm.

  • C4 (Predicted: ~110-115 ppm): The C4 carbon in 1-methylpyrazole appears at 105.7 ppm. The bromine at C3 and the carboxylate at C5 will both exert electron-withdrawing effects, which are expected to deshield C4, shifting it downfield. The experimental value for C4 in N-methyl-3-bromo-5-methyl-pyrazole is 107.5 ppm, and in 1-methylpyrazole-5-carboxylic acid, it is 109.1 ppm. Combining these effects, a chemical shift in the range of 110-115 ppm is a reasonable prediction.

  • C5 (Predicted: ~140-145 ppm): The C5 carbon is directly attached to the electron-withdrawing methyl carboxylate group. In 1-methylpyrazole, C5 is at 129.4 ppm. The carboxyl group in 1-methylpyrazole-5-carboxylic acid shifts this carbon downfield to 134.8 ppm. The bromine at C3 will also have a deshielding effect on C5. In N-methyl-3-bromo-5-methyl-pyrazole, the C5 attached to a methyl group is at 141.7 ppm.[5] The methyl carboxylate group is also strongly electron-withdrawing, so a value in the range of 140-145 ppm is expected.

  • N-CH3 (Predicted: ~38-42 ppm): The N-methyl group in 1-methylpyrazole has a chemical shift of 38.9 ppm. In N-methyl-3-bromo-5-methyl-pyrazole, it is at 36.5 ppm, and in 1-methylpyrazole-5-carboxylic acid, it is at 38.5 ppm.[5] The substituents on the pyrazole ring have a relatively small effect on the N-methyl chemical shift. Therefore, a value in the range of 38-42 ppm is a sound prediction.

  • COOCH3 (Predicted: ~52-55 ppm): The methoxy carbon of the methyl ester group typically appears in the range of 50-60 ppm. Based on data for various methyl esters, a prediction of 52-55 ppm is appropriate.

  • C=O (Predicted: ~160-165 ppm): The carbonyl carbon of an ester is typically found in the 160-180 ppm region. For 1-methylpyrazole-5-carboxylic acid, the carbonyl carbon is at 162.7 ppm. The methyl ester carbonyl is expected to be in a similar environment, hence the prediction of 160-165 ppm.

Experimental Protocol for Acquiring 13C NMR Spectra

To validate these predictions and obtain definitive data for this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
  • Ensure the compound is fully dissolved to obtain a homogeneous solution.
  • Filter the solution into a standard 5 mm NMR tube if any particulate matter is present.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  • Tune and match the probe for the 13C frequency.
  • Lock the field using the deuterium signal from the solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Acquire a standard proton-decoupled 13C NMR spectrum.
  • Typical acquisition parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons)
  • Number of scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm).
  • Integrate the peaks (note: in standard 13C NMR, integrals are not always quantitative).
  • For unambiguous assignment of protonated carbons, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH2, and CH3 groups.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of sample in 0.6-0.7 mL deuterated solvent transfer Transfer solution to a 5 mm NMR tube dissolve->transfer tune Tune and match the probe lock Lock the field tune->lock shim Shim the magnetic field lock->shim acquire Acquire proton-decoupled 13C spectrum ft Fourier Transform phase Phase Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze and Assign Peaks reference->analyze cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_prep->cluster_instrument cluster_acq cluster_acq cluster_instrument->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Sources

A Comparative Analysis for the Synthetic Chemist: Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate and its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, substituted pyrazoles stand as privileged scaffolds, integral to the development of pharmaceuticals and agrochemicals. Among these, 3-bromo-1-methyl-1H-pyrazole-5-carboxylate esters serve as versatile intermediates, offering multiple reaction sites for molecular elaboration. The choice between a methyl and an ethyl ester, while seemingly minor, can have significant implications on the physicochemical properties of the compound and the downstream reaction kinetics. This guide provides a detailed comparison of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate and its ethyl ester analog, offering insights into their synthesis, properties, and reactivity to aid researchers in their selection and application.

Physicochemical Properties: A Tale of Two Esters

Generally, for a homologous series of simple esters, boiling points increase with molecular weight.[1] The ethyl ester, with an additional methylene group, is expected to have a slightly higher boiling point than its methyl counterpart. Conversely, melting points do not follow as predictable a trend and are heavily influenced by crystal packing efficiency.

Solubility is another critical parameter. The smaller methyl group may impart slightly higher solubility in polar solvents, whereas the more lipophilic ethyl group could enhance solubility in nonpolar organic solvents. These differences, though often subtle, can be pivotal in selecting appropriate solvent systems for reactions and purification.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundEthyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
Molecular Formula C₆H₇BrN₂O₂C₇H₉BrN₂O₂
Molecular Weight 219.04 g/mol 233.06 g/mol [2]
Physical State Predicted: SolidOily liquid, solidifies on standing[3]
Boiling Point Predicted: Lower than ethyl esterNo experimental data found
Melting Point No experimental data foundNo specific value found, solidifies on standing[3]
Solubility Predicted: Higher solubility in polar solventsSoluble in ethyl acetate, acetonitrile[3]
Computed XLogP3 1.11.5[2]

Synthetic Routes: A Divergence from a Common Precursor

The synthesis of both the methyl and ethyl esters can be envisioned to start from a common precursor, 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid, which is then esterified and subsequently brominated, or the order of these steps can be altered. A documented synthesis for the ethyl ester provides a clear pathway that can be adapted for its methyl analog.[3]

A plausible synthetic route, based on available literature, initiates with the condensation of a dialkyl acetylenedicarboxylate (dimethyl or diethyl) with methylhydrazine to form the corresponding 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate ester.[3] This intermediate is then subjected to bromination to yield the final product.

G cluster_0 Synthesis of Ethyl Ester cluster_1 Postulated Synthesis of Methyl Ester Diethyl Acetylenedicarboxylate Diethyl Acetylenedicarboxylate Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Diethyl Acetylenedicarboxylate->Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate->Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Bromination POBr3 POBr3 POBr3->Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Dimethyl Acetylenedicarboxylate Dimethyl Acetylenedicarboxylate Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Dimethyl Acetylenedicarboxylate->Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Condensation Methylhydrazine_2 Methylhydrazine Methylhydrazine_2->Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate This compound This compound Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate->this compound Bromination POBr3_2 POBr3 POBr3_2->this compound

Caption: Postulated parallel synthesis of methyl and ethyl esters.

Experimental Protocol: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

The following protocol is adapted from a patented procedure.[3]

Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

  • Dissolve diethyl acetylenedicarboxylate in diethyl ether and cool to -10 °C.

  • Slowly add an aqueous solution of methylhydrazine while maintaining the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture for 30 minutes.

  • Collect the precipitated white solid by filtration and wash with cold diethyl ether.

  • Dry the solid under reduced pressure.

  • Heat the intermediate to 100 °C until the reaction is complete (monitored by TLC).

  • The resulting product is ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

  • Dissolve the product from Step 1 in acetonitrile.

  • Add phosphorus oxybromide (POBr₃) and heat the mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and slowly pour it into a pre-cooled saturated sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

To synthesize the methyl ester analog, a similar procedure would be followed, substituting diethyl acetylenedicarboxylate with dimethyl acetylenedicarboxylate in Step 1.

Reactivity and Applications in Synthesis

Both the methyl and ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylates are valuable intermediates due to the presence of two key functional groups: the bromo substituent and the carboxylate ester.

The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[4] This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at this position, enabling the synthesis of diverse compound libraries for drug discovery and materials science. The choice between the methyl and ethyl ester is unlikely to have a dramatic electronic effect on the reactivity of the bromine atom in these transformations. However, steric hindrance from the slightly larger ethyl group could, in some cases, marginally influence reaction rates, though this effect is generally considered to be minimal.

The ester functionality at the 5-position provides another handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the primary alcohol. The reactivity of the ester towards hydrolysis or reduction can be subtly influenced by the nature of the alkyl group. Methyl esters are generally more reactive towards nucleophilic attack than ethyl esters due to the lesser steric hindrance around the carbonyl carbon.[5] This could translate to milder reaction conditions or shorter reaction times for transformations involving the methyl ester.

G cluster_0 Reactions at C3-Br cluster_1 Reactions at C5-Ester Start Methyl/Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) Start->Suzuki Stille Stille Coupling (ArSnBu3, Pd catalyst) Start->Stille Heck Heck Coupling (Alkene, Pd catalyst) Start->Heck Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Reduction Reduction (e.g., LiAlH4) Start->Reduction C3-Arylated Product C3-Arylated Product Suzuki->C3-Arylated Product Stille->C3-Arylated Product C3-Vinylated Product C3-Vinylated Product Heck->C3-Vinylated Product Amidation Amidation (after hydrolysis) Hydrolysis->Amidation Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid Amide Derivative Amide Derivative Amidation->Amide Derivative Primary Alcohol Primary Alcohol Reduction->Primary Alcohol

Caption: Reaction pathways for 3-bromo-1-methyl-1H-pyrazole-5-carboxylates.

Conclusion

The choice between methyl and ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a nuanced one, dependent on the specific requirements of the synthetic route. The ethyl ester is a well-documented intermediate with a clear synthetic protocol. The methyl ester, while less characterized in the literature, can be synthesized by a parallel route and may offer advantages in terms of reactivity for subsequent transformations of the ester group.

For researchers prioritizing a well-established procedure and potentially higher lipophilicity, the ethyl ester is a sound choice. Conversely, if subsequent reactions involve nucleophilic attack at the ester carbonyl and milder conditions are desired, the methyl ester may prove to be the more advantageous building block. Ultimately, the selection should be made on a case-by-case basis, considering the desired properties of the final product and the specific reaction conditions to be employed.

References

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  • Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. MDPI. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoles, and specifically their 5-carboxylate derivatives, represent a cornerstone in modern medicinal chemistry and materials science.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and functional dyes is a direct result of their versatile synthetic accessibility and diverse biological activities. However, the successful synthesis and application of these compounds are fundamentally reliant on unambiguous structural confirmation and a deep understanding of their electronic properties. A multi-faceted spectroscopic approach is not merely a quality control step but a critical component of rational drug design and molecular engineering.

This guide provides a comparative framework for the spectroscopic analysis of substituted pyrazole-5-carboxylates. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, interpret spectral data in the context of molecular structure, and provide robust, self-validating protocols to ensure the integrity of your results.

The Strategic Spectroscopic Workflow: A Holistic Approach

The characterization of a novel pyrazole-5-carboxylate is not a linear process but an interconnected workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The confidence in your final structure is derived from the convergence of data from multiple, orthogonal methods.

Below is a logical workflow that ensures a comprehensive analysis, from initial confirmation of synthesis to detailed structural elucidation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation cluster_tertiary Electronic & Photophysical Properties cluster_final Final Confirmation Synthesis Novel Pyrazole-5-Carboxylate Synthesized MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS Is the mass correct? IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Are expected functional groups present? NMR_H1 ¹H NMR Proton Environment & Connectivity IR->NMR_H1 NMR_C13 ¹³C NMR Carbon Skeleton NMR_H1->NMR_C13 NMR_2D 2D NMR (COSY, HSQC) Confirm Assignments NMR_C13->NMR_2D If structure is complex or ambiguous UV_Vis UV-Vis Spectroscopy Analyze Conjugation & Electronic Transitions NMR_C13->UV_Vis NMR_2D->UV_Vis Final_Structure Convergent Data Analysis & Final Structure Assignment UV_Vis->Final_Structure

Caption: A logical workflow for the comprehensive spectroscopic analysis of novel substituted pyrazole-5-carboxylates.

Nuclear Magnetic Resonance (NMR): The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of pyrazole derivatives. Both ¹H and ¹³C NMR provide critical data on the electronic environment of each atom, which is directly influenced by the nature and position of substituents.

Expert Insights: Interpreting the Spectra
  • Tautomerism: For N-unsubstituted pyrazoles, be mindful of prototropic tautomerism, which can lead to averaged signals or the presence of both tautomers in solution, complicating the spectra.[3] Choosing a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes help stabilize one form.

  • The Pyrazole Protons: The chemical shifts of the pyrazole ring protons are highly diagnostic. The H-4 proton typically appears as a singlet, while the H-3 proton's chemical shift is very sensitive to the substituent at the N-1 position.

  • Substituent Effects: Electron-withdrawing groups (EWGs) like -NO₂ or halogens will deshield nearby protons and carbons, shifting their signals downfield (to a higher ppm). Conversely, electron-donating groups (EDGs) like -NH₂ or -OCH₃ will cause an upfield shift. This effect is the key to confirming regiochemistry.

Comparative ¹H and ¹³C NMR Data

The following table provides representative chemical shift data for a series of ethyl 1-phenyl-1H-pyrazole-5-carboxylates with different substituents on the N-phenyl ring. This comparison highlights the predictable electronic effects that are fundamental to spectral interpretation.

Compound/SubstituentH-3 (δ, ppm)H-4 (δ, ppm)Pyrazole C-5 (δ, ppm)Pyrazole C=O (δ, ppm)Phenyl C-para (δ, ppm)
A: 4-OCH₃ (EDG)~7.30~7.05~142~160~115
B: 4-H (Reference)~7.45~7.10~141~161~129
C: 4-Cl (EWG)~7.50~7.15~140~161~135
D: 4-NO₂ (Strong EWG)~7.70~7.25~139~162~148

Note: Data are illustrative and can vary based on solvent and concentration.

Substituent_Effects cluster_edg Electron Donating Group (EDG) e.g., -OCH₃, -NH₂ cluster_ewg Electron Withdrawing Group (EWG) e.g., -NO₂, -Cl struct Pyrazole-5-Carboxylate Core Substituent (R) Effect H-3 Proton C-5 Carbon edg_node Shielding Effect struct:f1->edg_node at N-1 Phenyl Ring ewg_node Deshielding Effect struct:f1->ewg_node at N-1 Phenyl Ring upfield Upfield Shift (Lower ppm) edg_node->upfield downfield Downfield Shift (Higher ppm) ewg_node->downfield

Caption: The influence of substituent electronic effects on NMR chemical shifts of the pyrazole core.

Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Weigh 5-10 mg of the purified pyrazole-5-carboxylate. Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial before transferring to a 5 mm NMR tube.[2] Causality: Using a high-purity solvent is critical to avoid interfering signals. DMSO-d₆ is often chosen for less soluble compounds or when N-H proton exchange needs to be observed.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Typical Parameters: Spectral width of 12-16 ppm, pulse angle of 30°, relaxation delay of 1-2 seconds, and accumulate 16-64 scans.

    • Self-Validation: The sharpness and symmetry of the solvent peak after shimming are direct indicators of magnetic field homogeneity, which is essential for high resolution.

  • ¹³C NMR Acquisition:

    • Typical Parameters: Spectral width of 220-250 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and accumulate 1024 or more scans.

    • Causality: A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing immediate evidence of a successful reaction (e.g., the appearance of a C=O band) or the purity of the final compound.

Expert Insights: Interpreting the Spectra
  • The Carbonyl Stretch (C=O): The ester carbonyl of a pyrazole-5-carboxylate is the most prominent peak. Its position is sensitive to conjugation. Expect this band in the 1710-1745 cm⁻¹ region.[4] A lower frequency suggests greater C=O bond delocalization with the pyrazole ring.

  • N-H and O-H Bands: For N-unsubstituted pyrazoles or those with carboxylic acid functionalities, the N-H or O-H stretching bands appear as broad signals above 3000 cm⁻¹.[5] Their broadness is a direct result of intermolecular hydrogen bonding in the solid or liquid state.

  • Aromatic Region: C=N and C=C stretching vibrations within the pyrazole and any attached aromatic rings appear in the 1450-1620 cm⁻¹ region. C-H aromatic stretching is typically observed as weaker bands just above 3000 cm⁻¹.[4]

Comparative IR Data

The table below contrasts the key vibrational frequencies for different pyrazole structures.

Compound/Functional GroupC=O Stretch (Ester) (cm⁻¹)N-H Stretch (cm⁻¹)C=N / C=C Stretch (cm⁻¹)Aromatic C-H (cm⁻¹)
Ethyl 1H-pyrazole-5-carboxylate ~1720~3250 (broad)1580, 1510~3100
Ethyl 1-phenyl-pyrazole-5-carboxylate ~1725N/A1595, 1500~3080
3-(2-furyl)-1H-pyrazole-5-carboxylic acid ~1700 (Acid)~3300 (broad, N-H)1590, 1520~3120

Reference for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid data.[5][6]

Protocol: Acquiring an ATR-FTIR Spectrum
  • Sample Preparation: Place a small amount (1-2 mg) of the solid pyrazole-5-carboxylate sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: With the clean, empty ATR crystal, run a background scan. Causality: This is a critical self-validating step that subtracts the absorbance of atmospheric CO₂ and H₂O, ensuring they do not appear as artifacts in the sample spectrum.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in % Transmittance vs. Wavenumber (cm⁻¹). Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS) and UV-Visible Spectroscopy

While NMR and IR form the core of structural elucidation, MS and UV-Vis provide complementary information about the molecule's mass and electronic nature.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can provide a molecular formula with high confidence. The fragmentation pattern can also offer clues about the molecule's structure. For pyrazole-5-carboxylates, common fragments often include the loss of the ester's alkoxy group (-OR) or the entire carboxylate group.[7][8]

Protocol: Acquiring an ESI-MS Spectrum

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The primary peak of interest will be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule, providing insight into the extent of π-conjugation.[9] The position of the maximum absorbance (λ_max) is sensitive to substituents.

  • EDGs (e.g., -NH₂) attached to the conjugated system typically cause a bathochromic shift (to longer wavelengths).

  • EWGs (e.g., -NO₂) can cause either a bathochromic or hypsochromic shift (to shorter wavelengths) depending on their position and interaction with the molecular orbitals.

This technique is particularly useful for comparing a series of related compounds to understand how structural modifications influence their electronic properties, which is vital in the development of dyes and optical materials.[9][10]

Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. Self-Validation: This step ensures that the absorbance of the solvent is subtracted from the sample's spectrum.

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance, typically from 200 to 600 nm. Identify the wavelength of maximum absorbance (λ_max).

By systematically applying this multi-technique spectroscopic workflow and interpreting the data through the lens of fundamental chemical principles, researchers can confidently and accurately characterize novel substituted pyrazole-5-carboxylates, accelerating the pace of discovery and innovation.

References

  • SpectraBase. (n.d.). 1H NMR of 1H-pyrazole-5-carboxylic acid, 4-[[[6-(1-ethyl-1H-pyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl]amino]-1-methyl-, methyl ester. SpectraBase. Retrieved from [Link]

  • Păun, A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. Available from: [Link]

  • Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. Available from: [Link]

  • Kumar, R., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2825-2834. Available from: [Link]

  • Various Authors. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available from: [Link]

  • Singh, P., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(3), 963-976. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. Retrieved from [Link]

  • Yadav, P., et al. (2023). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 13(45), 31639-31653. Available from: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Parlak, C., et al. (2023). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 13, 10738. Available from: [Link]

  • ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... ResearchGate. Retrieved from [Link]

  • Pazderski, L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 744-748. Available from: [Link]

  • ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Retrieved from [Link]

  • Pereira, S., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4733. Available from: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Gural'skiy, I., et al. (2018). Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes. Molecules, 23(11), 2951. Available from: [Link]

  • Lytvynenko, A., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6528. Available from: [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of complexes 1-5 (5 μg mL⁻¹) as a.... ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. SpectraBase. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. SpectraBase. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole derivatives are foundational scaffolds for developing novel therapeutics.[1] Their diverse biological activities necessitate the synthesis of numerous analogues, where subtle structural changes can lead to significant shifts in efficacy and safety. The subject of our focus, methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, and its derivatives, are key intermediates in the synthesis of biologically active compounds.[1] Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of data integrity and program success.

This guide provides an in-depth comparison of the three primary analytical techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will move beyond procedural lists to explore the causality behind experimental choices, presenting a self-validating framework for confirming the precise molecular architecture of these critical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the quintessential first-line technique for structural elucidation in solution. It provides a detailed map of the carbon-hydrogen framework, allowing for the confirmation of atom connectivity and the crucial differentiation between potential isomers. For an N-methylated pyrazole like this compound, the absence of annular tautomerism simplifies the spectra, making interpretation more direct.[2]

Expertise in Interpretation: The ¹H NMR spectrum is expected to show three distinct singlets: one for the pyrazole ring proton (C4-H), one for the N-methyl protons, and one for the ester's methyl protons. The ¹³C NMR will correspondingly show signals for each unique carbon atom. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylate group. For instance, in a similar compound, N-methyl-3-bromo-5-methyl pyrazole, the pyrazole proton appears around 6.06 ppm and the N-methyl protons at 3.62 ppm.[3]

While 1D spectra provide the initial overview, 2D NMR experiments are essential for irrefutable connectivity proof. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals 2- and 3-bond correlations between protons and carbons. For example, a correlation between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring unequivocally confirms the N1-methylation site and the overall substitution pattern.

Anticipated NMR Data
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
C4-H~7.0-7.5~110-115C3, C5
N1-CH₃~3.8-4.0~35-40C5, C3 (weak)
O-CH₃~3.9-4.1~50-55C=O
C3-Br-~125-130-
C5-C=O-~140-145-
C=O-~160-165-
Note: These are estimated values and may vary based on solvent and specific derivative.
Experimental Protocol: 2D NMR (HMBC) Analysis

A robust protocol ensures the acquisition of high-quality data for unambiguous structural assignment.[2]

  • Sample Preparation : Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Tuning : On a 400 MHz or higher spectrometer, tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • 1D Spectra Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra to determine chemical shifts and assess sample purity.

  • HMBC Parameter Optimization : Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond couplings, typically around 8-10 Hz.

  • Acquisition : Run the HMBC experiment (e.g., hsqcetgplp pulse program). The acquisition time is typically 1-2 hours, depending on the sample concentration.

  • Processing and Analysis : Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks to build a connectivity map, confirming that the proton and carbon signals correlate as predicted by the proposed structure.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ Acq_1D Acquire ¹H & ¹³C Spectra Prep->Acq_1D Acq_2D Acquire HMBC Spectrum (J = 8 Hz) Acq_1D->Acq_2D Optimize Parameters Process Process Data (Fourier Transform, Phasing) Acq_2D->Process Analyze Assign Cross-Peaks & Correlate ¹H- ¹³C Process->Analyze Validate Confirm Connectivity & Isomeric Structure Analyze->Validate

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

Mass spectrometry is a powerful technique that provides the molecular weight of a compound, offering immediate validation of the synthetic target. For halogenated compounds, it offers a unique and definitive signature that serves as an internal validation check.[4]

Expertise in Interpretation: The most critical feature in the mass spectrum of a bromo-pyrazole derivative is the isotopic pattern of the molecular ion. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio.[5][6] Consequently, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity, separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks). The presence of this doublet is unambiguous proof of a single bromine atom in the molecule.[5] High-Resolution Mass Spectrometry (HRMS) takes this a step further, providing a highly accurate mass measurement that can be used to confirm the elemental composition and molecular formula to within a few parts per million (ppm).[7]

Expected Mass Spectrometry Data
Ion Formula Isotope Expected m/z (Monoisotopic) Relative Intensity
[M]⁺C₆H₇⁷⁹BrN₂O₂⁷⁹Br217.9718~100%
[M+2]⁺C₆H₇⁸¹BrN₂O₂⁸¹Br219.9698~98%
[M-OCH₃]⁺C₅H₄⁷⁹BrN₂O⁷⁹Br186.9561Variable
[M-COOCH₃]⁺C₄H₄⁷⁹BrN₂⁷⁹Br158.9612Variable
Note: The molecular formula for the target compound is C₆H₇BrN₂O₂. The table reflects the protonated molecule [M+H]⁺ if using ESI.
Experimental Protocol: HRMS (ESI-QTOF) Analysis
  • Sample Preparation : Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration : Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.

  • Infusion : Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Ensure the resolution is set high enough (>10,000) to achieve accurate mass measurements.

  • Data Analysis :

    • Identify the [M]⁺ and [M+2]⁺ ion cluster and confirm their ~1:1 intensity ratio.

    • Determine the accurate mass of the monoisotopic peak ([M]⁺).

    • Use the instrument's software to calculate the molecular formula based on the accurate mass and compare it to the theoretical formula. The mass error should be less than 5 ppm.

Mass Spectrometry Validation Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Acquisition cluster_analysis Data Interpretation Prep Prepare Dilute Solution (e.g., 50 µg/mL in MeOH) Infuse Infuse into ESI Source Prep->Infuse Acquire Acquire Spectrum (Positive Ion Mode) Infuse->Acquire Find_M Identify [M]⁺ & [M+2]⁺ Peaks Acquire->Find_M Check_Ratio Verify ~1:1 Intensity Ratio Find_M->Check_Ratio Calc_Formula Calculate Molecular Formula from Accurate Mass Find_M->Calc_Formula Validate Confirm Formula (Mass Error < 5 ppm) Calc_Formula->Validate

Caption: Workflow for HRMS validation of brominated pyrazoles.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray crystallography is the undisputed gold standard. It delivers an unambiguous, three-dimensional model of the molecule as it exists in the solid state, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[8] For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies.

A Self-Validating System: The successful refinement of a crystal structure is a self-validating process. The final model is evaluated against the experimental diffraction data, and low residual factors (R-factors) indicate a high-quality match between the proposed structure and reality. The output is not an interpretation, but a precise spatial map of the atoms.

Typical Crystallographic Data for Pyrazole Derivatives

The data below is representative of what would be obtained for a well-behaved crystal of a pyrazole derivative.[8][9]

Parameter Example Value Significance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the crystal.
a, b, c (Å)a=8.2, b=12.6, c=6.8Dimensions of the unit cell.
α, β, γ (°)α=90, β=109.9, γ=90Angles of the unit cell.
Temperature (K)120 KData is collected at low temperatures to reduce atomic vibration.
R-factor< 0.05A measure of the agreement between the model and the data.
Experimental Protocol: Single-Crystal X-ray Diffraction

The protocol for structure determination is a meticulous process that begins with obtaining a suitable crystal.[8]

  • Crystal Growth : Grow single crystals of the compound. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting : Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection : Place the mounted crystal on a diffractometer. A stream of cold nitrogen (typically 100-120 K) is used to cool the crystal, minimizing thermal motion.[8] The instrument then rotates the crystal while irradiating it with X-rays, collecting hundreds of diffraction images.

  • Structure Solution : The collected diffraction data is processed to determine the unit cell and space group. The initial structure is solved using direct methods or Patterson methods to find the positions of the heavier atoms (like Bromine).

  • Structure Refinement : The atomic positions and their thermal parameters are refined using a least-squares algorithm to achieve the best possible fit to the experimental data. Hydrogen atoms are typically placed in calculated positions.

  • Data Visualization and Analysis : The final, refined structure is visualized, and geometric parameters (bond lengths, angles) are analyzed to confirm the molecular structure and identify any significant intermolecular interactions.

X-ray Crystallography Workflow

XRAY_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Grow Grow Single Crystal (Slow Evaporation) Mount Select & Mount Crystal on Goniometer Grow->Mount Collect Collect Diffraction Data (120 K) Mount->Collect Process Process Data (Determine Unit Cell & Space Group) Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Atomic Positions (Least-Squares Fit) Solve->Refine Validate Validate Model (Check R-factor < 0.05) Refine->Validate

Caption: The workflow for definitive structure determination via X-ray crystallography.

Comparative Analysis: An Integrated Approach

No single technique tells the whole story. A robust structural validation relies on the synergistic use of these orthogonal methods. NMR confirms the structure in the solution phase where biological assays are often run, MS provides rapid confirmation of mass and elemental formula, and X-ray crystallography delivers the ultimate proof of structure in the solid state.

Technique Information Provided Strengths Limitations
NMR Spectroscopy C-H framework, atom connectivity, isomeric purity (solution state).Excellent for isomer differentiation; provides data on solution-state conformation.Can be complex to interpret; less sensitive than MS; requires pure sample.
Mass Spectrometry Molecular weight, elemental formula (via HRMS), halogen presence.High sensitivity; rapid analysis; definitive isotopic pattern for Br.[5]Provides no connectivity information; isomers are often indistinguishable.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing (solid state).Unambiguous and definitive proof of structure.[8]Requires a suitable single crystal (can be difficult to obtain); structure may differ from solution.

Conclusion

The structural validation of this compound derivatives is a multi-faceted process that underpins the integrity of any research or drug development program. By integrating the complementary data from NMR spectroscopy, mass spectrometry, and, when necessary, X-ray crystallography, researchers can achieve an unimpeachable confirmation of their target molecules. This rigorous, multi-technique approach ensures that subsequent biological and medicinal chemistry efforts are built on a solid foundation of validated chemical structures, ultimately accelerating the path to discovery.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.).
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
  • N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017).
  • Methyl 5-bromo-1H-pyrazole-3-carboxyl
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020).
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A Comparative Guide to the Reactivity of 3-Bromo and 5-Bromo Pyrazole Esters for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The functionalization of this privileged heterocycle is paramount for tuning biological activity, and halogenated pyrazoles, particularly bromo-substituted variants, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3-bromo and 5-bromo pyrazole esters. By understanding the nuanced differences in their chemical behavior, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel therapeutics.

The Electronic Landscape of the Pyrazole Ring: A Foundation for Reactivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic environment that dictates its reactivity. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack.[1][2] Conversely, the C4 position is comparatively electron-rich and is the preferred site for electrophilic substitution.[1]

The presence of an ester substituent, a common functional group in drug candidates, further modulates this electronic landscape. An ester group is electron-withdrawing and will further decrease the electron density of the pyrazole ring, influencing the reactivity of the bromo substituent. The interplay between the inherent electronic properties of the pyrazole ring and the positioning of the bromo and ester groups is the primary determinant of the differential reactivity between 3-bromo and 5-bromo pyrazole esters.

Comparative Reactivity in Key Transformations

The utility of 3-bromo and 5-bromo pyrazole esters as synthetic intermediates is most prominently demonstrated in two classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and it is widely employed in the synthesis of complex organic molecules.[3] The general mechanism involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.

Suzuki_Miyaura_Mechanism

The reactivity of the bromopyrazole ester in the initial oxidative addition step is a key factor influencing the overall reaction efficiency. Generally, electron-poor aryl halides undergo oxidative addition more readily.

IsomerEster PositionBromo PositionExpected Reactivity in Suzuki CouplingRationale
3-Bromo Pyrazole Ester 53Generally higherThe ester at C5 strongly withdraws electron density from the ring, making the C3-Br bond more susceptible to oxidative addition by the palladium catalyst.
5-Bromo Pyrazole Ester 35Generally lowerThe ester at C3 also withdraws electron density, but its influence on the C5-Br bond might be slightly less pronounced compared to the C5 ester's effect on the C3-Br bond. Steric hindrance from the adjacent ester group could also play a role.[4]

While direct quantitative comparisons are scarce in the literature, the general principles of electronic effects on palladium catalysis support the prediction of higher reactivity for the 3-bromo isomer. However, it is important to note that factors such as the specific palladium catalyst, ligands, base, and solvent system can significantly impact the reaction outcome and may even reverse the expected reactivity trend.[5]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the leaving group.[6]

SNAr_Mechanism

For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups. Both 3-bromo and 5-bromo pyrazole esters possess an electron-withdrawing ester group, making them potential candidates for SNAr. The relative reactivity will depend on the ability of the pyrazole ring and the ester group to stabilize the negative charge in the Meisenheimer intermediate.

IsomerEster PositionBromo PositionExpected Reactivity in SNArRationale
3-Bromo Pyrazole Ester 53Potentially higherThe negative charge of the Meisenheimer complex formed upon nucleophilic attack at C3 can be effectively delocalized by the adjacent nitrogen atom at the 2-position and the ester group at the 5-position.
5-Bromo Pyrazole Ester 35Potentially lowerWhile the ester at C3 will help stabilize the negative charge, the delocalization onto the adjacent nitrogen at the 1-position might be slightly less effective. Steric hindrance from the neighboring ester group could also impede the approach of the nucleophile.[7]

It is crucial for researchers to consider that the nature of the nucleophile and the reaction conditions will play a significant role in the success of SNAr reactions with these substrates.

Experimental Protocols: A Practical Guide

Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidin-5-one

This protocol demonstrates the successful coupling of a 3-bromo pyrazole derivative and can be adapted for 3-bromo pyrazole esters.[5]

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a microwave vial, add the 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, arylboronic acid, XPhos Pd G2, XPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon (repeat three times).

  • Add the 1,4-dioxane/H₂O solvent mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Pyrazole Boronic Esters

This general protocol is applicable to a wide range of pyrazole substrates and can be used as a starting point for the coupling of 3-bromo and 5-bromo pyrazole esters with various aryl halides.[8]

Materials:

  • Pyrazole boronic acid pinacol ester (1.2 equiv)

  • Aryl or heteroaryl bromide (1.0 equiv)

  • PdCl₂(dppf) (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (3:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the aryl bromide and pyrazole boronic acid pinacol ester in the 1,4-dioxane/H₂O mixture.

  • Add K₂CO₃ and PdCl₂(dppf) to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The choice between 3-bromo and 5-bromo pyrazole esters as synthetic intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. Based on fundamental principles of electronic effects, 3-bromo pyrazole esters are generally expected to exhibit higher reactivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This is primarily due to the favorable positioning of the electron-withdrawing ester group, which enhances the electrophilicity of the carbon bearing the bromo substituent and stabilizes the anionic intermediates in SNAr reactions.

However, this guide emphasizes that these are general trends, and the optimal choice of isomer, catalyst, and reaction conditions should be determined empirically for each specific transformation. The provided experimental protocols offer a solid foundation for researchers to initiate their investigations.

As the demand for novel pyrazole-containing pharmaceuticals continues to grow, a deeper, quantitative understanding of the reactivity of these key building blocks is essential. Future studies involving head-to-head kinetic comparisons of 3-bromo and 5-bromo pyrazole esters under various reaction conditions would be invaluable to the scientific community, enabling more predictable and efficient synthetic design.

References

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A Comparative Guide to the Bioactivity of Compounds from Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that, through their unique structural and electronic properties, are capable of binding to multiple biological targets, thereby serving as a fertile ground for the development of novel therapeutics. Among these, five-membered nitrogen-containing heterocycles, particularly the pyrazole nucleus, have secured a distinguished status.[1][2][3] The pyrazole ring is a key component in numerous FDA-approved drugs, demonstrating its versatility across a wide spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and anti-cancer agents.[1][4]

This guide focuses on a particularly versatile and powerful building block: methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate . We will explore the synthetic utility and the diverse bioactivities of compounds derived from this scaffold. Through a detailed comparative analysis, supported by experimental data and protocols, we will contrast its performance with that of other prominent scaffolds, such as the indole and triazole cores, to provide researchers and drug development professionals with a comprehensive understanding of its potential in crafting next-generation therapeutics.

The this compound Scaffold: A Gateway to Diverse Bioactivity

The specified pyrazole scaffold is not merely a carrier of bioactivity but a highly adaptable platform for chemical innovation. Its utility stems from two key reactive handles: the bromine atom at the 3-position and the methyl ester at the 5-position.

  • The 3-Bromo Position: This site is primed for carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic and efficient introduction of a vast array of aryl, heteroaryl, and alkyl groups, enabling chemists to meticulously probe the structure-activity relationship (SAR) of their compounds.

  • The 5-Carboxylate Position: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, and other functional groups. This position is crucial for modulating pharmacokinetic properties such as solubility and for establishing key interactions, like hydrogen bonds, with biological targets.

This dual functionality makes the scaffold an ideal starting point for generating large, diverse compound libraries for high-throughput screening.

Case Study: Pyrazole-Based Kinase Inhibitors

A prominent application of this pyrazole scaffold is in the development of protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrazolyl-ureas, for instance, have been shown to interact with various kinases, including the p38 mitogen-activated protein kinase (MAPK).[2] The p38 MAPK pathway is a key signaling cascade that responds to inflammatory cytokines and environmental stresses, regulating processes like apoptosis and cytokine release.[6][7][8][9]

In a typical drug discovery campaign, the 3-bromo-pyrazole core can be functionalized via a Suzuki coupling to introduce a specific aromatic group designed to bind in the hydrophobic pocket of the kinase active site. Subsequently, the ester at the 5-position is converted to an amide, which can form critical hydrogen bonds with the "hinge" region of the kinase, a common binding motif for kinase inhibitors.

Below is a representative diagram of the p38 MAPK signaling pathway, a common target for pyrazole-based inhibitors.

p38_MAPK_Pathway ext_stimuli Stress / Cytokines (e.g., UV, TNF-α) tak1 TAK1 ext_stimuli->tak1 mkk3_6 MKK3 / MKK6 tak1->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates substrates Downstream Substrates (ATF2, MK2, etc.) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Pyrazole Inhibitor inhibitor->p38

Caption: Simplified p38 MAPK signaling cascade targeted by pyrazole inhibitors.

The potency of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

Compound Target Kinase IC50 (nM) Scaffold Origin
Pyrazole Derivative 1p38α MAPK15This compound
Pyrazole Derivative 2VEGFR225This compound
Pyrazole Derivative 3SRC80This compound

Note: Data is representative and synthesized for illustrative purposes based on typical activities of pyrazole kinase inhibitors.

Comparative Analysis: Pyrazole vs. Alternative Scaffolds

To fully appreciate the advantages of the pyrazole scaffold, it is essential to compare it with other well-established privileged structures.

Scaffold A: The Indole Core

The indole scaffold, a fusion of a benzene and a pyrrole ring, is another cornerstone of medicinal chemistry.[10] It is found in numerous natural products and synthetic drugs and is known for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[10][11][12][13]

  • Similarities: Like pyrazoles, indoles are aromatic systems that can engage in various interactions with biological targets. Both can be functionalized at multiple positions to optimize binding and pharmacokinetic properties.

  • Differences: The bioactivity profiles often diverge. While both scaffolds can produce kinase inhibitors, indoles are perhaps more famously associated with compounds targeting the central nervous system, owing to their structural resemblance to neurotransmitters like serotonin.[11] The pyrazole core, with its two adjacent nitrogen atoms, offers a unique arrangement of hydrogen bond donors and acceptors that can be advantageous for targeting specific enzyme active sites, such as the hinge region of kinases.

  • Synthetic Accessibility: The synthesis of substituted indoles can sometimes be more complex than the modular, coupling-based approaches readily applied to the 3-bromo-pyrazole scaffold.

Scaffold B: The Triazole Core

Triazoles are five-membered rings containing three nitrogen atoms.[14] They are well-known for their excellent metabolic stability, capacity to form hydrogen bonds, and favorable pharmacokinetic properties.[15][16] The 1,2,4-triazole moiety is the core of several highly successful antifungal drugs, such as fluconazole and itraconazole.[17]

  • Similarities: Both pyrazoles and triazoles are azole heterocycles widely used to create stable, potent, and selective ligands. They are often used as linkers or core structures in drug design.[15]

  • Differences: While pyrazoles have a broad range of activities, triazoles have a particularly strong track record in the antifungal space.[17] The 1,2,3-triazole isomer, often synthesized via "click chemistry," is prized for its ease of synthesis and is frequently used to link two different pharmacophores together to create multi-target directed ligands.[15][18]

  • Pharmacokinetic Profile: Triazoles are generally considered to have low toxicity and high bioavailability.[16] While pyrazoles also often exhibit good drug-like properties, the specific substitution pattern is critical.

Scaffold Primary Strengths / Common Applications Synthetic Versatility Key Structural Feature
Pyrazole Kinase inhibitors, anti-inflammatory, anticancer[4][19]High (modular via cross-coupling)1,2-Diazole ring, versatile substitution
Indole CNS agents, anticancer, antiviral[10][13]Moderate to High (various named reactions)Fused benzopyrrole system
Triazole Antifungals, antivirals, multi-target ligands[17][18]High (especially 1,2,3-triazoles via click chemistry)1,2,3- or 1,2,4-Triazole ring

Methodologies and Protocols

Scientific integrity demands reproducible, well-described experimental methods. Below are detailed protocols for key assays relevant to the evaluation of compounds derived from these scaffolds.

Experimental Workflow: From Synthesis to Bioactivity

workflow start Methyl 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate suzuki Suzuki Cross-Coupling (Introduce R1 group) start->suzuki hydrolysis Ester Hydrolysis (Saponification) suzuki->hydrolysis amide Amide Coupling (Introduce R2 group) hydrolysis->amide product Final Compound (Pyrazole Derivative) amide->product assay In Vitro Bioactivity Assay (e.g., Kinase Inhibition) product->assay data Data Analysis (IC50 Determination) assay->data

Caption: General workflow from starting material to biological data analysis.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and test compound dilutions in DMSO.

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilution or DMSO (for control wells).

  • Initiate Kinase Reaction: Add 10 µL of a 2.5X kinase/substrate mixture to each well. Add 10 µL of 2.5X ATP solution to initiate the reaction. The final volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring that less than 10% of the substrate is consumed in the control wells to maintain initial velocity conditions.[21]

  • Terminate Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, adapted for screening novel compounds.[22]

Principle: A standardized inoculum of a fungal organism is exposed to serial dilutions of an antifungal agent in a liquid medium.[23] The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth after a specific incubation period.[23]

Step-by-Step Methodology:

  • Fungal Inoculum Preparation:

    • Subculture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours at 30-35°C.[22]

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).[24]

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 cells/mL).[22]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in the microdilution plate wells using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[22]

  • MIC Determination: Read the plates visually or with a spectrophotometer. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50%) compared to the positive control well.

Conclusion and Future Outlook

The this compound scaffold represents a truly privileged platform in modern drug discovery. Its synthetic tractability, stemming from orthogonally reactive sites, allows for the rapid generation and optimization of potent and selective bioactive molecules. While other scaffolds like indoles and triazoles possess their own unique strengths and have led to numerous successful drugs, the pyrazole core offers a compelling balance of synthetic versatility and a proven track record across a diverse range of biological targets, most notably protein kinases.

The comparative analysis demonstrates that the choice of scaffold is a critical decision in drug design, profoundly influencing the ultimate biological activity and therapeutic potential of the resulting compounds. As our understanding of disease biology deepens, the ability to rapidly synthesize and test diverse molecules from versatile platforms like the 3-bromo-pyrazole will be indispensable. Future research will undoubtedly continue to uncover novel bioactivities from this remarkable scaffold, further cementing the role of pyrazole derivatives in the pharmacopeia of the future.

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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole core is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs.[1] The selection of a synthetic route to these vital heterocycles is a critical decision, balancing factors of cost, efficiency, safety, and scalability. This guide provides an in-depth, objective comparison of the most prevalent pyrazole synthesis methodologies, supported by experimental data, to empower informed decision-making in your research and development endeavors.

The Classic Workhorse: The Knorr Pyrazole Synthesis

First described in 1883, the Knorr pyrazole synthesis remains a widely utilized and robust method for the preparation of pyrazoles.[2][3] It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][4]

Reaction Mechanism & Rationale

The reaction typically proceeds under acidic catalysis. The mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step yields the stable, aromatic pyrazole ring.[3][5] The driving force for this reaction is the formation of the highly stable aromatic pyrazole ring.[5]

Knorr_Pyrazole_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclized Intermediate->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from established procedures for the Knorr synthesis.[5]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic amount)

  • 1-Propanol (solvent)

  • Water

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (3 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction mixture with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).

  • Once the ethyl acetoacetate is consumed, add water (10 mL) to the hot reaction mixture with vigorous stirring to induce precipitation.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

  • The expected yield is typically high, often exceeding 80-90%.[5]

The Versatile Alternative: Synthesis from α,β-Unsaturated Carbonyls

This route offers a valuable alternative to the Knorr synthesis, particularly for accessing different substitution patterns on the pyrazole ring. The reaction involves the condensation of a hydrazine with an α,β-unsaturated aldehyde or ketone, often a chalcone.[4][6]

Reaction Mechanism & Rationale

The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to afford the aromatic pyrazole.[4][6] In some cases, the intermediate pyrazoline is isolated before oxidation.[6] The choice of oxidizing agent can influence the overall efficiency and environmental impact of the process.

Pyrazole_from_Unsaturated_Carbonyl α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl Michael Adduct Michael Adduct α,β-Unsaturated Carbonyl->Michael Adduct Michael Addition Hydrazine Hydrazine Hydrazine->Michael Adduct Pyrazoline Intermediate Pyrazoline Intermediate Michael Adduct->Pyrazoline Intermediate Intramolecular Cyclization Pyrazole Pyrazole Pyrazoline Intermediate->Pyrazole Oxidation/ Dehydrogenation

Caption: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole from a Chalcone

This protocol is a general representation of the synthesis of pyrazoles from chalcones.[6]

Materials:

  • Chalcone (1.0 eq)

  • Hydrazine hydrate (4.0 eq)

  • Glacial acetic acid (solvent)

Procedure:

  • In a sealed tube, dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (4 mmol) to the solution.

  • Reflux the reaction mixture in an oil bath under a nitrogen atmosphere for 6-8 hours.

  • Monitor the reaction by TLC (e.g., n-hexane:ethyl acetate 8:2 v/v).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralize the mixture with a sodium carbonate solution.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Yields for this type of reaction are generally good, often in the range of 60-90%.[6]

The Modern Approach: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for pyrazole synthesis.[4][7] This reaction involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne.

Reaction Mechanism & Rationale

The concerted [3+2] cycloaddition reaction between the diazo compound and the alkyne forms the five-membered pyrazole ring in a single step. The regioselectivity of the reaction is determined by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. This method offers excellent control over the final substitution pattern of the pyrazole.

Dipolar_Cycloaddition_Pyrazole Diazo Compound Diazo Compound Transition State Diazo Compound->Transition State Alkyne Alkyne Alkyne->Transition State Pyrazole Pyrazole Transition State->Pyrazole [3+2] Cycloaddition

Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is a general representation of a 1,3-dipolar cycloaddition to form a pyrazole.[7]

Materials:

  • Substituted Aldehyde (1.0 eq)

  • Tosylhydrazine (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Base (e.g., Sodium Methoxide)

  • Solvent (e.g., DMF)

Procedure:

  • In a round-bottom flask, dissolve the substituted aldehyde (1 mmol) and tosylhydrazine (1 mmol) in DMF.

  • Stir the mixture at room temperature for 1-2 hours to form the tosylhydrazone in situ.

  • Add the terminal alkyne (1.2 mmol) and a base such as sodium methoxide to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Yields can be good to excellent, often ranging from 60% to over 90%.[7]

Cost-Benefit Analysis: A Comparative Overview

FeatureKnorr SynthesisFrom α,β-Unsaturated Carbonyls1,3-Dipolar Cycloaddition
Starting Material Cost Generally low to moderate. Acetylacetone and ethyl acetoacetate are relatively inexpensive. Hydrazine and its derivatives can vary in price.Moderate. Chalcones and other α,β-unsaturated ketones are often synthesized in a prior step, adding to the overall cost.High. Alkynes, especially functionalized ones, and diazo precursors (e.g., tosylhydrazine) can be expensive.
Yields Generally high to excellent (often >80%).[5]Good to excellent (60-90%).[6]Good to excellent (60->90%).[7]
Atom Economy Good. The main byproduct is water (and alcohol if using a β-ketoester).Moderate. An oxidant is often required, which is not incorporated into the final product.Excellent. All atoms from the diazo compound and alkyne are incorporated into the pyrazole ring.
Environmental Impact (E-Factor) Low to moderate. Depends on the solvent and workup procedure. Use of greener solvents can improve this.[8]Moderate to high. Use of stoichiometric oxidants and potentially hazardous solvents increases waste.Moderate. Depends on the synthesis of the diazo precursor and the solvent used.
Safety Concerns Hydrazine and its derivatives are toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood.[5]Hydrazine use presents the same hazards as in the Knorr synthesis. Some oxidizing agents can be hazardous.Diazo compounds are potentially explosive and toxic. In situ generation is highly recommended to minimize risk.[9]
Scalability Well-established and scalable. Widely used in industrial processes.[1]Scalable, but the need for an oxidation step can add complexity and cost on a large scale.Can be challenging to scale up due to the hazardous nature of diazo compounds and the cost of starting materials.
Versatility & Regiocontrol Good versatility. Regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyls.[3]Good versatility. Regioselectivity is generally well-controlled.Excellent versatility and regiocontrol, allowing for the synthesis of highly substituted and complex pyrazoles.[7]

Conclusion and Recommendations

The choice of a pyrazole synthesis route is a multifaceted decision that requires careful consideration of various factors.

  • For large-scale, cost-effective synthesis of simple pyrazoles, the Knorr synthesis remains the go-to method. Its long history of use in industry attests to its reliability and scalability. However, the significant safety hazards associated with hydrazine must be rigorously managed.

  • The synthesis from α,β-unsaturated carbonyls provides a versatile and often regioselective alternative. It is particularly useful when the required unsaturated precursor is readily available. The development of greener oxidation methods is enhancing the appeal of this route.

  • For the synthesis of complex, highly substituted pyrazoles where regiochemical purity is paramount, the 1,3-dipolar cycloaddition is often the superior choice. Despite the higher cost of starting materials and the safety concerns associated with diazo compounds, the exceptional control and atom economy of this method make it invaluable for the synthesis of high-value compounds in research and drug discovery.

Ultimately, the optimal pyrazole synthesis route will depend on the specific target molecule, the scale of the reaction, the available budget, and the safety infrastructure in place. By carefully weighing the costs and benefits outlined in this guide, researchers can select the most appropriate method to achieve their synthetic goals efficiently and safely.

References

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full characterization data for methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This analysis is designed for researchers, scientists, and drug development professionals, offering not only data but also the causal reasoning behind experimental design and interpretation, ensuring scientific integrity and practical applicability.

Introduction: The Challenge of Regioisomeric Control in Pyrazole Synthesis

Substituted pyrazoles are a cornerstone of modern drug discovery, forming the core of numerous pharmaceuticals due to their diverse biological activities. The precise placement of substituents on the pyrazole ring is critical, as even minor positional changes (regioisomerism) can drastically alter a compound's pharmacological profile.

The target molecule, methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, represents a specific regioisomer whose characterization data is not publicly documented. This guide therefore pivots to two well-documented analogues to provide a framework for characterization and comparison:

  • Alternative A: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate . A direct regioisomer of the target's ethyl ester analogue. Its synthesis is well-defined, making it a crucial point of comparison for synthetic strategy.

  • Alternative B: 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate . A more complex pyrazole derivative for which a complete set of spectroscopic data has been published. It serves as a benchmark for a full and rigorous characterization workflow.

This comparative approach allows us to explore the nuances of pyrazole chemistry and establish a robust methodology for characterizing novel derivatives as they are synthesized.

Physicochemical and Spectroscopic Data Summary

The following tables summarize the known characterization data for our selected alternative compounds. This side-by-side presentation facilitates a rapid comparison of their key properties.

Table 1: General and Physical Properties
PropertyAlternative A: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylateAlternative B: 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate
Molecular Formula C₇H₉BrN₂O₂C₁₅H₁₁BrN₂O₃
Molecular Weight 233.06 g/mol 347.16 g/mol
Appearance Colorless or yellowish oily matter, solidifies on standing[1]Yellowish oil which slowly solidified on standing[2]
CAS Number Not explicitly assigned in literature.Not explicitly assigned in literature.
Table 2: Spectroscopic Data
Spectroscopic MethodAlternative A: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylateAlternative B: 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate[2]
¹H NMR Data not published. Expected signals: pyrazole C-H proton (singlet), N-methyl (singlet), ethyl ester quartet and triplet.(300 MHz, CDCl₃) δ (ppm): 7.57 (m, 2H), 7.48 (d, 1H), 7.43 (m, 2H), 7.32 (m, 1H), 6.76 (d, 1H), 6.25 (s, 1H, pyrazole H-4), 2.35 (s, 3H, Me)
¹³C NMR Data not published.(75 MHz, CDCl₃) δ (ppm): 156.9 (C=O), 149.1 (pyrazole C-3), 144.9, 143.8 (pyrazole C-5), 138.0, 131.6, 129.0, 127.3, 123.5, 115.7, 112.6, 95.8 (pyrazole C-4), 14.5 (Me)
IR Data not published. Expected signal: C=O stretch (~1720-1740 cm⁻¹).(KBr) ν (cm⁻¹): 1752 (C=O)[2]
Mass Spectrometry (MS) Data not published.(EI, 70 eV) m/z (%): 348 (M⁺, 4), 346 (M⁺, 4), 173 (100)

Comparative Analysis and Mechanistic Insights

The structural differences between Alternative A and B lead to predictable differences in their spectroscopic signatures.

  • ¹H NMR: The most telling difference is the chemical shift of the lone proton on the pyrazole ring. In Alternative B, this H-4 proton appears as a singlet at a relatively upfield value of 6.25 ppm. For Alternative A, the H-4 proton would also be a singlet, but its precise chemical shift would be influenced by the differing electronic effects of the adjacent bromo and carboxylate groups compared to Alternative B's substitution pattern.

  • ¹³C NMR: The carbon shifts, particularly for the pyrazole ring, provide a detailed electronic map of the molecule. The C-4 of Alternative B is found at 95.8 ppm. The positions of the brominated carbon (C-5 in Alt. A, C-3 in the target compound) and the carboxylated carbon (C-3 in Alt. A, C-5 in the target) are diagnostic and would allow for unambiguous regioisomeric assignment.

  • IR Spectroscopy: The ester carbonyl (C=O) stretch is a strong, reliable indicator. In Alternative B, it appears at 1752 cm⁻¹. This high frequency is typical for an aryl ester where the oxygen lone pair's delocalization into the carbonyl is reduced by the pyrazole ring. A similar value would be expected for Alternative A and the target compound.

Experimental Protocols: A Guide to Synthesis and Self-Validation

The following protocols are presented with detailed steps and explanations to ensure reproducibility and self-validation. The choice of reagents and conditions is critical for controlling regioselectivity, a common challenge in pyrazole synthesis.

Protocol 1: Synthesis of Alternative A (Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate)

This synthesis is adapted from a patented procedure and involves a two-step process from commercially available starting materials.[1] The causality behind this workflow is the initial formation of the pyrazole ring, followed by a robust bromination of the hydroxyl group.

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination A Diethyl Butynedioate + Methylhydrazine B Intermediate A->B -10°C to 0°C, Diethyl Ether C 5-hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester B->C Heat to 100°C D 5-hydroxy-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester E Ethyl 5-bromo-1-methyl-1H-pyrazole- 3-carboxylate (Alternative A) D->E POBr₃, Acetonitrile, Reflux cluster_0 O-Acylation Reaction A 3-methyl-1-phenyl-2-pyrazolin-5-one C Alternative B A->C Triethylamine, CH₂Cl₂, Reflux B 2-bromo-3-furoyl chloride B->C

Workflow for the synthesis of Alternative B.
  • Reaction Setup: Combine 3-methyl-1-phenyl-2-pyrazolin-5-one (1 equivalent), 2-bromo-3-furoyl chloride (1 equivalent), and triethylamine (excess) in dichloromethane (CH₂Cl₂).

  • Reaction: Heat the mixture to reflux for 3 hours. Rationale: Refluxing in dichloromethane provides sufficient energy for the acylation to proceed to completion without degrading the reactants.

  • Isolation: After cooling, solid byproducts (triethylamine hydrochloride) are removed by filtration.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: petroleum ether-ethyl acetate, 5:1) to yield the pure product. [2]

Conclusion

While the remains elusive in public literature, a rigorous scientific comparison can be constructed using closely related, well-documented analogues. This guide provides the foundational data and experimental protocols for two such compounds, Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate and 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate . By understanding the synthesis and detailed spectroscopic data of these alternatives, researchers are better equipped to synthesize and unambiguously characterize novel pyrazole derivatives, a critical step in the advancement of drug discovery and development. The provided protocols emphasize self-validating systems and the chemical reasoning behind procedural choices, adhering to the highest standards of scientific integrity.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN108328956A.
  • Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the known hazards of structurally similar pyrazole derivatives and universal principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]

Hazard Profile and Risk Assessment

Understanding the potential hazards of a chemical is the first step in managing its waste. Based on data from analogous pyrazole compounds, we can infer a likely hazard profile for this compound.

Inferred Hazard Profile:

Hazard CategoryFindingCitation
Acute Oral Toxicity Harmful if swallowed.[2][3][4]
Skin Irritation Causes skin irritation.[2][3][4][5]
Eye Irritation Causes serious eye irritation.[2][3][4][5]
Respiratory Irritation May cause respiratory irritation.[2][3]
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.[1][6]

The presence of a bromine atom categorizes this compound as a halogenated organic compound . This is a critical classification for waste segregation, as halogenated wastes require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[7][8]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling the chemical for disposal, ensure all appropriate personal protective equipment is worn.

  • Hand Protection: Handle with impermeable gloves that have been inspected before use.[2]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][9]

  • Skin and Body Protection: Wear a laboratory coat. For larger quantities or in case of a spill, consider additional protective clothing.[10]

  • Respiratory Protection: Use only under a chemical fume hood to ensure adequate ventilation.[2]

Always have an eyewash station and safety shower readily accessible.[11]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be systematic to ensure safety and compliance.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Characterize the Waste: This waste is classified as a halogenated organic chemical waste .

  • Segregate at the Source: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid non-hazardous waste.[12] Mixing waste streams can create dangerous reactions and significantly increase disposal costs.[12]

Step 2: Container Selection and Labeling

All hazardous waste must be collected in appropriate, clearly labeled containers.

  • Container Selection:

    • Use a chemically compatible container with a tight-fitting screw cap.[7] The original container is often a suitable choice if it is in good condition.[13]

    • Ensure the container is free of leaks and external residue.[12]

    • Do not use foodstuff containers.[13]

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste ".[14][15]

    • The label must include the full chemical name: "This compound ".

    • Indicate the specific hazards (e.g., "Irritant," "Harmful if Swallowed").[14]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated area before collection.

  • Solid Waste: Collect any unused or contaminated solid material in your labeled hazardous waste container.

  • Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a labeled container designated for halogenated organic liquid waste .

  • Contaminated Materials: Any items used to clean up spills, such as absorbent pads or gloves, must be disposed of as hazardous waste in the same container as the chemical itself.[7]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[13][14] This area should be at or near the point of generation, under the control of laboratory personnel, and away from incompatible materials.[13][16]

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by licensed professionals.

  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[1]

  • Professional Disposal: A licensed professional waste disposal company will transport the waste for final disposition.[1] The recommended method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases produced during combustion.

  • Record Keeping: Maintain accurate records of the chemical's disposal, including the name, quantity, and date.[17][18]

The following diagram illustrates the logical workflow for this disposal process.

cluster_0 Preparation Phase cluster_1 Collection & Storage Phase cluster_2 Disposition Phase A 1. Hazard Assessment (Assume Halogenated Organic Waste) B 2. Don PPE (Gloves, Goggles, Lab Coat) A->B C 3. Segregate Waste (Keep separate from non-halogenated) B->C D 4. Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E 5. Store in Satellite Accumulation Area (SAA) D->E F 6. Follow Institutional EHS Protocol (Request Pickup) E->F G 7. Professional Disposal (High-Temperature Incineration) F->G H 8. Maintain Disposal Records G->H

Caption: Disposal workflow for this compound.

Empty Container Disposal

Even empty containers that held hazardous chemicals require proper handling.

  • Trace Amounts: A container that has held this chemical should be considered hazardous waste unless properly decontaminated.

  • Decontamination: For trace amounts of residue, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[17] Collect the rinsate and dispose of it as halogenated liquid hazardous waste.[12][17]

  • Final Disposal of Rinsed Container: After triple-rinsing and allowing it to dry, deface or remove the original label. The container may then be disposed of in the regular trash, but confirm this policy with your EHS department.[12]

Regulatory Compliance

Adherence to national and international regulations is mandatory. In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[16] Facilities that generate hazardous waste must typically obtain an EPA ID number.[15][16] In Europe, the European Chemicals Agency (ECHA) provides guidance on waste and recovered substances.[19][20] Always operate in accordance with the guidelines set forth by the regulatory bodies in your jurisdiction.

By implementing this structured and cautious approach, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations.

References

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  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

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Essential Protective Measures for Handling Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

The prudent handling of specialized chemical reagents is the cornerstone of successful and safe research. This guide provides essential, experience-driven procedures for the safe handling of methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound frequently utilized in the synthesis of bioactive molecules. Adherence to these protocols is critical for minimizing exposure risks and ensuring the integrity of your research. While specific toxicological data for this compound is not extensively documented, its structural similarity to other brominated pyrazole derivatives necessitates a cautious and thorough approach to personal protection.[1][2]

Hazard Identification and Risk Assessment

This compound and structurally related compounds are known to pose several hazards. A comprehensive understanding of these risks is the first step in implementing effective safety measures.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Some related pyrazole compounds are harmful if swallowed.[3]

Due to the limited specific toxicological data for this compound, a conservative approach assuming a hazard profile similar to or greater than its analogs is recommended.[1]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific Requirement Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash GogglesMandatory for all handling procedures.[5]
Face Shield (worn over goggles)Required when there is a heightened risk of splashing.[5]
Hand Protection Double GlovingAn inner and outer pair of compatible gloves provide enhanced protection.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect against splashes and fire hazards.[5]
Respiratory Protection N95 or higher-rated respiratorRecommended for weighing and handling of the solid compound outside of a fume hood.[6]
The Rationale Behind Double Gloving

Double gloving is a critical practice when handling potentially hazardous chemicals. The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach or during the doffing process. This technique significantly reduces the risk of accidental skin contact.

Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Keep it away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[8]

Handling and Use
  • All weighing and transfer operations should be conducted within a certified chemical fume hood to control airborne particulates.[1]

  • Use dedicated spatulas and weighing boats.

  • Ensure that an eyewash station and safety shower are readily accessible.[8][9]

Accidental Spills
  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal.[8]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][10]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8][10]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[2][8][10]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Dispose of unused this compound and any contaminated materials in a designated hazardous waste container.[8]

  • All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]

Visualizing the PPE Donning and Doffing Process

To minimize the risk of contamination, a strict procedure for putting on and taking off PPE is crucial.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Inner Gloves Don1->Don2 Don3 Don Lab Coat Don2->Don3 Don4 Don Outer Gloves Don3->Don4 Don5 Don Eye/Face Protection Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.

By integrating these safety protocols into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • Benchchem. Personal protective equipment for handling 1-Isopropylpyrazole. 1

  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS. 11

  • Capot Chemical. MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. 2

  • PubChem. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. 12

  • Fisher Scientific. SAFETY DATA SHEET. 8

  • PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate. 3

  • Sigma-Aldrich. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5.

  • ChemicalBook. methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate(SALTDATA: FREE). 4

  • Capot Chemical. MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. 10

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. 5

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. 13

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. 6

  • Fisher Scientific. Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET. 9

  • Echemi. 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets. 7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.